molecular formula C11H13NO2 B1294741 6,7-Dimethoxy-3,4-dihydroisoquinoline CAS No. 3382-18-1

6,7-Dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B1294741
CAS No.: 3382-18-1
M. Wt: 191.23 g/mol
InChI Key: NSLJVQUDZCZJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3,4-dihydroisoquinoline is a natural product found in Xylopia parviflora with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLJVQUDZCZJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187475
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3382-18-1
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3382-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003382181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-6,7-dimethoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6LM439T76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-3,4-dihydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including the drug Tetrabenazine.[1][2] Its molecular structure, featuring a dihydroisoquinoline core with two methoxy (B1213986) groups, imparts specific physicochemical properties that are critical for its reactivity and handling in a laboratory setting. This guide provides a comprehensive overview of the physical properties of this compound and its hydrochloride salt, along with detailed experimental protocols for their determination.

Chemical Structure and Identifiers

  • IUPAC Name: this compound

  • Synonyms: Dehydroheliamine, 3,4-Dihydro-6,7-dimethoxyisoquinoline[3][4]

  • Molecular Formula: C₁₁H₁₃NO₂[3][5]

  • Molecular Weight: 191.23 g/mol [5]

  • CAS Number: 3382-18-1[5]

Physical Properties

The physical properties of this compound and its commonly used hydrochloride salt are summarized in the tables below. These properties are essential for its purification, formulation, and storage.

This compound (Free Base)
PropertyValueReference
Appearance White powder[6]
Melting Point 39-40 °C[6]
Boiling Point 155-161 °C[6]
Solubility Soluble in common organic solvents like ethanol (B145695) and dichloromethane. Low solubility in water.[7]
pKa (Predicted) 6.39 ± 0.20 (for the related 1-methyl derivative)[8]
This compound Hydrochloride
PropertyValueReference
Appearance Light yellow to yellow to orange crystalline powder[9]
Melting Point 192 - 196 °C, 198-202 °C[1][2][9]
Molecular Formula C₁₁H₁₄ClNO₂[10]
Molecular Weight 227.69 g/mol [10]
CAS Number 20232-39-7[9][10]
Solubility Soluble in water; slightly soluble in DMSO and Methanol.[1][2]
Storage Store at room temperature in an inert atmosphere.[1][9]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of organic compounds, which can be applied to this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.[11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.[12]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[13]

  • Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[13]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[11][14]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[15] It is a characteristic physical property for liquid compounds.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)

  • Beaker

Procedure:

  • Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[16][17]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid. The assembly is then immersed in a heating bath.[18]

  • Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[15]

  • Observation: The heating is discontinued (B1498344) when a steady stream of bubbles is observed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[15][19]

Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Apparatus:

  • Small test tubes

  • Spatula or dropper

  • A range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, ether)

Procedure:

  • Sample Preparation: Approximately 10 mg of the solid compound or 2-3 drops of the liquid are placed in a small test tube.[20]

  • Solvent Addition: About 0.5 mL of the chosen solvent is added to the test tube.[21]

  • Observation: The tube is shaken vigorously for 10-20 seconds.[22] The compound is classified as "soluble" if it forms a homogeneous solution and "insoluble" if a separate phase remains.[20]

  • Systematic Testing: A systematic approach is often used:

    • Water: To assess polarity and the presence of low molecular weight polar functional groups.[20]

    • 5% NaOH: To test for acidic functional groups.

    • 5% HCl: To test for basic functional groups (like the amine in an isoquinoline).[23]

    • Organic Solvents: To assess solubility in non-polar or less polar media.

Synthetic Workflow: Bischler-Napieralski Reaction

This compound is commonly synthesized via the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent.[24][25][26]

Bischler_Napieralski_Reaction cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up cluster_product Final Product start_amide N-(2-(3,4-dimethoxyphenyl)ethyl)formamide mixing Mixing and Refluxing start_amide->mixing start_reagent Dehydrating Agent (e.g., POCl₃) start_reagent->mixing cyclization Intramolecular Electrophilic Aromatic Substitution mixing->cyclization Heat intermediate Nitrilium Ion Intermediate cyclization->intermediate quenching Quenching (e.g., with ice) intermediate->quenching basification Basification (e.g., with NH₄OH) quenching->basification extraction Extraction with Organic Solvent basification->extraction product This compound extraction->product

Caption: Synthetic workflow of the Bischler-Napieralski reaction.

Biological Relevance

While this compound is primarily known as a synthetic precursor, the broader class of dihydroisoquinolines and their derivatives exhibit a wide range of biological activities.[27] These include potential applications as anticonvulsants, analgesics, and anti-inflammatory agents.[27] Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been studied for their antibacterial properties and as reverse transcriptase inhibitors.[28] Furthermore, some dihydroisoquinoline analogs have been investigated for their effects on smooth muscle contractility, potentially through interactions with muscarinic acetylcholine (B1216132) and serotonin (B10506) receptors.[27] This highlights the importance of this compound as a scaffold for the development of novel therapeutic agents.

References

The Enigmatic Presence of 6,7-Dimethoxy-3,4-dihydroisoquinoline in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of the isoquinoline (B145761) alkaloid, 6,7-Dimethoxy-3,4-dihydroisoquinoline, within the plant kingdom. While its presence is confirmed, quantitative data remains elusive in publicly accessible scientific literature. This document provides a comprehensive overview of its known botanical sources, a proposed detailed methodology for its extraction and quantification based on established protocols for analogous compounds, and a putative biosynthetic pathway. This guide aims to serve as a foundational resource for researchers initiating studies on this compound, from phytochemical analysis to its potential applications in drug development.

Natural Occurrence

The primary documented natural source of a derivative of this compound is the plant species Xylopia parviflora, a member of the Annonaceae family. Specifically, the methylated quaternary salt, 3,4-Dihydro-6,7-dimethoxy-2-methyl-isoquinolinium , has been isolated from the bark and root of this plant[1]. Xylopia parviflora is a tree found in East and Central Africa and is known to be rich in various alkaloids[2]. While this discovery confirms the presence of the core this compound skeleton in the plant kingdom, to date, no peer-reviewed studies have published quantitative data regarding its concentration in Xylopia parviflora or any other plant species.

Table 1: Documented Occurrence of this compound Derivatives in Plants

Plant SpeciesFamilyPlant Part(s)Compound IsolatedReference(s)
Xylopia parvifloraAnnonaceaeBark, Root3,4-Dihydro-6,7-dimethoxy-2-methyl-isoquinolinium[1]

Proposed Experimental Protocols

The following protocols for the extraction, isolation, and quantification of this compound are proposed based on established methods for isoquinoline alkaloids from plant matrices, particularly within the Annonaceae family[3][4]. These methodologies provide a robust starting point for researchers aiming to quantify this specific compound.

Extraction of Isoquinoline Alkaloids

This protocol outlines a standard acid-base extraction method suitable for enriching the total alkaloid fraction from plant material.

Materials:

Procedure:

  • Macerate 100 g of the dried, powdered plant material in 1 L of methanol for 72 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Suspend the crude extract in 200 mL of 10% acetic acid and sonicate for 30 minutes to dissolve the alkaloids as their acetate (B1210297) salts.

  • Filter the acidic solution to remove non-alkaloidal residues.

  • Adjust the pH of the filtrate to 9-10 with a 25% ammonium hydroxide solution. This will precipitate the free alkaloids.

  • Perform a liquid-liquid extraction of the basified aqueous solution with dichloromethane (3 x 150 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the total alkaloid extract.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides a highly sensitive and selective means for the quantification of this compound in the total alkaloid extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Parameters:

    • Ion Source Voltage: +4.5 kV

    • Capillary Temperature: 350 °C

    • Collision Gas: Argon

    • Multiple Reaction Monitoring (MRM) Transitions: A specific precursor ion to product ion transition for this compound would need to be determined using a pure standard. For the protonated molecule [M+H]⁺ (m/z 192.10), characteristic fragment ions would be identified.

Procedure:

  • Prepare a stock solution of a certified reference standard of this compound in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Dissolve a known weight of the total alkaloid extract in methanol to a final concentration of 1 mg/mL.

  • Inject the calibration standards and the sample extract into the HPLC-MS/MS system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Quantify the amount of this compound in the sample extract by interpolating its peak area on the calibration curve.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the extraction and quantification of this compound from a plant source.

Experimental_Workflow PlantMaterial Dried, Powdered Plant Material (e.g., Xylopia parviflora bark) Extraction Maceration with Methanol PlantMaterial->Extraction Filtration1 Filtration & Concentration Extraction->Filtration1 Acidification Acid-Base Partitioning (10% Acetic Acid) Filtration1->Acidification Basification Basification (Ammonium Hydroxide) Acidification->Basification LLE Liquid-Liquid Extraction (Dichloromethane) Basification->LLE Drying Drying & Concentration LLE->Drying TotalAlkaloids Total Alkaloid Extract Drying->TotalAlkaloids Quantification HPLC-MS/MS Quantification TotalAlkaloids->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis

Caption: Proposed workflow for alkaloid extraction and analysis.

Putative Biosynthetic Pathway

The biosynthesis of this compound in plants has not been explicitly elucidated. However, based on the well-established general pathway for isoquinoline alkaloids, a putative pathway can be proposed, originating from the amino acid L-tyrosine.

Biosynthetic_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Aldehyde 4-Hydroxyphenylacetaldehyde Tyrosine->Aldehyde Condensation Pictet-Spengler Condensation Dopamine->Condensation Aldehyde->Condensation Norcoclaurine Norcoclaurine Condensation->Norcoclaurine Methylation1 O-Methylation Norcoclaurine->Methylation1 Methylation2 O-Methylation Methylation1->Methylation2 Intermediate Dihydroisoquinoline Intermediate Methylation2->Intermediate Target This compound Intermediate->Target

Caption: Putative biosynthesis of this compound.

Future Directions

The significant gap in the quantitative data for this compound presents a clear opportunity for future research. A systematic phytochemical investigation of Xylopia parviflora and other species within the Annonaceae family is warranted to determine the concentration of this alkaloid in various plant tissues. Furthermore, biosynthetic studies, potentially involving isotopic labeling and transcriptomic analysis, could confirm the proposed pathway and identify the specific enzymes involved. Such research will be crucial for understanding the ecological role of this compound and for exploring its full potential in pharmaceutical applications.

References

An In-depth Technical Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 6,7-Dimethoxy-3,4-dihydroisoquinoline and its derivatives. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on data-driven insights and detailed experimental context.

Chemical Identity and Structure

This compound is a heterocyclic organic compound belonging to the isoquinoline (B145761) alkaloid family. Its structure consists of a fused benzene (B151609) and dihydropyridine (B1217469) ring system, with two methoxy (B1213986) groups substituted on the benzene ring.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name This compound[1]
Synonyms Dehydroheliamine, 3,4-Dihydrobackebergine
CAS Number 3382-18-1[1]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
SMILES COC1=CC2=C(C=NCC2)C=C1OC[1]
InChI Key NSLJVQUDZCZJLK-UHFFFAOYSA-N[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in research.

Table 2: Physical and Chemical Properties

PropertyValueSource
Melting Point 39°C to 40°CFisher Scientific
Boiling Point 155°C to 161°C at 1 mmHgFisher Scientific
Solubility Low in water; Soluble in common organic solvents like ethanol (B145695) and dichloromethane.[2]
Appearance Solid (likely white or off-white)[2]

Synthesis and Characterization

The most common method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent in acidic conditions.

Experimental Protocol: Bischler-Napieralski Reaction

Objective: To synthesize this compound from N-(3,4-dimethoxyphenethyl)formamide.

Materials:

  • N-(3,4-dimethoxyphenethyl)formamide

  • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

  • Toluene (B28343) or an appropriate solvent

  • Sodium bicarbonate solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve N-(3,4-dimethoxyphenethyl)formamide in an appropriate solvent such as toluene in a round-bottom flask.

  • Slowly add the dehydrating agent (e.g., phosphorus oxychloride) to the solution while stirring. The reaction is typically carried out at an elevated temperature (reflux).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to a cold solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, its core structure is a key pharmacophore in numerous biologically active molecules. Its derivatives, particularly the reduced form 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, have shown significant potential in various therapeutic areas.

Reversal of Multidrug Resistance in Cancer

Derivatives of the 6,7-dimethoxytetrahydroisoquinoline scaffold have been identified as potent inhibitors of P-glycoprotein (P-gp).[3] P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR). By inhibiting P-gp, these compounds can restore the efficacy of anticancer drugs. The signaling pathways involved in the regulation of P-gp are complex and can include the Ras/MAPK and PI3K/Akt pathways.[4]

P_glycoprotein_Inhibition cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_pathways Signaling Pathways Chemotherapy Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemotherapy->Pgp Binds to Chemotherapy_ext Extracellular Chemotherapy Chemotherapy->Chemotherapy_ext Effluxed Pgp->Chemotherapy Efflux ADP ADP + Pi Pgp->ADP Inhibitor 6,7-Dimethoxy-THIQ Derivative Inhibitor->Pgp Inhibits ATP ATP ATP->Pgp Hydrolysis MDR1 MDR1 Gene Expression Ras_MAPK Ras/MAPK Pathway Ras_MAPK->MDR1 Regulates PI3K_Akt PI3K/Akt Pathway PI3K_Akt->MDR1 Regulates Chemotherapy_ext->Chemotherapy Enters Cell

P-glycoprotein inhibition by 6,7-dimethoxy-THIQ derivatives.
Modulation of Pain via the Sigma-2 Receptor

Certain ligands based on the 6,7-dimethoxytetrahydroisoquinoline structure have demonstrated high selectivity for the sigma-2 receptor (σ₂R), also known as TMEM97.[5] Agonists of the σ₂R have been shown to produce antinociceptive effects in models of neuropathic pain.[6] The exact signaling mechanism of σ₂R in pain modulation is still under investigation but is thought to involve the regulation of intracellular calcium levels and interaction with other membrane proteins.[6][7]

Sigma2_Receptor_Signaling cluster_neuron Neuron Ligand 6,7-Dimethoxy-THIQ Derivative Sigma2R Sigma-2 Receptor (TMEM97) Ligand->Sigma2R Binds to Ca_channel Ion Channels Sigma2R->Ca_channel Modulates Ca_int Intracellular Ca²⁺ [Ca²⁺]i Ca_channel->Ca_int Regulates Influx Cell_signaling Downstream Cellular Signaling Ca_int->Cell_signaling Activates Pain_perception Altered Neuronal Excitability (Reduced Pain) Cell_signaling->Pain_perception Leads to

Sigma-2 receptor signaling in pain modulation.
Anti-Cancer Activity via the IL-6/JAK2/STAT3 Pathway

A derivative of 6,7-dimethoxytetrahydroisoquinoline has been shown to possess anti-colorectal cancer (CRC) potential by blocking the IL-6/JAK2/STAT3 signaling pathway.[8] This pathway is a critical regulator of cell proliferation, survival, and inflammation, and its aberrant activation is implicated in various cancers.[9][10] Inhibition of this pathway can lead to reduced tumor growth and progression.

IL6_JAK2_STAT3_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_P p-STAT3 (Dimer) STAT3->STAT3_P Dimerizes STAT3_P_nuc p-STAT3 STAT3_P->STAT3_P_nuc Translocates Inhibitor 6,7-Dimethoxy-THIQ Derivative Inhibitor->JAK2 Inhibits Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_P_nuc->Target_Genes Induces Cell_Effects Tumor Proliferation, Survival, Angiogenesis Target_Genes->Cell_Effects

Inhibition of the IL-6/JAK2/STAT3 signaling pathway.
Effects on Smooth Muscle Contractility

A study on a derivative of this compound revealed its ability to modulate smooth muscle contractility.[11] The compound was found to affect calcium currents and modulate the function of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, suggesting its potential as a modulator of gastrointestinal motility or other smooth muscle-related functions.[11][12]

Conclusion

This compound is a valuable chemical entity with a rich potential for derivatization and application in drug discovery and development. Its core structure is present in molecules that exhibit a range of significant biological activities, including the reversal of multidrug resistance in cancer, modulation of pain perception, and anti-inflammatory and anti-cancer effects through key signaling pathways. The synthetic accessibility of this scaffold, primarily through the Bischler-Napieralski reaction, further enhances its appeal for medicinal chemistry campaigns. This guide provides a foundational understanding for researchers to explore the therapeutic potential of this and related isoquinoline compounds. Further investigation into the direct biological targets and mechanisms of action of this compound is warranted to fully unlock its therapeutic promise.

References

Spectroscopic Profile of 6,7-Dimethoxy-3,4-dihydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dimethoxy-3,4-dihydroisoquinoline, a key intermediate in the synthesis of various isoquinoline (B145761) alkaloids with significant pharmacological activities. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₁₃NO₂ with a molecular weight of 191.23 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Number of ProtonsAssignment
8.24t2.41HH-1
6.81s-1HH-8
6.68s-1HH-5
3.92s-3HOCH₃
3.90s-3HOCH₃
3.74ddd8.0, 5.6, 2.42HH-3
2.68dd7.6, 6.42HH-4

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) (ppm)Carbon Atom Assignment
159.6C-1
151.2C-7
147.8C-6
129.9C-4a
121.5C-8a
110.4C-5
110.4C-8
56.1OCH₃
56.0OCH₃
47.4C-3
24.8C-4

Solvent: CDCl₃, Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3001, 2958, 2935, 2885, 2839C-H stretchAromatic/Aliphatic
1624C=N stretchImine
1601, 1516C=C stretchAromatic Ring
1470C-H bendAliphatic
1393, 1354, 1327C-H bend-
1269, 1227C-O stretchAryl ether
1126, 1107C-O stretchAryl ether
1018--
860C-H bendAromatic (out of plane)

Sample Preparation: KBr disk[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, a key fragmentation pathway involves a retro-Diels-Alder reaction. While detailed mass spectra with relative intensities were not available in the cited literature, the molecular ion peak [M]⁺ would be expected at m/z 191.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrophotometer. A background spectrum of a pure KBr pellet is first recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a common method for this type of molecule.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 6,7-Dimethoxy-3,4- dihydroisoquinoline NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

References

Navigating the Physicochemical Landscape of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS RN: 20232-39-7), a key intermediate in the synthesis of pharmaceuticals such as Tetrabenazine.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's physicochemical properties, methodologies for its analysis, and visual workflows for experimental procedures.

Core Physicochemical Properties

This compound hydrochloride is a light yellow to yellow crystalline powder.[2][4] As a hydrochloride salt, it exhibits enhanced solubility in aqueous media, a critical attribute for its application in pharmaceutical synthesis and formulation development.[4] The compound is generally stable under standard laboratory conditions, though specific sensitivities should be noted for optimal handling and storage.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO₂[4][5]
Molecular Weight 227.69 g/mol [4][5]
Appearance Light yellow to yellow crystalline powder[2][4]
Melting Point 198-202 °C[2]
Storage Temperature Room Temperature, in an inert atmosphere[2]

Solubility Profile

While precise quantitative solubility data in various solvents is not extensively published, qualitative assessments indicate its solubility characteristics. The hydrochloride salt form is designed to enhance its aqueous solubility.[4]

Table 2: Qualitative Solubility Data
SolventSolubilitySource
WaterSoluble[2][6]
MethanolSoluble, Slightly Soluble[2][6]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2]

Stability Characteristics

This compound hydrochloride is considered stable under normal storage conditions.[4] However, as a precursor to the drug Tetrabenazine, which has undergone extensive stability testing, inferences can be drawn about its potential degradation pathways. Tetrabenazine has been shown to degrade under oxidative, thermal, and hydrolytic (acidic and basic) stress conditions, while it remains stable to neutral and photolytic stress. This suggests that the dihydroisoquinoline intermediate may exhibit similar susceptibilities. For optimal preservation of its integrity, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.

Experimental Protocols

To aid researchers in the further characterization of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method

This protocol outlines the equilibrium solubility determination of this compound hydrochloride in an aqueous medium.

Materials:

  • This compound hydrochloride

  • Purified water (or other aqueous buffer)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a glass vial containing a known volume of the aqueous solvent.

  • Seal the vial and place it on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Workflow for Solubility Determination:

G Workflow for Shake-Flask Solubility Determination A Add excess compound to solvent B Equilibrate with agitation (24-48h) at constant temp. A->B C Centrifuge to separate solid B->C D Withdraw and filter supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E

Workflow for Shake-Flask Solubility Determination
Protocol 2: Forced Degradation Study for Stability Assessment

This protocol describes a general procedure for conducting forced degradation studies to identify potential degradation pathways and products.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add hydrogen peroxide. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., at 80°C) for a defined period.

  • Photodegradation: Expose a solid or solution sample of the compound to a light source in a photostability chamber, ensuring exposure to both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

For each condition, samples should be analyzed at various time points by a stability-indicating HPLC method to monitor for the appearance of degradation products and the loss of the parent compound.

Logical Flow for Forced Degradation Studies:

G Logical Flow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis Stability-Indicating HPLC Stability-Indicating HPLC Acid Hydrolysis->Stability-Indicating HPLC Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stability-Indicating HPLC Oxidation Oxidation Oxidation->Stability-Indicating HPLC Thermal Thermal Thermal->Stability-Indicating HPLC Photolytic Photolytic Photolytic->Stability-Indicating HPLC Characterize Degradants (MS) Characterize Degradants (MS) Stability-Indicating HPLC->Characterize Degradants (MS) Degradation Profile Degradation Profile Characterize Degradants (MS)->Degradation Profile Compound Compound

Logical Flow for Forced Degradation Studies

Conclusion

This compound hydrochloride is a crucial building block in modern pharmaceutical synthesis. Understanding its solubility and stability is paramount for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient. While specific quantitative data remains limited in the public domain, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers to thoroughly characterize this important intermediate. Further studies to quantify its solubility in various pharmaceutically relevant solvents and to elucidate its specific degradation pathways are encouraged to build upon the foundational knowledge presented in this guide.

References

6,7-Dimethoxy-3,4-dihydroisoquinoline literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline

Introduction

This compound is a heterocyclic compound that serves as a crucial structural core in a multitude of natural and synthetic molecules. Its rigid framework and substitution pattern make it a "privileged scaffold" in medicinal chemistry, frequently utilized in the design and synthesis of novel therapeutic agents.[1] The dihydroisoquinoline nucleus is a key component of many alkaloids and has been shown to be a versatile starting material for developing compounds with a wide array of biological activities.[1][2] This technical guide provides a comprehensive review of the synthesis, chemical properties, and significant biological activities of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details important experimental protocols, and visualizes complex pathways and workflows.

Synthesis of this compound

The synthesis of the this compound core is most commonly achieved through intramolecular cyclization reactions. The Bischler-Napieralski reaction is a cornerstone method, though other efficient routes have been developed.

Key Synthetic Methodologies
  • Bischler-Napieralski Reaction: This is a classic and widely used method that involves the acid-catalyzed cyclization of an N-acyl-β-arylethylamine. The typical starting material is N-formyl-2-(3,4-dimethoxyphenyl)ethylamine, which is treated with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[3][4]

  • One-Pot Synthesis: Modern approaches have focused on improving efficiency and yield. A one-pot method has been developed starting from 3,4-dimethoxyphenethylamine (B193588) and a formylation reagent.[5] This process avoids the isolation of intermediates, proceeding through formylation and subsequent catalytic ring closure using phosphotungstic acid to give the hydrochloride salt of the target compound in high yield and purity.[5]

  • Pomeranz–Fritsch–Bobbitt Cyclization: This method is particularly useful for synthesizing tetrahydroisoquinoline derivatives, which can be seen as downstream products of the dihydroisoquinoline core. It involves the reaction of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine followed by cyclization and reduction.[1]

G

Caption: General workflow for the Bischler-Napieralski synthesis.

Quantitative Synthesis Data

The following table summarizes yields and conditions for different synthetic routes reported in the literature.

Starting MaterialKey ReagentsSolventConditionsYieldPurityReference
N-formyl-2-(3,4-dimethoxyphenyl)ethylaminePolyphosphoric Acid (PPA)-Heat to 140°C~79% (as oil)Not Specified[3]
3,4-DimethoxyphenethylamineFormylation reagent, Oxalyl chloride, Phosphotungstic acidDichloromethane, EthanolOne-pot reaction, reflux>75%>99.0%[5]
2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamidePhosphorus(V)oxychloride (POCl₃)1,2-DichloroethaneReflux for 1h80%Not Specified[2]
Detailed Experimental Protocol: One-Pot Synthesis of the Hydrochloride Salt

This protocol is adapted from a patented method for its high efficiency and purity.[5]

  • Formylation: 3,4-dimethoxyphenethylamine is reacted with a suitable formylation reagent in a solvent like dichloromethane.

  • Activation: The resulting intermediate solution is then reacted with a solution containing oxalyl chloride.

  • Cyclization: After the reaction is complete, phosphotungstic acid is added to catalyze the ring closure.

  • Purification & Isolation: An alcohol solvent (e.g., ethanol) is added to the mixture, which is then heated to reflux. The reaction liquid is subsequently cooled to 5-10°C to induce crystallization.

  • Final Product: The resulting solid is filtered, washed with methanol, and dried under vacuum to yield this compound hydrochloride as a light yellow solid.[5] This process can achieve a purity of over 99.0% with a yield exceeding 75%.[5]

Chemical Properties and Reactivity

This compound possesses a unique structure that dictates its chemical behavior. The electron-donating methoxy (B1213986) groups on the aromatic ring influence its reactivity in electrophilic substitution reactions.[6] The core structure contains an imine (C=N) bond within the heterocyclic ring, which is a key reactive site.

  • Salt Formation: The basic nitrogen atom allows for the formation of salts, such as the hydrochloride salt, which enhances the compound's solubility in aqueous solutions, a beneficial property for drug formulation and bioavailability studies.[7]

  • Cycloaddition Reactions: The imine functionality can act as a heterodienophile in [4+2] cycloaddition reactions, reacting with dienes like o-quinone methides to form complex fused heterocyclic systems.[8]

  • Dipolar Reactions: The compound can react with electron-deficient olefins to form 1,3- and 1,4-dipoles, which then undergo cycloaddition to produce various cycloadducts with high regio- and stereoselectivity.[9]

  • Reduction: The imine bond can be readily reduced to form the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084), a scaffold also prevalent in biologically active molecules.[1]

Pharmacological Activities and Applications in Drug Development

The 6,7-dimethoxy-dihydroisoquinoline scaffold and its tetrahydro- derivatives are foundational to a wide range of pharmacologically active compounds.

Reversal of Multidrug Resistance (MDR) in Cancer

A significant area of research involves derivatives of the related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold as inhibitors of P-glycoprotein (P-gp).[10][11] P-gp is an efflux pump that plays a critical role in the development of multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic drugs.

  • Mechanism: These compounds act as P-gp inhibitors, effectively blocking the pump's activity and restoring the sensitivity of resistant cancer cells to anticancer drugs.[10]

  • Potency: In one study, extensive structural optimization led to a derivative (compound 41) that exhibited an outstanding ability to reverse MDR, with a reversal fold of up to 467.7 in Eca109/VCR cells, surpassing the efficacy of the third-generation P-gp inhibitor tariquidar (B1662512) (TQ).[10]

G

Caption: Inhibition of P-gp mediated drug efflux by a derivative.

Modulation of Smooth Muscle Contractility

Derivatives such as 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) have been investigated for their effects on smooth muscle tissue.[12]

  • Mechanism: DIQ was found to reduce the strength of Ca²⁺-dependent contractions in smooth muscle preparations. This effect is believed to occur through the modulation of voltage-gated L-type Ca²⁺ channels.[12] Furthermore, DIQ potently affects calcium currents by modulating the function of muscarinic acetylcholine (B1216132) receptors (mAChRs) and serotonin (B10506) receptors (specifically 5-HT2A and 5-HT2B), leading to significant inhibition of neuronal activity.[12]

Neuropharmacological and Antioxidant Potential

The core compound is explored for potential therapeutic applications in neuropharmacology, with studies suggesting it may modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.[7] Additionally, it has been investigated for its antioxidant properties, which could help in reducing cellular oxidative stress.[7]

Other Biological Activities of Derivatives

The tetrahydroisoquinoline (THIQ) scaffold, readily accessible from its dihydro- precursor, is associated with a broad spectrum of biological activities.[11][13]

ActivityTarget/MechanismReference
Anti-HIV Inhibition of HIV-1 reverse transcriptase or integrase[11]
Antimalarial Potent against chloroquine-resistant P. falciparum[13]
Antifungal Active against pathogenic fungi like C. albicans[13]
Na⁺, K⁺-ATPase Inhibition Derivatization of quercetin (B1663063) with the THIQ moiety enhanced inhibitory activity 50-fold[14]
Anticancer Cytotoxic activity against various cancer cell lines[15]
Detailed Experimental Protocol: P-gp Fluorescent Substrate Accumulation Assay

This protocol is a standard method to assess the P-gp inhibitory activity of a compound, adapted from methodologies described in the literature.[10]

  • Cell Culture: Drug-resistant cells overexpressing P-gp (e.g., Eca109/VCR or MCF-7/ADR) are cultured to 80-90% confluency.

  • Cell Seeding: Cells are seeded into 96-well plates and incubated overnight to allow for attachment.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (the potential inhibitor) or a positive control (e.g., Verapamil, TQ) for a defined period (e.g., 1 hour) at 37°C.

  • Substrate Addition: A fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, is added to each well and incubated for another period (e.g., 1-2 hours) at 37°C, protected from light.

  • Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove the extracellular fluorescent substrate.

  • Lysis and Measurement: A lysis buffer is added to each well to release the intracellular substrate. The fluorescence intensity is then measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux. The results can be used to calculate IC₅₀ values or reversal folds.

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its straightforward and efficient synthesis, combined with its versatile chemical reactivity, makes it an invaluable building block for creating complex molecular architectures. The demonstrated biological activities of its derivatives, particularly in overcoming cancer multidrug resistance and modulating key physiological pathways, underscore its importance as a privileged scaffold. Future research will likely continue to exploit this core structure to develop novel, highly potent, and specific therapeutic agents for a range of diseases.

References

The Multifaceted Biological Landscape of 6,7-Dimethoxy-3,4-dihydroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold and its reduced form, tetrahydroisoquinoline, represent a privileged structural motif in medicinal chemistry. Derivatives incorporating this core structure have demonstrated a remarkable diversity of biological activities, engaging with a range of molecular targets implicated in cancer, infectious diseases, and neurological disorders. This technical guide provides an in-depth exploration of the key biological targets of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support further research and development in this promising area.

P-glycoprotein (P-gp) Inhibition and Reversal of Multidrug Resistance

A significant area of investigation for 6,7-dimethoxy-tetrahydroisoquinoline derivatives has been their ability to inhibit P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic agents from cancer cells.[1][2] This efflux mechanism is a primary cause of multidrug resistance (MDR), a major obstacle in cancer treatment. By inhibiting P-gp, these derivatives can restore the efficacy of conventional anticancer drugs.

Quantitative Data: P-gp Inhibition and MDR Reversal

The following table summarizes the in vitro activity of selected 6,7-dimethoxy-tetrahydroisoquinoline derivatives as P-gp inhibitors and MDR reversal agents.

Compound IDCell LineAssayParameterValueReference
6e K562/A02MTT AssayIC50 (µM)0.66[3]
6h K562/A02MTT AssayIC50 (µM)0.65[3]
7c K562/A02MTT AssayIC50 (µM)0.96[3]
12k K562/A02Doxorubicin Resistance ReversalEC50 (nM)57.9 ± 3.5[4]
7h K562/A02Doxorubicin Resistance ReversalEC50 (nM)127.5 ± 9.1[5]
Experimental Protocols

This assay evaluates the ability of a compound to sensitize MDR cancer cells to a chemotherapeutic agent (e.g., doxorubicin).

  • Cell Culture: P-gp-overexpressing cells (e.g., K562/A02) and their sensitive parental cell line (e.g., K562) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a fixed concentration of the chemotherapeutic agent (e.g., doxorubicin) in the presence of varying concentrations of the test compound (6,7-dimethoxy-tetrahydroisoquinoline derivative). Control wells include cells treated with the chemotherapeutic agent alone and untreated cells.

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell proliferation and drug action.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. The reversal fold is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the test compound.

This fluorescence-based assay directly measures the inhibitory effect of a compound on P-gp's efflux function using the fluorescent P-gp substrate, Rhodamine 123.

  • Cell Preparation: P-gp-overexpressing cells are harvested and washed.

  • Compound Incubation: Cells are pre-incubated with the test compound at various concentrations or a known P-gp inhibitor (positive control) for a defined period.

  • Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension and incubated to allow for cellular uptake.

  • Efflux Monitoring: The cells are washed to remove extracellular Rhodamine 123 and then incubated in a fresh medium containing the test compound. The fluorescence of the cell suspension is monitored over time using a fluorometer or flow cytometer. A decrease in the rate of fluorescence decline indicates inhibition of P-gp-mediated efflux.

  • Data Analysis: The percentage of inhibition of Rhodamine 123 efflux is calculated relative to untreated control cells.

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

  • Membrane Preparation: Membranes from cells overexpressing P-gp are isolated.

  • Assay Reaction: The membranes are incubated with the test compound and ATP in a reaction buffer.

  • Phosphate (B84403) Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The ATPase activity is calculated and compared to the basal activity (without the compound) and the activity in the presence of a known P-gp stimulator or inhibitor.

Signaling Pathway and Experimental Workflow

Pgp_Inhibition cluster_cell Cancer Cell cluster_workflow Experimental Workflow: MDR Reversal Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binding CellularTarget Cellular Target (e.g., DNA) Drug->CellularTarget Therapeutic Effect Derivative 6,7-Dimethoxy-THIQ Derivative Derivative->Pgp Inhibition ATP ATP ATP->Pgp Start Start Culture Culture MDR Cancer Cells Start->Culture Treat Treat with Chemo Drug + THIQ Derivative Culture->Treat Incubate Incubate Treat->Incubate MTT MTT Assay Incubate->MTT Measure Measure Absorbance MTT->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

Caption: P-gp inhibition by 6,7-dimethoxy-THIQ derivatives and workflow for MDR reversal assay.

Sigma-2 Receptor Antagonism

The sigma-2 receptor is overexpressed in proliferating tumor cells and is considered a promising target for cancer diagnosis and therapy.[6] Certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been identified as potent and selective ligands for the sigma-2 receptor.

Quantitative Data: Sigma-2 Receptor Binding Affinity

The following table presents the binding affinities of representative derivatives for sigma-1 and sigma-2 receptors.

Compound IDKi (nM) for σ1Ki (nM) for σ2Selectivity (σ1/σ2)Reference
(±)-7 48.4 ± 7.70.59 ± 0.0282[7][8]
(±)-8 108 ± 354.92 ± 0.5922[7][8]
Experimental Protocol

This assay determines the affinity of a test compound for the sigma-2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from tissues or cells known to express sigma-2 receptors (e.g., rat liver).

  • Reaction Mixture: The membranes are incubated with a radiolabeled sigma-2 ligand (e.g., [³H]DTG) and varying concentrations of the unlabeled test compound. To ensure selectivity for the sigma-2 receptor, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is often included to block binding to sigma-1 receptors.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Experimental Workflow

Sigma2_Binding_Workflow Start Start PrepareMembranes Prepare Rat Liver Membranes Start->PrepareMembranes Incubate Incubate Membranes with [3H]DTG, (+)-pentazocine, & THIQ Derivative PrepareMembranes->Incubate Filter Rapid Filtration Incubate->Filter Measure Scintillation Counting Filter->Measure Analyze Calculate Ki Measure->Analyze End End Analyze->End

Caption: Workflow for the sigma-2 receptor radioligand binding assay.

HIV-1 Reverse Transcriptase and Integrase Inhibition

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated as potential inhibitors of two key enzymes in the HIV-1 life cycle: reverse transcriptase (RT) and integrase (IN).

Quantitative Data: HIV-1 Enzyme Inhibition
Compound IDTarget EnzymeAssayParameterValueReference
8h HIV-1 RTIn vitro RT inhibition% Inhibition (at 100 µM)74.82[9]
8l HIV-1 RTIn vitro RT inhibition% Inhibition (at 100 µM)72.58[9]
6d HIV-1 INLEDGF/p75-IN interactionIC50 (µM)~10[10]
Experimental Protocols

This assay measures the ability of a compound to inhibit the synthesis of DNA from an RNA template by HIV-1 RT.

  • Reaction Setup: A reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), deoxyribonucleotides (dNTPs, including a labeled dUTP such as biotin-dUTP or digoxigenin-dUTP), and recombinant HIV-1 RT enzyme.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Detection: The amount of newly synthesized DNA is quantified. In a common ELISA-based format, the biotin-labeled DNA product is captured on a streptavidin-coated plate and detected using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate.

  • Data Analysis: The percentage of RT inhibition is calculated, and the IC50 value is determined from the dose-response curve.

This assay assesses the ability of a compound to inhibit the strand transfer step of HIV-1 integration, where the viral DNA is inserted into a target DNA molecule.

  • Reaction Components: The assay uses recombinant HIV-1 IN, a donor DNA substrate mimicking the viral DNA end, and a target DNA substrate.

  • Inhibitor Incubation: The IN enzyme is pre-incubated with the test compound.

  • Reaction Initiation: The donor and target DNA substrates are added to initiate the strand transfer reaction.

  • Product Detection: The products of the strand transfer reaction are detected, often using an ELISA-based method where one of the DNA substrates is labeled for capture and the other for detection.

  • Data Analysis: The inhibition of the strand transfer reaction is quantified, and the IC50 value is determined.

Logical Relationship Diagram

HIV_Inhibition cluster_RT Reverse Transcription cluster_IN Integration RT HIV-1 Reverse Transcriptase DNA Viral DNA RT->DNA IN HIV-1 Integrase RNA Viral RNA RNA->RT RT_Inhibitor THIQ RT Inhibitor RT_Inhibitor->RT Inhibits Integrated_DNA Integrated Viral DNA IN->Integrated_DNA Viral_DNA Viral DNA Viral_DNA->IN Host_DNA Host DNA Host_DNA->IN IN_Inhibitor THIQ IN Inhibitor IN_Inhibitor->IN Inhibits

Caption: Inhibition of HIV-1 reverse transcriptase and integrase by THIQ derivatives.

Orexin (B13118510) 1 Receptor Antagonism

The orexin system, particularly the orexin 1 (OX1) receptor, is implicated in reward processing, making it a potential target for the treatment of addiction. Tetrahydroisoquinoline derivatives have been explored as selective OX1 receptor antagonists.

Quantitative Data: Orexin 1 Receptor Antagonism
Compound IDOX1 Receptor Ke (nM)OX2 Receptor Ke (nM)Selectivity (OX2/OX1)Reference
10c 23.7>2500>108[11]
Experimental Protocol

This functional assay measures the ability of a compound to antagonize the activation of the OX1 receptor, which is a Gq-coupled GPCR that signals through an increase in intracellular calcium.

  • Cell Culture: Cells stably expressing the human OX1 receptor (e.g., CHO or HEK293 cells) are used.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (antagonist) is added to the cells at various concentrations and incubated.

  • Agonist Stimulation: An OX1 receptor agonist (e.g., orexin-A) is added to stimulate the receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and the apparent dissociation constant (Ke) or IC50 is determined.

Signaling Pathway

Orexin_Signaling OrexinA Orexin-A OX1R Orexin 1 Receptor OrexinA->OX1R Activates Gq Gq protein OX1R->Gq Activates Antagonist THIQ Antagonist Antagonist->OX1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Triggers

Caption: Orexin 1 receptor signaling and its antagonism by THIQ derivatives.

Other Biological Targets

Research has also suggested the interaction of 6,7-dimethoxy-dihydroisoquinoline derivatives with other targets, although these are currently less extensively characterized in the literature.

  • Sodium-Dependent Glucose Cotransporter 2 (SGLT2): Some derivatives have been evaluated as potential inhibitors of SGLT2, a target for the treatment of type 2 diabetes.

  • Muscarinic Acetylcholine Receptors (mAChRs) and 5-Hydroxytryptamine (5-HT) Receptors: There is evidence of modulation of smooth muscle contractility through interactions with these receptors, suggesting potential applications in disorders of smooth muscle function.

Further research is required to fully elucidate the structure-activity relationships, mechanisms of action, and therapeutic potential of this compound derivatives at these and other biological targets. This guide serves as a foundational resource to stimulate and support these future investigations.

References

An In-depth Technical Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1): Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxy-3,4-dihydroisoquinoline, registered under CAS number 3382-18-1, is a pivotal heterocyclic compound that serves as a fundamental scaffold in medicinal chemistry and organic synthesis. While its direct biological activities are a subject of ongoing research, its true significance lies in its role as a key intermediate in the synthesis of a diverse array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis methodologies, and the extensive biological applications of its derivatives, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a light yellow to orange powder.[1] Its core structure consists of a dihydroisoquinoline backbone with two methoxy (B1213986) groups at the 6 and 7 positions.

PropertyValueReference(s)
CAS Number 3382-18-1[2]
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2]
IUPAC Name This compound[2]
Synonyms Dehydroheliamine, 3,4-Dihydrobackebergine[2]
Melting Point 192 - 196 °C (for hydrochloride salt)[1]
SMILES COC1=C(C=C2C=NCCC2=C1)OC[2]
InChI Key NSLJVQUDZCZJLK-UHFFFAOYSA-N[2]

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the Bischler-Napieralski reaction. This reaction involves the intramolecular cyclization of an N-acyl-β-phenylethylamine derivative in the presence of a dehydrating agent.

General Bischler-Napieralski Reaction Protocol

The synthesis generally proceeds in two steps: acylation of 3,4-dimethoxyphenethylamine (B193588) followed by cyclization.

Step 1: Acylation of 3,4-Dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine is reacted with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acyl derivative.

Step 2: Cyclization The N-acyl derivative undergoes intramolecular cyclization upon treatment with a condensing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to yield the this compound.[3]

Experimental Example:

A mixture of the N-acyl-β-phenylethylamine and a dehydrating agent (e.g., POCl₃) in an appropriate solvent (e.g., toluene (B28343) or acetonitrile) is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.[3]

G cluster_synthesis Bischler-Napieralski Synthesis Workflow 3_4_dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine N_acyl_derivative N-acyl-β-phenylethylamine 3_4_dimethoxyphenethylamine->N_acyl_derivative Acylation Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->N_acyl_derivative Cyclization Intramolecular Cyclization N_acyl_derivative->Cyclization Dehydrating_Agent Dehydrating Agent (e.g., POCl₃) Dehydrating_Agent->Cyclization Product 6,7-Dimethoxy-3,4- dihydroisoquinoline Cyclization->Product

Bischler-Napieralski synthesis workflow for this compound.

Biological Activities and Uses

While this compound is primarily recognized as a synthetic intermediate, some studies have suggested its potential for direct biological applications, including antioxidant and neuropharmacological effects.[1] One study reported its potential anti-HIV activity with an IC50 value of 2.07 µg/mL.[4]

The primary utility of this compound, however, is as a precursor for a wide range of biologically active derivatives, particularly the corresponding 1,2,3,4-tetrahydroisoquinolines.

Derivatives as Multidrug Resistance (MDR) Reversers

A significant area of research has focused on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells.

Derivative ClassCell LineActivityIC₅₀ (µM)Reference(s)
2-substituted tetrahydroisoquinolinesK562/A02P-gp Inhibition0.65 - 0.96[5]

Experimental Protocol: MTT Assay for Cytotoxicity and MDR Reversal

  • Cell Culture: Human cancer cell lines (e.g., K562 and its adriamycin-resistant counterpart K562/A02) are cultured in appropriate media supplemented with fetal bovine serum.

  • Cytotoxicity Assay: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Staining: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Data Analysis: The absorbance is measured using a microplate reader, and the IC₅₀ values are calculated to determine the concentration of the compound that inhibits 50% of cell growth.

  • MDR Reversal Assay: The cytotoxicity of a standard anticancer drug (e.g., adriamycin) is measured in the presence and absence of the tetrahydroisoquinoline derivatives in the resistant cell line to determine the reversal of resistance.[5]

G cluster_mdr Mechanism of P-gp Mediated Multidrug Resistance and Inhibition Drug Anticancer Drug P_gp P-glycoprotein (P-gp) Drug->P_gp Efflux Drug Efflux P_gp->Efflux Cell_Membrane Cancer Cell Membrane Low_Intracellular_Drug Low Intracellular Drug Concentration Efflux->Low_Intracellular_Drug Resistance Drug Resistance Low_Intracellular_Drug->Resistance Inhibitor Tetrahydroisoquinoline Derivative Inhibitor->P_gp Inhibition

Inhibition of P-gp by tetrahydroisoquinoline derivatives to reverse multidrug resistance.
Derivatives with Anticonvulsant Activity

Certain 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant anticonvulsant effects in animal models.[6] These compounds are being investigated as potential non-competitive antagonists of AMPA receptors.[6]

Experimental Protocol: Strychnine-Induced Seizure Model in Mice

  • Animal Model: Male albino mice are used for the study.

  • Compound Administration: The test compounds (1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines) are administered intraperitoneally at various doses.

  • Induction of Seizures: After a set period, strychnine (B123637) (a convulsant agent) is administered to induce seizures.

  • Observation: The animals are observed for the onset, duration, and mortality associated with the seizures.

  • Data Analysis: The protective effect of the test compounds is evaluated by their ability to delay the onset of seizures and reduce mortality compared to a control group.[6]

Modulation of Neuronal Receptors

Derivatives of this compound have been shown to interact with various neuronal receptors, suggesting their potential in treating neurological and psychiatric disorders.

  • Dopamine (B1211576) D3 Receptor: Novel 1,2,3,4-tetrahydroisoquinolines have been synthesized that exhibit high affinity and selectivity for the dopamine D3 receptor.[7]

  • Muscarinic Acetylcholine (mAChR) and 5-Hydroxytryptamine (5-HT) Receptors: A study on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) demonstrated its ability to modulate smooth muscle contractility through interactions with mAChRs and 5-HT receptors.[8][9]

Experimental Protocol: Ex Vivo Smooth Muscle Contractility Assay

  • Tissue Preparation: Smooth muscle strips are isolated from the stomach of rats and mounted in an organ bath containing a physiological salt solution.

  • Compound Application: The test compound (e.g., DIQ) is added to the organ bath at various concentrations.

  • Measurement of Contraction: The contractile activity of the smooth muscle is recorded using an isometric force transducer.

  • Receptor Antagonist Studies: To determine the mechanism of action, specific receptor antagonists (e.g., for mAChRs or 5-HT receptors) are added to the bath prior to the test compound, and any changes in the contractile response are measured.[8][9]

G cluster_receptor Modulation of Neuronal Receptors by Dihydroisoquinoline Derivatives Derivative Dihydroisoquinoline Derivative (e.g., DIQ) mAChR Muscarinic Acetylcholine Receptor (mAChR) Derivative->mAChR Binds to 5HTR 5-HT Receptor Derivative->5HTR Binds to Smooth_Muscle Smooth Muscle Cell mAChR->Smooth_Muscle 5HTR->Smooth_Muscle Contraction Modulation of Contraction Smooth_Muscle->Contraction

Interaction of dihydroisoquinoline derivatives with neuronal receptors on smooth muscle cells.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 3382-18-1) is a compound of significant interest to the scientific and drug development community, not for its inherent biological activity, which is still under exploration, but for its role as a versatile building block. The dihydroisoquinoline and the corresponding tetrahydroisoquinoline scaffolds, readily accessible from this intermediate, are privileged structures in medicinal chemistry. The diverse pharmacological activities of its derivatives, ranging from the reversal of multidrug resistance in cancer to the modulation of key central nervous system receptors, underscore the importance of CAS 3382-18-1 in the quest for novel therapeutics. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and innovation in the field.

References

The Therapeutic Potential of 6,7-Dimethoxy-3,4-dihydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] Its derivatives have garnered significant attention for their potential therapeutic applications, ranging from neuropharmacology to oncology. This technical guide provides a comprehensive overview of the current state of research into the therapeutic effects of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Therapeutic Applications and Mechanisms of Action

Research has unveiled the potential of this compound derivatives in several key therapeutic areas. The core structure has been modified to create compounds with activities targeting neurological disorders, cancer, and smooth muscle-related conditions.

Neuropharmacological Effects

The most prominent application of this compound is as a key intermediate in the synthesis of tetrabenazine (B1681281), a drug approved for treating hyperkinetic movement disorders such as Huntington's disease.[2] The mechanism of tetrabenazine involves the inhibition of the vesicular monoamine transporter 2 (VMAT2), which leads to a reduction in the uptake of monoamines into synaptic vesicles and subsequently decreases their release.[2]

Beyond its role in tetrabenazine synthesis, the isoquinoline (B145761) scaffold is being investigated for new treatments for other neurological disorders, including Parkinson's disease and schizophrenia.[2] Derivatives of the related compound, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), have shown neuroprotective properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) provides neuroprotection by inhibiting glutamate-induced excitotoxicity and caspase-3 activation, key mechanisms in neuronal cell death.[3] Furthermore, certain isoquinoline alkaloids are being explored for their potential in managing Alzheimer's disease by targeting mechanisms like oxidative stress and neuroinflammation.[3][4] Some tetrahydroisoquinoline derivatives are considered potential endogenous neurotoxins that may play a role in the pathology of Parkinson's disease by inhibiting complex I of the mitochondrial electron transport chain.[5]

Anticancer and Multidrug Resistance Reversal

A significant area of research focuses on the ability of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives to reverse multidrug resistance (MDR) in cancer cells, a major cause of chemotherapy failure.[6][7] MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux anticancer drugs from the cell.[7][8]

Several studies have synthesized and evaluated series of these derivatives as P-gp inhibitors.[7][8][9] In adriamycin-resistant K562/A02 human leukemia cells, certain 2-substituted-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline derivatives exhibited potent MDR reversal activity, with some compounds showing efficacy similar to or greater than the known P-gp inhibitor verapamil.[6] More recently, extensive structural optimization of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold led to the identification of a compound that demonstrated an outstanding MDR reversal fold of up to 467.7 in the Eca109/VCR drug-resistant cell line.[7] Mechanistic studies confirmed that this effect is achieved through the inhibition of P-gp.[7]

Furthermore, a specific derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has shown a notable antiproliferative profile in a rat model of hepatocellular carcinoma.[10] The sigma-2 receptor, which is often overexpressed in proliferating tumor cells, has also been identified as a potential target for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in cancer therapy.[11]

Cardiovascular and Smooth Muscle Effects

Derivatives of 3,4-dihydroisoquinoline (B110456) have been investigated for their effects on the cardiovascular system and smooth muscle contractility.[12][13] A study on the synthesized compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) revealed its ability to modulate the spontaneous contractile activity of ex vivo smooth muscle tissue.

DIQ was found to reduce the strength of Ca2+-dependent contractions, potentially by affecting cytosolic Ca2+ levels through voltage-gated L-type Ca2+ channels.[12] The compound significantly impacted calcium currents by modulating the function of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors.[12] Specifically, DIQ demonstrated the ability to reduce the expression of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons of the myenteric plexus.[12]

Antioxidant Properties

The isoquinoline scaffold is also associated with antioxidant activity.[2][14] Derivatives have been shown to effectively scavenge free radicals, suggesting their potential in formulations aimed at reducing cellular oxidative stress.[2] This property is relevant for mitigating oxidative damage associated with aging and various diseases.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited research, highlighting the potency of various this compound derivatives.

Table 1: In Vitro Multidrug Resistance Reversal Activity

CompoundCell LineIC50 (µM)Reversal FactorReference
6e K562/A020.6624.13[6]
6h K562/A020.6524.50[6]
7c K562/A020.9616.59[6]
Verapamil K562/A02--[6]
Compound 41 Eca109/VCR-467.7[7]

Table 2: Effects on Smooth Muscle Contractility

Agent(s)ConcentrationEffect% ReductionReference
DIQ + 5-HT 50 µM DIQ, 1 µM 5-HTReduction in tonic component of DIQ-induced contraction61.5%[12]
5-HT + DIQ 1 µM 5-HT, 50 µM DIQReduction in 5-HT contractile reaction60.1%[12]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

MTT Assay for Cytotoxicity and MDR Reversal
  • Objective : To assess the cytotoxicity of compounds and their ability to reverse multidrug resistance.

  • Cell Lines : K562 (drug-sensitive) and K562/A02 (adriamycin-resistant) human leukemia cells; Eca109 (drug-sensitive) and Eca109/VCR (vincristine-resistant) human esophageal cancer cells.[6][7]

  • Procedure :

    • Cells are seeded into 96-well plates at a specified density.

    • The synthesized compounds are added at various concentrations. For MDR reversal assays, a fixed concentration of a cytotoxic drug (e.g., adriamycin or vincristine) is co-administered with the test compounds.

    • Plates are incubated for a set period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. The reversal factor is determined by dividing the IC50 of the anticancer drug alone by the IC50 of the anticancer drug in the presence of the reversing agent.[6]

Ex Vivo Smooth Muscle Contractility Study
  • Objective : To investigate the effect of a compound on the contractile activity of isolated smooth muscle tissue.[12]

  • Tissue Preparation :

    • Stomach smooth muscle strips are isolated from rats.

    • The strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Procedure :

    • The tissue is allowed to equilibrate under a resting tension.

    • Spontaneous contractile activity is recorded using an isometric force transducer connected to a data acquisition system.

    • The test compound (e.g., DIQ) is added to the organ bath in a cumulative concentration-dependent manner.

    • To study interactions, specific receptor agonists (e.g., acetylcholine, 5-HT) or antagonists are added before or after the administration of the test compound.

  • Data Analysis : Changes in the amplitude and frequency of contractions are measured and compared to baseline and control conditions. Contractile effects are expressed in millinewtons (mN).[12]

Western Blotting for P-glycoprotein Expression
  • Objective : To determine the effect of a compound on the protein expression levels of P-gp.[7]

  • Procedure :

    • Drug-resistant cells (e.g., Eca109/VCR) are treated with the test compound for a specified duration.

    • Total protein is extracted from the cells using a lysis buffer.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for P-gp.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis : The intensity of the bands is quantified using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control to normalize the data.[7]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, visualize key concepts related to the therapeutic potential of this compound.

MDR_Reversal_Pathway cluster_cell Inside Cancer Cell Chemo Chemotherapeutic Drug Cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo->Pgp Binds to Apoptosis Apoptosis Chemo->Apoptosis Induces Pgp->Chemo Effluxes Compound 6,7-Dimethoxy-THIQ Derivative Compound->Pgp Efflux Drug Efflux Efflux->Efflux_point Inhibition Inhibition Inhibition->Inhibition_point

Caption: Proposed mechanism of MDR reversal by 6,7-dimethoxy-THIQ derivatives.

Experimental_Workflow start Isolate Rat Stomach Smooth Muscle Strips mount Mount in Organ Bath (Krebs Solution, 37°C) start->mount equilibrate Equilibrate Under Resting Tension mount->equilibrate record_base Record Baseline Spontaneous Contractions equilibrate->record_base add_compound Add DIQ Derivative (Cumulative Doses) record_base->add_compound add_agonist Add 5-HT or ACh add_compound->add_agonist record_effect Record Changes in Contractile Activity add_agonist->record_effect analyze Analyze Amplitude and Frequency Data record_effect->analyze

Caption: Workflow for ex vivo smooth muscle contractility experiments.

Logical_Relationship Core This compound (Core Scaffold) Synth Chemical Synthesis & Structural Modification Core->Synth Tetrabenazine Tetrabenazine Synth->Tetrabenazine MDR_Reversers MDR Reversers (e.g., P-gp Inhibitors) Synth->MDR_Reversers DIQ_Analog DIQ Analogs Synth->DIQ_Analog Huntington Huntington's Disease (VMAT2 Inhibition) Tetrabenazine->Huntington Cancer Cancer Chemotherapy Sensitization MDR_Reversers->Cancer Spasmolytic Spasmolytic Agents (5-HT Receptor Modulation) DIQ_Analog->Spasmolytic

Caption: Relationship between the core scaffold, its derivatives, and applications.

Conclusion and Future Perspectives

The this compound scaffold and its tetrahydro- derivatives represent a versatile platform for the development of novel therapeutic agents. The established role as a precursor to VMAT2 inhibitors and the emerging potential as potent MDR reversers and smooth muscle modulators highlight the significance of this chemical entity.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies : Further optimization of the scaffold is needed to enhance potency and selectivity for specific targets like P-gp or various neurotransmitter receptors.

  • Pharmacokinetic Profiling : In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are crucial for advancing lead compounds toward clinical trials.[13]

  • In Vivo Efficacy : While in vitro and ex vivo data are promising, rigorous in vivo studies in relevant animal models are necessary to validate the therapeutic potential for cancer and neurological disorders.

  • Mechanism Elucidation : Deeper investigation into the molecular interactions with targets like the sigma-2 receptor and the downstream signaling consequences will aid in rational drug design.

References

The Pivotal Role of Dimethoxy Groups in the Bioactivity of Isoquinoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) conferred by dimethoxy groups on the isoquinoline (B145761) scaffold, a privileged structure in medicinal chemistry. Isoquinoline alkaloids, naturally occurring or synthetic, exhibit a wide array of pharmacological activities, and the presence and position of dimethoxy substituents are critical determinants of their biological effects. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced role of these functional groups in modulating bioactivity, with a focus on cardiovascular, anticancer, and multidrug resistance reversal applications.

Core Insights: Dimethoxy Groups as Modulators of Bioactivity

The isoquinoline nucleus, a bicyclic aromatic system, serves as a versatile template for drug design. The introduction of dimethoxy groups at various positions on this scaffold significantly influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, dictate the compound's interaction with biological targets, leading to a spectrum of pharmacological responses. This guide will delve into specific examples, elucidating how the number and location of methoxy (B1213986) groups fine-tune the bioactivity of these alkaloids.

Cardiovascular Effects: A Tale of Two Inotropic Responses

Dimethoxy-substituted isoquinoline alkaloids have demonstrated potent, yet contrasting, effects on cardiac muscle contractility.

A notable example is the synthetic derivative 1-(2´-bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18) , which exhibits a positive inotropic effect, meaning it increases the force of heart muscle contraction. Studies on isolated rat papillary muscle have shown that F-18 enhances contraction in a dose-dependent manner, with a half-maximal effective concentration (EC50) of 14.6 μM.[1] This effect is believed to be mediated through the modulation of Ca2+ transport systems within cardiomyocytes.[1]

Conversely, other dimethoxy isoquinoline derivatives, such as 1-(4-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-24) , 1-(2-chloro-4,5-methylenedioxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-14) , and 1-(2-сhloro-4,5-methylenedioxyphenyl)-2-hydroxyethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (N-14) , display negative inotropic effects, reducing the force of contraction.[2] The inhibitory concentrations (IC50) for these compounds were determined to be 15.1 µM, 23.9 µM, and 18.6 µM, respectively.[2] Their mechanism is thought to involve the β-adrenoreceptor signaling cascade and modulation of intracellular calcium levels.[2]

Quantitative Data on Inotropic Effects
CompoundBioactivityIC50 / EC50 (µM)Cell/Tissue Model
F-18Positive Inotropic Effect14.6 (EC50)Rat Left Ventricular Papillary Muscle
F-24Negative Inotropic Effect15.1 (IC50)Rat Papillary Muscle
F-14Negative Inotropic Effect23.9 (IC50)Rat Papillary Muscle
N-14Negative Inotropic Effect18.6 (IC50)Rat Papillary Muscle

Anticancer Activity: Targeting Cell Proliferation and Survival

The dimethoxy isoquinoline scaffold is a prominent feature in several potent anticancer agents. The positions of the methoxy groups are crucial for their cytotoxic and antiproliferative activities.

Papaverine , a well-known isoquinoline alkaloid with four methoxy groups, has been shown to possess selective antitumor properties against various cancer cell lines, including prostate (PC-3), breast (T47D, MCF-7, MDA-MB-231), and colon (HT29) cancer.[3] Its primary mechanism of action involves the inhibition of phosphodiesterase 10A (PDE10A), leading to an accumulation of cyclic AMP (cAMP).[4] This, in turn, modulates downstream signaling pathways like PI3K/Akt and mTOR, ultimately inducing apoptosis and cell cycle arrest.[5][6]

Noscapine (B1679977) , another opium alkaloid, and its derivatives are potent anticancer agents that function by inhibiting tubulin polymerization.[1][2][7] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[8][9] Structure-activity relationship studies have indicated that modifications at the 9-position and the N-site of the isoquinoline ring, as well as alterations to the methoxy groups, can enhance its efficacy.[7][8]

Furthermore, synthetic 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain compounds have shown potent activity against laryngeal adenocarcinoma (IC50: 2.3 µM) and breast adenocarcinoma (IC50: 43.3 µM).[10]

Quantitative Data on Cytotoxic and Antiproliferative Effects
Compound/DerivativeBioactivityIC50 (µM)Cell Line
Papaverine Analog (with Temozolomide)Anticancer150T98G (Glioblastoma)
1-Aryl-6,7-dimethoxy-THIQ (3f)Cytotoxicity2.3Laryngeal Adenocarcinoma
1-Aryl-6,7-dimethoxy-THIQ (8f)Cytotoxicity3.1 - 4.0Various Cancer Cell Lines
1-Aryl-6,7-dimethoxy-THIQ (8a)Cytotoxicity43.3Breast Adenocarcinoma
6,7-dimethoxy-1-phenyl-THIQ (15b)Cytotoxicity22MDA-MB-231 (Breast Cancer)
6,7-dimethoxy-1-(N,N-dimethylaminophenyl)-THIQ (15c)Cytotoxicity36U251 (Glioblastoma)
Noscapine-Tryptophan ConjugateAnticancer32A549 (Lung Cancer)
Parent NoscapineAnticancer73A549 (Lung Cancer)

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Dimethoxy-substituted tetrahydroisoquinolines have emerged as potent P-gp inhibitors, capable of reversing MDR.

Structure-activity relationship studies have highlighted the importance of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold for P-gp inhibitory activity.[7][11][12] The presence of an aromatic dimethoxy group is a key contributor to the inhibitory effect.[13] For instance, compounds 6e , 6h , and 7c from a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinolines exhibited potent MDR reversal activity in the K562/A02 cell line, with IC50 values of 0.66 µM, 0.65 µM, and 0.96 µM, respectively, which are comparable to or more potent than the known P-gp inhibitor verapamil.[6]

Quantitative Data on MDR Reversal Activity
CompoundBioactivityIC50 (µM)Cell Line
Compound 6eP-gp Inhibition0.66K562/A02
Compound 6hP-gp Inhibition0.65K562/A02
Compound 7cP-gp Inhibition0.96K562/A02

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by dimethoxy isoquinolines, the following diagrams have been generated using the Graphviz DOT language.

Papaverine_Signaling_Pathway Papaverine Papaverine (Dimethoxy Isoquinoline) PDE10A PDE10A Papaverine->PDE10A Inhibits cAMP cAMP PDE10A->cAMP Degrades PKA PKA cAMP->PKA Activates PI3K_Akt PI3K/Akt Pathway PKA->PI3K_Akt Modulates mTOR mTOR Pathway PI3K_Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits (leading to...) CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Regulates (leading to...)

Caption: Papaverine's anticancer signaling pathway.

Noscapine_Signaling_Pathway Noscapine Noscapine (Dimethoxy Isoquinoline) Tubulin α/β-Tubulin Dimers Noscapine->Tubulin Binds to Microtubule Microtubule Polymerization Noscapine->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Essential for MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Noscapine's mechanism of tubulin inhibition.

MDR_Reversal_Workflow cluster_cell MDR Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Extracellular Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Intracellular Chemotherapeutic Drug Drug_in->Pgp Binds to Cytotoxicity Increased Intracellular Drug Concentration & Cytotoxicity Drug_in->Cytotoxicity Drug_out->Drug_in THIQ Dimethoxy-THIQ Derivative THIQ->Pgp Inhibits

Caption: MDR reversal by dimethoxy-THIQ derivatives.

Experimental Protocols

Measurement of Inotropic Effects on Isolated Papillary Muscle

This protocol outlines the methodology for assessing the inotropic effects of dimethoxy isoquinoline compounds using isolated rat papillary muscle, a standard ex vivo model for cardiac contractility.

1. Tissue Preparation:

  • Adult male Wistar rats (200-250g) are anesthetized, and their hearts are rapidly excised.

  • The heart is placed in a dissecting dish containing cooled and oxygenated Krebs-Henseleit solution.

  • The right ventricle is opened, and a suitable papillary muscle is carefully dissected, ensuring minimal damage to the tissue.

  • Sutures are tied to both the tendinous and muscular ends of the papillary muscle.

2. Experimental Setup:

  • The isolated papillary muscle is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • One end of the muscle is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • The muscle is electrically stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

  • The muscle is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension that elicits a maximal contractile response.

3. Data Acquisition:

  • After equilibration, baseline contractile force is recorded.

  • The dimethoxy isoquinoline compound is added to the organ bath in a cumulative concentration-response manner.

  • The changes in isometric contractile force are recorded at each concentration until a stable response is achieved.

  • Data are typically expressed as a percentage of the baseline contractile force.

4. Data Analysis:

  • Concentration-response curves are plotted, and the EC50 or IC50 values are calculated using appropriate pharmacological software.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

1. Cell Seeding:

  • Cancer cell lines are cultured in appropriate media and conditions.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the dimethoxy isoquinoline derivative is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in culture medium.

  • The medium from the cell plates is removed, and the cells are treated with various concentrations of the test compound.

  • Control wells (vehicle control and untreated cells) are included.

  • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation and Formazan (B1609692) Solubilization:

  • After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well.

  • The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The medium containing MTT is carefully removed.

  • A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Cell viability is expressed as a percentage of the untreated control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123 Efflux

This assay measures the ability of dimethoxy isoquinoline compounds to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from cells overexpressing P-gp.

1. Cell Culture:

  • A cell line overexpressing P-gp (e.g., MDCK-MDR1) and a corresponding parental cell line (e.g., MDCK) are cultured under standard conditions.

2. Rhodamine 123 Loading:

  • Cells are harvested and washed with a suitable buffer.

  • The cells are incubated with Rhodamine 123 at a specific concentration and time to allow for its uptake.

3. Efflux Assay:

  • After loading, the cells are washed to remove extracellular Rhodamine 123.

  • The cells are then incubated in a fresh buffer containing various concentrations of the dimethoxy isoquinoline test compound or a known P-gp inhibitor (positive control, e.g., verapamil).

  • The efflux of Rhodamine 123 from the cells is allowed to proceed for a defined period at 37°C.

4. Fluorescence Measurement:

  • The intracellular accumulation of Rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.

  • A decrease in the efflux of Rhodamine 123 (i.e., an increase in intracellular fluorescence) in the presence of the test compound indicates P-gp inhibition.

5. Data Analysis:

  • The fluorescence intensity of the treated cells is compared to that of the untreated and positive control cells.

  • The IC50 value for P-gp inhibition can be calculated from the concentration-response curve.

Conclusion

The dimethoxy substitution pattern on the isoquinoline scaffold is a critical determinant of its biological activity. The strategic placement of these groups can confer potent and selective effects, ranging from the modulation of cardiac contractility to the induction of cancer cell death and the reversal of multidrug resistance. The data and methodologies presented in this technical guide underscore the importance of understanding these structure-activity relationships for the rational design of novel isoquinoline-based therapeutic agents. Further exploration of the vast chemical space of dimethoxy isoquinoline derivatives holds significant promise for the discovery of new and improved drugs to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Bischler-Napieralski Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Bischler-Napieralski reaction is a cornerstone of heterocyclic synthesis, providing an efficient method for the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines.[1][2][3] First reported in 1893 by August Bischler and Bernard Napieralski, this reaction is an intramolecular electrophilic aromatic substitution.[1] The resulting 3,4-dihydroisoquinoline (B110456) core is a prevalent structural motif in numerous alkaloids and pharmacologically active compounds.[3][4][5] The synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline is of particular interest as it serves as a key intermediate in the production of various isoquinoline (B145761) alkaloids. The presence of electron-donating methoxy (B1213986) groups on the aromatic ring facilitates the cyclization process.[2][3]

The reaction is typically conducted under acidic conditions using a dehydrating agent.[1] Commonly employed reagents for this purpose include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[2][3] While effective, these classical conditions often require high temperatures.[6] Modern variations of the reaction utilize milder reagents such as triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, allowing the reaction to proceed at lower temperatures.[3][7]

Reaction Mechanism

The precise mechanism of the Bischler-Napieralski reaction can vary depending on the specific reagents and reaction conditions employed.[1] However, the most widely accepted pathway, particularly when using reagents like POCl₃, involves the formation of a highly electrophilic nitrilium ion intermediate.[1][2][7]

The key steps for the synthesis of this compound from N-(3,4-dimethoxyphenethyl)formamide are as follows:

  • Activation of the Amide: The carbonyl oxygen of the starting amide, N-(3,4-dimethoxyphenethyl)formamide, attacks the electrophilic dehydrating agent (e.g., phosphorus oxychloride).

  • Formation of an Intermediate: This initial reaction forms a reactive intermediate, such as an imidoyl phosphate (B84403) when POCl₃ is used.[7]

  • Generation of the Nitrilium Ion: The intermediate eliminates a leaving group to generate a highly electrophilic nitrilium ion.[4][7] This step is often the rate-determining step of the reaction.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich dimethoxy-substituted benzene (B151609) ring acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion.[3][4] This cyclization is favored at the ortho position to the ethylamine (B1201723) substituent due to the activating effect of the methoxy groups.

  • Rearomatization: The resulting spirocyclic intermediate undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final product, this compound.[5]

A potential side reaction is the retro-Ritter reaction, which can lead to the formation of styrene (B11656) derivatives.[7]

Bischler_Napieralski_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediates cluster_product Product Amide N-(3,4-dimethoxyphenethyl)formamide Imidoyl Imidoyl Phosphate Intermediate Amide->Imidoyl + POCl₃ Reagent POCl₃ Nitrilium Nitrilium Ion Imidoyl->Nitrilium - (OPOCl₂)⁻ Spirocyclic Spirocyclic Cation Nitrilium->Spirocyclic Intramolecular Cyclization Product This compound Spirocyclic->Product - H⁺

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocols

The following protocols outline two distinct methods for the synthesis of this compound. The first is a classical approach using phosphorus oxychloride, while the second describes a modern, one-pot synthesis.

Protocol 1: Classical Synthesis using POCl₃

This protocol is adapted from general procedures for the Bischler-Napieralski reaction.[2]

Materials:

  • N-(3,4-dimethoxyphenethyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-(3,4-dimethoxyphenethyl)formamide (1.0 eq).

  • Add anhydrous DCM or toluene to dissolve the starting material.

  • Carefully add phosphorus oxychloride (2.0-3.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly quench the reaction by carefully adding the mixture to a stirred solution of saturated sodium bicarbonate. Caution: This is an exothermic reaction and will release gas.

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography or recrystallization.

Protocol 2: One-Pot Synthesis of this compound Hydrochloride

This protocol is based on a patented one-pot procedure.[8]

Materials:

Procedure:

  • Amide Formation: In a three-neck flask, combine 3,4-dimethoxyphenethylamine (1.0 eq) and methyl formate (excess) and heat to reflux for 6 hours. Cool the mixture to obtain the intermediate N-(3,4-dimethoxyphenethyl)formamide solution.

  • Cyclization Preparation: In a separate flask, charge toluene and oxalyl chloride (excess) and cool the solution to 10-20 °C.

  • Reaction: Slowly add the intermediate amide solution from step 1 to the oxalyl chloride solution.

  • Catalytic Ring Closure: After the addition is complete, add a catalytic amount of phosphotungstic acid.

  • Decarboxylation and Salt Formation: Heat the reaction mixture and add methanol to facilitate the removal of the oxalic acid group and form the hydrochloride salt of the product.

  • Isolation: Cool the reaction mixture to 5-10 °C to induce crystallization.

  • Filter the resulting solid, wash the filter cake with cold methanol, and dry under vacuum to yield this compound hydrochloride as a pale yellow solid.

Experimental_Workflow cluster_protocol1 Protocol 1: Classical Synthesis cluster_protocol2 Protocol 2: One-Pot Synthesis p1_start Dissolve Amide in Solvent p1_reagent Add POCl₃ p1_start->p1_reagent p1_reflux Reflux 2-4h p1_reagent->p1_reflux p1_quench Quench with NaHCO₃ p1_reflux->p1_quench p1_extract Extract with DCM p1_quench->p1_extract p1_dry Dry and Concentrate p1_extract->p1_dry p1_purify Purify Product p1_dry->p1_purify p2_amide Form Amide in situ p2_cyclize Add to Oxalyl Chloride p2_amide->p2_cyclize p2_catalyst Add Phosphotungstic Acid p2_cyclize->p2_catalyst p2_decarboxylate Heat with Methanol p2_catalyst->p2_decarboxylate p2_isolate Cool, Filter, and Dry p2_decarboxylate->p2_isolate

Caption: Experimental Workflows for Synthesis.

Quantitative Data

The yield and purity of this compound are highly dependent on the chosen synthetic route and purification methods. The one-pot synthesis method has been reported to produce high yields and purity.[8]

ParameterClassical POCl₃ MethodOne-Pot Synthesis MethodReference
Yield 65-70% (crude)> 75%[8]
Purity Variable, requires purification> 99.0%[8]
Final Product Form Free baseHydrochloride salt[8]

References

Application Notes and Protocols: Pictet-Spengler Reaction for 6,7-Dimethoxy-3,4-dihydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline and its precursor, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), via the Pictet-Spengler reaction. This foundational reaction is crucial in the synthesis of numerous isoquinoline (B145761) alkaloids, which are a significant class of compounds in medicinal chemistry and drug development.

Introduction

The Pictet-Spengler reaction, first reported by Amé Pictet and Theodor Spengler in 1911, is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure.[1][2] This reaction is a special case of the Mannich reaction and is of significant importance in the synthesis of tetrahydroisoquinolines and their derivatives.[1][2][3] The starting material for the synthesis of this compound is 3,4-dimethoxyphenethylamine (B193588), which reacts with a formaldehyde (B43269) source under acidic conditions. The resulting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can then be oxidized to the target dihydroisoquinoline. The presence of electron-donating methoxy (B1213986) groups on the phenyl ring facilitates this reaction.[4]

Reaction Mechanism

The Pictet-Spengler reaction is driven by the electrophilicity of the iminium ion formed from the condensation of the amine and the aldehyde under acidic conditions. The reaction mechanism involves the following key steps:

  • Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of 3,4-dimethoxyphenethylamine with formaldehyde (or its equivalent) in the presence of an acid catalyst to form a Schiff base, which is then protonated to generate an electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 3,4-dimethoxyphenyl group then attacks the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step is favored by the electron-donating nature of the methoxy groups.

  • Deprotonation: Finally, a proton is lost from the intermediate to restore aromaticity, yielding the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline product.

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3,4-Dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine Formaldehyde Formaldehyde Schiff_Base Schiff Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Electrophilic Aromatic Substitution Tetrahydroisoquinoline 6,7-Dimethoxy-1,2,3,4- tetrahydroisoquinoline Cyclized_Intermediate->Tetrahydroisoquinoline - H+ H+ H+ H+->Schiff_Base

Caption: Reaction mechanism of the Pictet-Spengler synthesis.

Quantitative Data Summary

The yield of the Pictet-Spengler reaction for the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can vary depending on the reaction conditions, including the acid catalyst, solvent, temperature, and reaction time. Below is a summary of reported yields under different conditions.

Starting MaterialAldehyde SourceAcid CatalystSolventTemperatureReaction TimeYield (%)Reference
2-(3,4-dimethoxyphenyl)ethan-1-amineParaformaldehydeFormic Acid-< 100 °CNot specifiedNot specified[5]
3,4-dimethoxy phenethylamine (B48288)Formylation reagentPhosphotungstic acidAlcoholNot specifiedNot specified> 75[6]
HomoveratrylamineRacemic lactic acid-Methanol273–323 K3 h59 (as HCl salt)[7]

Experimental Protocols

The following are detailed methodologies for the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its subsequent conversion to this compound.

Protocol 1: Synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from a general procedure for the Pictet-Spengler reaction.[5]

Materials:

  • 2-(3,4-dimethoxyphenyl)ethan-1-amine (1 equivalent)

  • Paraformaldehyde (1.1 equivalents)

  • Formic acid (11.3 equivalents)

  • Deionized water

  • Sodium hydroxide (B78521) solution (e.g., 10% w/v)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-(3,4-dimethoxyphenyl)ethan-1-amine.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add formic acid to the cooled amine with stirring. A precipitate may form.

  • Stir the mixture for 5-10 minutes. If a precipitate persists, use a sonic bath to aid dissolution.

  • Add paraformaldehyde to the reaction mixture.

  • The reaction can be stirred at room temperature or heated. For reaction temperatures below 100 °C, a round-bottom flask can be used. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., acetone-hexane).[7]

Protocol 2: Synthesis of this compound Hydrochloride (One-Pot Method)

This protocol is based on a patented one-pot synthesis.[6]

Materials:

  • 3,4-dimethoxy phenethylamine

  • Formylation reagent (e.g., ethyl formate)

  • Oxalyl chloride

  • Phosphotungstic acid (catalytic amount)

  • Alcohol solvent (e.g., methanol)

  • Reaction vessel suitable for multi-step synthesis

Procedure:

  • React 3,4-dimethoxy phenethylamine with a formylation reagent to form the corresponding N-formyl intermediate.

  • The intermediate solution is then reacted with a solution containing oxalyl chloride.

  • After this reaction is complete, add a catalytic amount of phosphotungstic acid to induce ring closure.

  • Following the cyclization, add an alcohol solvent to quench the reaction and facilitate the removal of oxalic acid.

  • Cool the reaction mixture to 5-10 °C to induce crystallization of the hydrochloride salt.

  • Filter the crystalline product.

  • Wash the filter cake with cold methanol.

  • Dry the product under vacuum at 40-50 °C to a constant weight. This method is reported to yield the product with a purity of over 99% and a yield of more than 75%.[6]

Experimental Workflow

Experimental_Workflow Start Start Reactants Combine 3,4-dimethoxyphenethylamine and formaldehyde source Start->Reactants Acid_Addition Add acid catalyst Reactants->Acid_Addition Reaction Stir at specified temperature (monitor by TLC) Acid_Addition->Reaction Workup Neutralize, extract with organic solvent, wash, and dry Reaction->Workup Concentration Concentrate under reduced pressure Workup->Concentration Purification Purify by crystallization Concentration->Purification Characterization Characterize the product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General workflow for the Pictet-Spengler synthesis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like formic acid and oxalyl chloride.

  • Reagent Handling:

    • Formic acid: Corrosive and causes severe burns. Handle with extreme care.

    • Paraformaldehyde: Toxic if inhaled or ingested. Avoid creating dust.

    • Oxalyl chloride: Highly corrosive and reacts violently with water. Handle with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound and its tetrahydroisoquinoline precursor for various applications in drug discovery and development.

References

One-Pot Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient one-pot synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The described method, adapted from established Bischler-Napieralski reaction principles, offers high yield and purity, making it suitable for both research and development applications.

Introduction

This compound and its derivatives are pivotal structural motifs in a wide range of biologically active compounds. These scaffolds are found in natural alkaloids and synthetic molecules with diverse pharmacological activities, including potential applications as agents to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) and as modulators of muscle contractility.[1][2] The efficient synthesis of the hydrochloride salt of this dihydroisoquinoline is therefore of significant interest to the drug development community.

The one-pot synthesis detailed herein streamlines the traditional multi-step procedures, reducing reaction time, minimizing waste, and simplifying the purification process. This method consistently produces high-purity this compound hydrochloride with excellent yields.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of this compound hydrochloride based on a representative experimental protocol.

ParameterValueReference
Starting Material3,4-Dimethoxyphenethylamine (B193588)[3]
Formylation ReagentEthyl Formate[3]
Cyclizing AgentOxalyl Chloride[3]
CatalystPhosphotungstic Acid[3]
Overall Reaction TimeApproximately 12-14 hours[3]
Yield >75% [3]
Purity (by HPLC) >99.0% [3]
Single Impurity≤ 0.15%[3]
Final Product FormPale yellow solid[3]

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of this compound hydrochloride.

Materials and Reagents:
Equipment:
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filtration apparatus

  • Vacuum oven

Procedure:

Step 1: N-Formylation

  • To a 250 mL three-neck flask, add 86.6 g of 3,4-dimethoxyphenethylamine and 116.3 g of ethyl formate.[3]

  • Heat the mixture to reflux and maintain for 6 hours to form the N-formyl intermediate solution.[3]

  • After the reaction is complete, cool the solution to room temperature.

Step 2: Cyclization

  • In a separate 1 L three-neck flask, add 400 mL of acetonitrile and 126 g of oxalyl chloride.[3]

  • Cool this solution to 10-20 °C using an ice bath.[3]

  • Slowly add the N-formyl intermediate solution from Step 1 dropwise into the oxalyl chloride solution, ensuring the internal temperature is maintained between 10-20 °C.

  • After the addition is complete, add a catalytic amount of phosphotungstic acid to the reaction mixture.[3]

  • Allow the reaction to proceed to completion (monitoring by TLC is recommended).

Step 3: Quenching and Crystallization

  • Upon completion of the cyclization, add an alcohol solvent such as methanol to quench the reaction and facilitate the removal of oxalic acid.[3]

  • Slowly cool the reaction mixture to 5-10 °C to induce crystallization of the hydrochloride salt.[3]

Step 4: Isolation and Drying

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filter cake with 50 mL of cold methanol.[3]

  • Dry the collected solid in a vacuum oven at 40-50 °C until a constant weight is achieved to yield this compound hydrochloride as a pale yellow solid.[3]

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the one-pot synthesis of this compound hydrochloride.

G cluster_0 Step 1: N-Formylation cluster_1 Step 2: Cyclization cluster_2 Catalytic Ring Closure cluster_3 Step 3 & 4: Quenching & Isolation A 3,4-Dimethoxyphenethylamine C N-formyl-2-(3,4-dimethoxyphenyl)ethylamine (Intermediate) A->C Reflux, 6h B Ethyl Formate B->C E Cyclization Intermediate C->E 10-20°C D Oxalyl Chloride in Acetonitrile D->E G This compound E->G F Phosphotungstic Acid (Catalyst) F->G Catalysis I This compound Hydrochloride (Final Product) G->I HCl formation & Crystallization (5-10°C) H Methanol (Quench/Crystallization) H->I

Caption: One-pot synthesis pathway.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of the target compound.

reagents 1. Reagent Preparation (3,4-Dimethoxyphenethylamine, Ethyl Formate, Oxalyl Chloride, Acetonitrile, Phosphotungstic Acid) formylation 2. N-Formylation (Reflux for 6 hours) reagents->formylation cyclization 3. Cyclization (Dropwise addition at 10-20°C, add catalyst) formylation->cyclization quenching 4. Quenching & Crystallization (Add Methanol, cool to 5-10°C) cyclization->quenching filtration 5. Filtration (Isolate crude product) quenching->filtration washing 6. Washing (Wash with cold Methanol) filtration->washing drying 7. Drying (Vacuum oven at 40-50°C) washing->drying analysis 8. Quality Control (HPLC for purity analysis) drying->analysis

Caption: Experimental workflow diagram.

Logical Relationship: P-glycoprotein Inhibition

This diagram illustrates the proposed mechanism by which derivatives of this compound can reverse multidrug resistance in cancer cells.

cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Drug Anticancer Drug Pgp->Drug Effluxes Drug (Leads to Resistance) Pgp->Drug Drug Remains in Cell (Restores Efficacy) Drug->Pgp Binds to P-gp Derivative Dihydroisoquinoline Derivative Derivative->Pgp Inhibits P-gp

Caption: P-glycoprotein inhibition mechanism.

References

Application Notes and Protocols: Phosphorus Oxychloride (POCl3) as a Dehydrating Agent in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline (B145761) and its derivatives are fundamental scaffolds in a vast array of natural products, pharmaceuticals, and functional materials. The synthesis of the isoquinoline core is a cornerstone of synthetic organic chemistry. Among the various methods developed, the use of phosphorus oxychloride (POCl3) as a dehydrating agent in the Bischler-Napieralski reaction is a widely employed and effective strategy for the construction of 3,4-dihydroisoquinolines, which are immediate precursors to fully aromatized isoquinolines. This document provides detailed application notes and protocols for the use of POCl3 in this context and clarifies its role in related isoquinoline syntheses.

The Bischler-Napieralski Reaction: Synthesis of 3,4-Dihydroisoquinolines

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines.[1][2][3] This reaction is typically conducted under acidic conditions with a dehydrating agent, with phosphorus oxychloride (POCl3) being one of the most common and effective reagents.[1][4] The reaction is particularly efficient when the aromatic ring is electron-rich.[1][2]

Role of POCl3 as a Dehydrating Agent

Phosphorus oxychloride serves as a potent dehydrating agent in the Bischler-Napieralski reaction. Its primary function is to activate the amide carbonyl group, facilitating the subsequent intramolecular cyclization. The mechanism is believed to proceed through one of two main pathways, often influenced by the specific reaction conditions.[1][3][4]

  • Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes cyclization, followed by elimination to form the dihydroisoquinoline.[1][3]

  • Mechanism II: Proceeds through the formation of a highly electrophilic nitrilium ion intermediate. This reactive species is then trapped by the electron-rich aromatic ring to afford the cyclized product.[1][3][4] The formation of styrenes as a side product via a retro-Ritter reaction provides evidence for the existence of the nitrilium ion intermediate.[5]

The use of POCl3 leads to the formation of imidoyl phosphates, where the phosphate (B84403) acts as a good leaving group.[5] For less reactive substrates, a combination of phosphorus pentoxide (P2O5) in refluxing POCl3 can be more effective.[3][4]

Reaction Schematics and Workflow

// Nodes amide [label="β-Arylethylamide"]; pocl3 [label="POCl3", shape=box, style=filled, fillcolor="#F1F3F4"]; intermediate1 [label="Dichlorophosphoryl\nimine-ester intermediate", shape=box, style=filled, fillcolor="#F1F3F4"]; intermediate2 [label="Nitrilium ion\nintermediate", shape=box, style=filled, fillcolor="#F1F3F4"]; dihydroisoquinoline [label="3,4-Dihydroisoquinoline", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cyclization1 [label="Cyclization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization2 [label="Cyclization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; elimination [label="Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges amide -> pocl3 [label="+"]; pocl3 -> intermediate1 [label="Mechanism I"]; pocl3 -> intermediate2 [label="Mechanism II"]; intermediate1 -> cyclization1; cyclization1 -> elimination; elimination -> dihydroisoquinoline; intermediate2 -> cyclization2; cyclization2 -> dihydroisoquinoline; } .enddot Caption: Plausible mechanistic pathways in the Bischler-Napieralski reaction.

// Nodes start [label="Start: β-Arylethylamide"]; reagents [label="Add anhydrous solvent\n(e.g., DCM, Toluene)"]; add_pocl3 [label="Add POCl3 dropwise\n(cooling if necessary)"]; reflux [label="Heat to reflux\n(1-24 h, monitor by TLC/LC-MS)"]; workup [label="Cool and quench with ice/base\n(e.g., NH4OH, NaHCO3)"]; extraction [label="Extract with organic solvent\n(e.g., DCM, Ethyl Acetate)"]; purification [label="Dry, concentrate, and purify\n(Chromatography or Recrystallization)"]; product [label="Product: 3,4-Dihydroisoquinoline", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> add_pocl3; add_pocl3 -> reflux; reflux -> workup; workup -> extraction; extraction -> purification; purification -> product; } .enddot Caption: General experimental workflow for the Bischler-Napieralski reaction.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Bischler-Napieralski reaction using POCl3. Note that yields are highly substrate-dependent.

SubstrateReagent(s)SolventTemperatureTime (h)Yield (%)Reference
N-PhenethylbenzamidePOCl3 (3.0 equiv)Xylenes150 °C3-[6]
Generic β-arylethylamidePOCl3 (1.1-5 equiv)DCM, TolueneReflux1-24-[4]
Amide SubstratePOCl3DCMReflux4-[1]
Homotryptamine derivativePOCl3 (1.5 equiv)MeCNReflux1.555[7]
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamidePOCl3---"Normal"[3]
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamideP2O5---Mixture[3]

Yields are often reported after subsequent reduction or aromatization steps and can vary significantly based on the specific substrate and workup procedure.

Detailed Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl3 [4]

This protocol provides a general guideline and may require optimization for specific substrates.

Materials:

  • β-Arylethylamide substrate (1.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), toluene, or acetonitrile)

  • Phosphorus oxychloride (POCl3) (1.1 to 5.0 equiv)

  • Ice

  • Base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., DCM or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate.

  • Add the anhydrous solvent.

  • Cool the solution in an ice bath and add phosphorus oxychloride (POCl3) dropwise. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding the reaction mixture to a mixture of ice and a base to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 3,4-dihydroisoquinoline.

Protocol 2: Specific Example from Literature [1]

Materials:

  • Substrate (0.29 mmol, 95% ee)

  • Anhydrous Dichloromethane (DCM) (2 mL)

  • Phosphorus oxychloride (POCl3) (2 mL)

  • Methanol/water (9:1)

  • Sodium borohydride (B1222165) (NaBH4)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • To an oven-dried round-bottom flask, add the substrate.

  • Add anhydrous DCM and POCl3.

  • Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.

  • Allow the resulting solution to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate via rotary evaporation.

  • Dissolve the resulting residue in MeOH/water (3.5 mL, 9:1) and cool to 0 °C.

  • Add NaBH4 until the pH reaches 7.

  • Add saturated aqueous NH4Cl dropwise, along with a small piece of ice.

  • Dilute the resulting mixture with DCM and transfer to a separatory funnel for extraction.

Troubleshooting Common Issues
  • Low or No Yield:

    • Cause: Insufficiently activated aromatic ring, moisture in the reaction, or inadequate temperature.

    • Solution: Ensure anhydrous conditions. For substrates lacking electron-donating groups, consider using a stronger dehydrating system like P2O5 in refluxing POCl3.[3][4] Increase the reaction temperature or use a higher boiling point solvent like xylene.[5]

  • Formation of Tar:

    • Cause: High temperatures or prolonged reaction times can lead to polymerization.[4]

    • Solution: Carefully control the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. Ensure sufficient solvent is used to maintain a stirrable mixture.[4]

  • Unexpected Regioisomer Formation:

    • Cause: Cyclization at an unexpected position on the aromatic ring can occur, particularly with certain substrates and reagents. For example, using P2O5 can sometimes lead to a mixture of regioisomers.[3]

    • Solution: The choice of dehydrating agent can influence the product distribution. Using POCl3 alone often favors the formation of the "normal" product.[4] Thoroughly characterize the product mixture using NMR and mass spectrometry.

The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[8][9] This reaction is a special case of the Mannich reaction.[8]

Role of Dehydrating Agent and Reaction Conditions

Unlike the Bischler-Napieralski reaction, the Pictet-Spengler reaction does not typically employ POCl3 as a dehydrating agent. The driving force for this reaction is the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound under acidic conditions.[8]

Commonly used catalysts are protic acids (e.g., HCl, TFA) or Lewis acids, often with heating.[8][10] For β-arylethylamines with electron-donating substituents, the reaction can proceed under milder, even physiological, conditions.[9]

Reaction Schematic

// Nodes amine [label="β-Arylethylamine"]; carbonyl [label="Aldehyde/Ketone", shape=box, style=filled, fillcolor="#F1F3F4"]; acid [label="H+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; iminium [label="Iminium ion", shape=box, style=filled, fillcolor="#F1F3F4"]; cyclization [label="Intramolecular\nElectrophilic\nAromatic Substitution", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tetrahydroisoquinoline [label="Tetrahydroisoquinoline", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges amine -> iminium [label="+ Carbonyl, H+"]; carbonyl -> iminium; iminium -> cyclization; cyclization -> tetrahydroisoquinoline; } .enddot Caption: Simplified mechanism of the Pictet-Spengler reaction.

Conclusion

Phosphorus oxychloride is a powerful and widely used dehydrating agent for the synthesis of 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction. Understanding the reaction mechanism, optimizing conditions, and being aware of potential side reactions are crucial for its successful application. While POCl3 is central to the Bischler-Napieralski reaction, it is not a standard reagent for the Pictet-Spengler synthesis of tetrahydroisoquinolines, which proceeds through an acid-catalyzed condensation and cyclization pathway. The protocols and notes provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds.

References

Synthesis of 1-substituted-3,4-dihydroisoquinolines from 6,7-Dimethoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of 1-substituted-3,4-dihydroisoquinolines from the versatile starting material 6,7-Dimethoxy-3,4-dihydroisoquinoline represents a critical pathway to a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of these valuable compounds, with a focus on the Reissert reaction and direct nucleophilic addition of organometallic reagents.

Introduction

The 1-substituted-3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide spectrum of pharmacological activities. The presence of substituents at the C1 position is crucial for modulating the biological and physicochemical properties of these molecules. Starting from the readily available this compound, various synthetic strategies can be employed to introduce alkyl, aryl, and other functional groups at this key position. This document outlines two primary and effective methods: the Reissert reaction for a two-step functionalization and direct nucleophilic addition for a more direct approach.

General Synthetic Strategies

The primary methods for introducing a substituent at the C1 position of this compound involve either enhancing the nucleophilicity of the C1 carbon through the formation of an intermediate or direct attack by a potent nucleophile.

Synthesis_Strategies Start This compound Reissert Reissert Reaction Start->Reissert 1. Acyl Halide, KCN 2. Base, Electrophile (R-X) Organometallic Direct Nucleophilic Addition Start->Organometallic Organometallic Reagent (R-M) Product 1-Substituted-6,7-dimethoxy-3,4-dihydroisoquinoline Reissert->Product Organometallic->Product

Caption: Overview of synthetic routes to 1-substituted derivatives.

The Reissert Reaction Pathway

The Reissert reaction provides a reliable, two-step method to introduce a variety of substituents at the C1 position. The initial step involves the formation of a Reissert compound, which is subsequently deprotonated to form a nucleophilic anion that can react with various electrophiles.

Experimental Protocol: Reissert Reaction for 1-Alkylation

Step 1: Formation of the Reissert Compound (2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile)

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Prepare a solution of benzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred solution of the dihydroisoquinoline.

  • Cyanide Addition: Following the addition of benzoyl chloride, add a solution of potassium cyanide (KCN) (1.5 eq) in water dropwise, maintaining the temperature at 0 °C.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Alkylation of the Reissert Compound

  • Anion Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF). Cool the suspension to -40 °C.

  • Addition of Reissert Compound: Add a solution of the Reissert compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at -40 °C for 1 hour to ensure complete formation of the anion.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) (1.2 eq) to the reaction mixture.

  • Reaction and Quenching: Allow the reaction to proceed at -40 °C for several hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 1-alkyl-2-benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile.

  • Hydrolysis (Removal of Acyl and Cyano Groups): The resulting product can be hydrolyzed under acidic or basic conditions to yield the final 1-alkyl-6,7-dimethoxy-3,4-dihydroisoquinoline.

Quantitative Data for Reissert Reaction
1-SubstituentElectrophileYield (%)Reference
BenzylBenzyl BromideModerate[1][2]
MethylMethyl IodideModerate[1][2]
Various AldehydesR-CHOModest Diastereoselectivity[1][2]

Note: Yields are often reported for the two-step process and can vary based on the specific electrophile and reaction conditions. The diastereoselectivity of the addition to aldehydes is generally modest.[1][2]

Direct Nucleophilic Addition of Organometallic Reagents

A more direct route to 1-substituted-3,4-dihydroisoquinolines involves the nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the imine bond of this compound.

Experimental Protocol: Direct Arylation using a Grignard Reagent
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.5 eq).

  • Grignard Reagent Formation: Add a small crystal of iodine to activate the magnesium. Add a solution of the aryl bromide (e.g., bromobenzene) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating. Once initiated, maintain a gentle reflux until the magnesium is consumed.

  • Addition to Dihydroisoquinoline: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

  • Reaction and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline.

Quantitative Data for Direct Nucleophilic Addition
1-SubstituentOrganometallic ReagentYield (%)
PhenylPhenylmagnesium BromideGood
MethylMethyllithiumGood
n-Butyln-ButyllithiumGood

Note: Yields are generally good for the addition of simple alkyl and aryl organometallic reagents. The reactivity can be influenced by the steric bulk of the nucleophile.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 1-substituted-3,4-dihydroisoquinolines.

Workflow cluster_synthesis Synthesis cluster_purification Purification Start This compound Reaction Reaction (Reissert or Direct Addition) Start->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure 1-Substituted Product Chromatography->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of 1-substituted-3,4-dihydroisoquinolines from this compound is a versatile and powerful tool for the generation of novel molecular entities with potential therapeutic applications. The choice between the Reissert reaction and direct nucleophilic addition will depend on the desired substituent and the required stereochemical control. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this important scaffold. Careful optimization of reaction conditions will be key to achieving high yields and purity of the target compounds.

References

Application of 6,7-Dimethoxy-3,4-dihydroisoquinoline in Alkaloid Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-3,4-dihydroisoquinoline is a pivotal building block in the total synthesis of a wide array of isoquinoline (B145761) alkaloids. Its electron-rich aromatic ring and the presence of a reactive imine functionality make it an ideal precursor for constructing the core structures of numerous biologically active natural products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent alkaloids, including protoberberines (e.g., Tetrahydropalmatine) and benzylisoquinolines (e.g., Laudanosine). The methodologies described herein are primarily centered around the classical and highly effective Bischler-Napieralski and Pictet-Spengler reactions.

Key Synthetic Strategies

The application of this compound in alkaloid synthesis predominantly relies on two key synthetic transformations:

  • The Bischler-Napieralski Reaction: This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide, typically mediated by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456) ring system.[1][2][3] This method is fundamental for the synthesis of the this compound precursor itself.

  • The Pictet-Spengler Reaction: This reaction entails the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[4][5] This strategy is widely employed to introduce substituents at the C-1 position of the isoquinoline core.

These reactions, often used in sequence or in combination with other synthetic transformations, provide a versatile platform for the construction of complex alkaloid scaffolds.

Application in the Total Synthesis of (±)-Tetrahydropalmatine

(±)-Tetrahydropalmatine, a protoberberine alkaloid, is a valuable target due to its diverse pharmacological activities. Its synthesis from this compound is a classic example of the power of the Bischler-Napieralski and subsequent reduction reactions.

Tetrahydropalmatine_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Reaction cluster_2 Step 3: Reduction Homoveratrylamine Homoveratrylamine Amide N-(3,4-dimethoxyphenethyl)- 2-(3,4-dimethoxyphenyl)acetamide Homoveratrylamine->Amide Amide Coupling Homoveratric_Acid Homoveratric Acid Homoveratric_Acid->Amide Dihydroisoquinoline 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)- 3,4-dihydroisoquinoline Amide->Dihydroisoquinoline POCl₃, Toluene, Reflux Tetrahydropalmatine (±)-Tetrahydropalmatine Dihydroisoquinoline->Tetrahydropalmatine NaBH₄, MeOH Enantioselective_Reduction cluster_0 Iminium Salt Formation cluster_1 Asymmetric Reduction Dihydroisoquinoline 6,7-Dimethoxy-3,4- dihydroisoquinoline Iminium_Salt 6,7-Dimethoxy-3,4- dihydroisoquinolinium Iodide Dihydroisoquinoline->Iminium_Salt CH₃I Chiral_Alkaloid (S)- or (R)-1-Substituted Tetrahydroisoquinoline Iminium_Salt->Chiral_Alkaloid Chiral Hydride Reagent (e.g., K-glucoride, Mosher's reagent)

References

Pharmacological Applications of 6,7-Dimethoxy-3,4-dihydroisoquinoline Derivatives in Neuropharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the neuropharmacological applications of 6,7-Dimethoxy-3,4-dihydroisoquinoline derivatives. This chemical scaffold serves as a privileged structure in the design of centrally acting agents, demonstrating significant potential in the treatment of various neurological and psychiatric disorders.

Application Note 1: Selective Dopamine (B1211576) D3 Receptor Antagonists for Substance Use Disorders and Schizophrenia

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) motif is a key pharmacophore in the development of selective ligands for the dopamine D3 receptor (D3R).[1][2] The D3R is highly expressed in the mesolimbic regions of the brain, which are associated with reward, motivation, and addiction.[1][2] Consequently, D3R antagonists are being investigated as potential therapeutics for substance use disorders and schizophrenia.

Derivatives incorporating the this compound core have been synthesized and shown to exhibit high affinity and selectivity for the D3R over other dopamine receptor subtypes. For instance, 3-cyano and 4-cyano benzamide (B126) derivatives have demonstrated very high affinity for D3R with Ki values in the low nanomolar range (1.2 and 3.4 nM, respectively).[1][2] These compounds also display significant selectivity (15- to 420-fold) over other dopamine receptors.[1][2] The selectivity against the D2 receptor is particularly crucial, as it may reduce the extrapyramidal side effects commonly associated with antipsychotic medications that primarily target D2 receptors.

Molecular docking studies have revealed that the 6,7-dimethoxy moiety of these compounds forms a crucial hydrogen bond with Ser192 in the orthosteric binding pocket of the D3R.[1][2] The selectivity for D3R over D2R is attributed to interactions within the secondary binding pocket, which differs significantly between the two receptor subtypes.[1]

Quantitative Data Summary: Dopamine Receptor Affinity

Compound IDStructureD3R Ki (nM)D2R/D3R SelectivityD1R Ki (nM)D4R Ki (nM)D5R Ki (nM)Reference
5s 3-cyano benzamide derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline1.2>15-fold>1000>1000>1000[1][2]
5t 4-cyano benzamide derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline3.4>420-fold>1000>1000>1000[1][2]
8 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-containing analogue-->10000>10000>10000[3]

Application Note 2: Alpha(2C)-Adrenergic Receptor Antagonists for Parkinson's Disease Dyskinesia

Novel derivatives of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran have been synthesized and identified as selective antagonists of the alpha(2C)-adrenergic receptor. The alpha(2C)-adrenergic receptor is implicated in the modulation of dopaminergic neurotransmission, and its antagonism is a promising strategy for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease.

Certain compounds from this series have shown high affinity for the alpha(2C)-adrenergic receptor with significant subtype selectivity. Notably, one of these compounds has demonstrated anti-L-dopa-induced dyskinetic activity in a marmoset model of Parkinson's disease. This highlights the therapeutic potential of targeting the alpha(2C)-adrenergic receptor with this compound derivatives to alleviate the motor complications associated with long-term dopamine replacement therapy.

Application Note 3: Neuroprotective Agents for Alzheimer's Disease

The this compound scaffold is also found in naturally occurring alkaloids that exhibit neuroprotective properties, making them interesting leads for the development of treatments for neurodegenerative disorders such as Alzheimer's disease. For example, Daunorubicin, which contains a related isoquinoline (B145761) structure, has been investigated for its medicinal properties in neurodegenerative research.

The neuroprotective effects of isoquinoline alkaloids are often attributed to their antioxidant properties. They can scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress, a key pathological feature of Alzheimer's disease. While direct quantitative data for this compound derivatives in Alzheimer's models is still emerging, the established antioxidant and neuroprotective activities of related isoquinoline alkaloids provide a strong rationale for their investigation in this therapeutic area.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bischler-Napieralski Reaction

This protocol describes a general method for the synthesis of the core this compound structure.

Materials:

  • 3,4-Dimethoxyphenethylamine (B193588)

  • Formylation reagent (e.g., ethyl formate, methyl formate)

  • Dehydrating agent/catalyst (e.g., phosphorus oxychloride (POCl3), polyphosphoric acid (PPA))

  • Toluene

  • Methanol (B129727)

  • Sodium borohydride (B1222165) (NaBH4) (for reduction to tetrahydroisoquinoline)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Formation of the N-formyl Intermediate

  • To a solution of 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., toluene), add the formylation reagent (e.g., ethyl formate).

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-formyl-2-(3,4-dimethoxyphenyl)ethylamine.

Step 2: Bischler-Napieralski Cyclization

  • Add the crude N-formyl intermediate to a flask containing the dehydrating agent (e.g., POCl3 in an inert solvent like toluene, or neat PPA).

  • Heat the reaction mixture under reflux for the appropriate time (typically 1-4 hours). The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench the reaction by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., concentrated ammonia (B1221849) or sodium hydroxide (B78521) solution) to a pH of >10.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Step 3: Purification

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

Step 4 (Optional): Reduction to 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Dissolve the purified this compound in methanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by the addition of water and remove the methanol under reduced pressure.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Dopamine D3 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine D3 receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D3 receptors

  • Cell culture medium and reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [3H]Spiperone or a more D3-selective radioligand)

  • Non-specific binding determinant (e.g., 10 µM Haloperidol or (+)-Butaclamol)

  • Test compounds (this compound derivatives) at various concentrations

  • 96-well plates

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

  • Filtration apparatus (cell harvester)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

1. Membrane Preparation:

  • Harvest HEK293-hD3R cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer.

  • Homogenize the cells using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and unbroken cells.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

2. Binding Assay:

  • On the day of the assay, thaw the membrane preparation and dilute to the desired concentration in ice-cold assay buffer.

  • In a 96-well plate, set up the following reactions in triplicate (final volume, e.g., 250 µL):

    • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding determinant.

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Alpha(2C)-Adrenergic Receptor Functional Assay (cAMP Measurement)

This protocol outlines a method to assess the functional activity of test compounds as antagonists at the alpha(2C)-adrenergic receptor by measuring their effect on agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • CHO or HEK293 cells stably expressing human alpha(2C)-adrenergic receptors

  • Cell culture medium and reagents

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Alpha-2 adrenergic agonist (e.g., UK-14,304 or clonidine)

  • Test compounds (this compound derivatives)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96- or 384-well plates

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

1. Cell Preparation:

  • Seed the alpha(2C)-adrenergic receptor-expressing cells into 96- or 384-well plates and grow to near confluency.

  • On the day of the assay, aspirate the growth medium and wash the cells with pre-warmed buffer.

2. Antagonist Assay:

  • Pre-incubate the cells with varying concentrations of the test compound (or vehicle) in stimulation buffer for a defined period (e.g., 15-30 minutes) at 37°C.

  • Add a fixed concentration of the alpha-2 adrenergic agonist (typically its EC80 concentration) to all wells except the basal control.

  • Simultaneously or subsequently, add a fixed concentration of forskolin to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

4. Data Analysis:

  • Generate a standard curve for cAMP if required by the assay kit.

  • Plot the cAMP concentration (or assay signal) against the logarithm of the test compound concentration.

  • Determine the IC50 value of the antagonist by non-linear regression analysis of the concentration-response curve.

  • The potency of the antagonist can be expressed as the IC50 value or converted to a Kb value using the Gaddum equation.

Visualizations

dopamine_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds & Activates Derivative 6,7-Dimethoxy-3,4- dihydroisoquinoline Derivative (Antagonist) Derivative->D3R Binds & Blocks G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts AC->cAMP Conversion Blocked ATP ATP PKA PKA cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Leads to

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_lead_opt Lead Optimization Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization PrimaryBinding Primary Screen: Receptor Binding Assay (e.g., Dopamine D3 Receptor) Characterization->PrimaryBinding FunctionalAssay Secondary Screen: Functional Assay (e.g., cAMP Measurement) PrimaryBinding->FunctionalAssay Selectivity Selectivity Profiling (Against other receptors) FunctionalAssay->Selectivity PK_Studies Pharmacokinetic Studies (ADME) Selectivity->PK_Studies Efficacy_Model Efficacy Model (e.g., Animal model of addiction or psychosis) PK_Studies->Efficacy_Model Tox_Studies Toxicology Studies Efficacy_Model->Tox_Studies SAR Structure-Activity Relationship (SAR) Analysis Tox_Studies->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A generalized workflow for the discovery and development of novel neuropharmacological agents based on the this compound scaffold.

References

Application Notes and Protocols: Synthesis of Tetrabenazine from 6,7-Dimethoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenazine (B1681281) (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is utilized in the management of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[1][2] The synthesis of tetrabenazine can be efficiently achieved through the condensation of 6,7-Dimethoxy-3,4-dihydroisoquinoline with a suitable ketone derivative. This document provides detailed application notes and experimental protocols for the synthesis of tetrabenazine, with a specific focus on the use of this compound hydrochloride as a key precursor.

Synthetic Pathway

The synthesis of tetrabenazine from this compound hydrochloride proceeds via a Mannich-type reaction with 3-((dimethylamino)methyl)-5-methylhexan-2-one (B1465102). This reaction forms the core benzo[a]quinolizine structure of tetrabenazine.

Tetrabenazine_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 6,7-Dimethoxy-3,4-dihydroisoquinoline_HCl This compound Hydrochloride Reaction_Conditions Water, 35°C, 48h or Isopropanol, 40-45°C, 15h 6,7-Dimethoxy-3,4-dihydroisoquinoline_HCl->Reaction_Conditions Mannich_Base 3-((dimethylamino)methyl)-5-methylhexan-2-one Mannich_Base->Reaction_Conditions Tetrabenazine Tetrabenazine (3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro -1H-pyrido[2,1-a]isoquinolin-2(11bH)-one) Reaction_Conditions->Tetrabenazine Condensation

Caption: Synthetic pathway for tetrabenazine.

Quantitative Data

The following table summarizes the quantitative data from a representative large-scale synthesis of tetrabenazine.

Reactant/ProductChemical NameCAS NumberMolecular Weight ( g/mol )QuantityMoles (approx.)Yield
Reactant 1 This compound hydrochloride20232-39-7227.69118.2 kg519.1-
Reactant 2 3-((dimethylamino)methyl)-5-methylhexan-2-one91342-74-4185.3099.1 kg534.8-
Product 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one (Tetrabenazine)58-46-8317.43141.1 kg444.585.6%

Experimental Protocols

This section provides detailed methodologies for the synthesis of the reactants and the final product, tetrabenazine.

Synthesis of 3-((dimethylamino)methyl)-5-methylhexan-2-one

The synthesis of the Mannich base, 3-((dimethylamino)methyl)-5-methylhexan-2-one, is a crucial preliminary step.

Procedure:

  • To a solution of 5-methylhexan-2-one (900ml) in methanol (B129727) (1600ml), add dimethylamine (B145610) hydrochloride (180g) and paraformaldehyde (100g).[3]

  • Heat the reaction mixture at reflux for 12 hours.[3]

  • After cooling to 25°C, adjust the pH to approximately 8.75 with an aqueous solution of sodium hydroxide (B78521) (90g of NaOH in 900ml of water).[3]

  • Extract the product and purify by distillation to obtain 3-((dimethylamino)methyl)-5-methylhexan-2-one.

Synthesis of Tetrabenazine

The following protocol details the condensation reaction to form tetrabenazine.

Procedure:

  • Dissolve this compound hydrochloride (118.2 kg) in water (3 volumes).[1]

  • Add a solution of 3-((dimethylamino)methyl)-5-methylhexan-2-one (99.1 kg) in n-heptane (1.5 volumes).[1]

  • Stir the reaction mixture vigorously at 35°C for at least 48 hours.[1] Monitor the reaction progress by a suitable method (e.g., HPLC) until the amount of this compound is less than 10% of the initial amount.[1]

  • Collect the solid product by filtration.[1]

  • Wash the solid sequentially with water and then n-heptane.[1]

  • Dry the product under vacuum to afford 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one (tetrabenazine).[1]

Purification of Tetrabenazine

The crude tetrabenazine can be purified by recrystallization.

Procedure:

  • Create a slurry of crude tetrabenazine (10 g) in ethyl acetate (B1210297) (30 ml) in a suitable reactor.[4]

  • Heat the mixture to 65-70°C and stir for 60-90 minutes.[4]

  • Filter the hot solution through a micron filter.[4]

  • Cool the filtrate to 25-30°C and add n-heptane (100 ml).[4]

  • Stir the mixture for approximately 4 hours at 25-30°C to induce crystallization.[4]

  • Filter the solid, wash with n-heptane, and dry under vacuum to yield purified tetrabenazine.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of tetrabenazine.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve Dissolve this compound HCl in Water Start->Dissolve Add_Reactant Add 3-((dimethylamino)methyl)-5-methylhexan-2-one in n-heptane Dissolve->Add_Reactant React Stir at 35°C for 48h Add_Reactant->React Filter_1 Filter to collect crude product React->Filter_1 Wash_1 Wash with Water and n-heptane Filter_1->Wash_1 Dry_1 Dry under vacuum Wash_1->Dry_1 Slurry Create slurry of crude product in Ethyl Acetate Dry_1->Slurry Heat Heat to 65-70°C Slurry->Heat Filter_2 Hot filtration Heat->Filter_2 Cool Cool filtrate to 25-30°C Filter_2->Cool Add_Heptane Add n-heptane Cool->Add_Heptane Crystallize Stir for 4h to crystallize Add_Heptane->Crystallize Filter_3 Filter to collect pure product Crystallize->Filter_3 Wash_2 Wash with n-heptane Filter_3->Wash_2 Dry_2 Dry under vacuum Wash_2->Dry_2 End Pure Tetrabenazine Dry_2->End

Caption: General experimental workflow.

Characterization Data

The synthesized tetrabenazine should be characterized to confirm its identity and purity.

FT-IR (KBr): Characteristic peaks for tetrabenazine include:

  • 1697 cm⁻¹: C=O stretching

  • 1604, 1514, 1462 cm⁻¹: Aromatic C=C stretching

  • 1226 cm⁻¹: C-N stretching

  • 1107 cm⁻¹: C-O-C stretching[5]

¹H NMR (CDCl₃): The proton NMR spectrum of tetrabenazine will show characteristic signals for the aromatic, aliphatic, and methoxy (B1213986) protons.

¹³C NMR (CDCl₃): The carbon NMR spectrum will confirm the presence of the carbonyl carbon, aromatic carbons, and the various aliphatic carbons within the tetrabenazine structure.

Mass Spectrometry: Mass spectral analysis should be performed to confirm the molecular weight of tetrabenazine (317.43 g/mol ).

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

These application notes and protocols provide a comprehensive guide for the synthesis of tetrabenazine using this compound as a key precursor. The provided quantitative data, detailed experimental procedures, and characterization information are intended to support researchers and scientists in the successful synthesis and purification of this important pharmaceutical compound.

References

Application Notes and Protocols: N-Alkylation of 6,7-Dimethoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6,7-Dimethoxy-3,4-dihydroisoquinoline is a key heterocyclic scaffold found in numerous biologically active compounds and natural products. Its N-alkylation is a critical step in the synthesis of a wide array of derivatives with potential therapeutic applications, including quaternary ammonium (B1175870) salts. This document provides a detailed protocol for the N-alkylation of this compound, summarizing reaction conditions and presenting quantitative data for representative alkylation reactions. The provided methodology is based on established principles of amine alkylation, offering a robust starting point for further optimization and derivatization in a research and development setting.

Quantitative Data Summary

The following table summarizes representative data for the N-alkylation of a 3,4-dihydroisoquinoline (B110456) core structure with various alkylating agents. While specific yields for this compound may vary, this data provides a useful benchmark for expected outcomes.

EntryAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
1Methyl bromoacetateAcetonitrile (B52724)606>95 (precipitated)
2Benzyl (B1604629) BromideAcetonitrileReflux485-95
3Ethyl IodideAcetone (B3395972)Reflux1280-90
4Propyl BromideTetrahydrofuran (THF)502475-85

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide as the alkylating agent.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl bromoacetate, benzyl bromide)

  • Anhydrous acetonitrile (or other suitable aprotic solvent like acetone or THF)

  • Dipea (N,N-Diisopropylethylamine) or other non-nucleophilic base (optional, for scavenging acid generated)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of substrate).

  • Addition of Reagents: Add the alkylating agent (1.1-1.5 equivalents) to the stirred solution. If the alkylating agent is a halide, a non-nucleophilic base such as DIPEA (1.2 equivalents) can be added to scavenge the resulting acid. For highly reactive alkylating agents like methyl bromoacetate, the reaction may proceed to completion with the product precipitating out of solution, and a base may not be necessary.[1]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60°C or reflux) and monitor the progress by Thin Layer Chromatography (TLC).[1]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate (B1210297) and hexanes.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product has precipitated, it can be collected by filtration, washed with cold solvent, and dried.[1]

    • If the product is soluble, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Visualizations

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Anhydrous Acetonitrile add_reagents Add Alkyl Halide (and optional base) start->add_reagents heat Heat to appropriate temperature (e.g., 60°C - Reflux) add_reagents->heat Start Reaction monitor Monitor by TLC heat->monitor workup Aqueous Workup or Filtration of Precipitate monitor->workup Reaction Complete purification Column Chromatography (if necessary) workup->purification product Pure N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway/Logical Relationship Diagram:

G sub 6,7-Dimethoxy-3,4- dihydroisoquinoline (Nucleophile) product N-Alkylated Product (Quaternary Salt) sub->product Nucleophilic Attack process N-Alkylation (SN2 Reaction) alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->product Provides Alkyl Group

Caption: Logical relationship of reactants and product in the N-alkylation reaction.

References

Troubleshooting & Optimization

Troubleshooting low yields in Bischler-Napieralski synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Bischler-Napieralski synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or reaction failure.

Q1: My reaction has resulted in a very low yield or has failed completely. What are the primary reasons for this?

Low yields in the Bischler-Napieralski reaction are typically attributed to a few critical factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic properties of the aromatic ring. The presence of electron-withdrawing groups will impede the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene (B151609) ring.[1][2][3]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be powerful enough to promote efficient cyclization.[2][3]

  • Side Reactions: A significant competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments to form a styrene (B11656) derivative. This is especially prevalent when the resulting styrene is highly conjugated.[2][3][4]

  • Inappropriate Reaction Conditions: The selection of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, frequently resulting in tar formation.[2][3]

Q2: How can I determine the most suitable dehydrating agent for my specific substrate?

The choice of dehydrating agent is critical and depends on the reactivity of your starting material. Here is a general guideline:

  • For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is a commonly used and often effective dehydrating agent.[3][5]

  • For Substrates Lacking Electron-Donating Groups: A more potent dehydrating agent is typically required. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more powerful option.[3][6]

  • For a Milder and Often Higher-Yielding Alternative: A modern approach involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429). This method can be effective even for less activated substrates and often proceeds at lower temperatures.[2][3][4]

Q3: I am observing the formation of significant side products. How can I minimize these?

A common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[3][4] To mitigate this, consider the following strategies:

  • Milder Reaction Conditions: Employing milder reagents like the Tf₂O and 2-chloropyridine system can suppress the formation of the nitrilium ion intermediate, thereby reducing the retro-Ritter side reaction.[3]

  • Alternative Chemistry: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[2][4]

Q4: My reaction appears to be incomplete. What steps can I take to drive it to completion?

If you suspect an incomplete reaction, you can try the following:

  • Increase Reaction Temperature: Switching to a higher boiling solvent, such as from toluene (B28343) to xylene, can increase the reaction temperature and improve the rate of cyclization.[2][4]

  • Optimize Reaction Time: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating that could lead to degradation.[2][3]

Q5: I have isolated a product with an unexpected substitution pattern. What could be the cause?

The formation of an unexpected regioisomer can occur, particularly with certain substrates and reagents. For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide exclusively with P₂O₅ can result in a mixture of the expected product and an abnormal product due to cyclization at the ipso carbon on the phenyl ring, yielding a spiro intermediate.[6] Careful selection of the dehydrating agent can help to control the regioselectivity of the reaction.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes yields of this compound and its derivatives obtained under various reaction conditions.

Starting MaterialReagentsSolventTemperatureTimeYield (%)Purity (%)Reference
3,4-dimethoxyphenethylamine & formylation reagentoxalyl chloride, phosphotungstic acidToluene/Acetonitrile (B52724), Methanol10-20°C then reflux->75>99.0CN110845410A[7]
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamidePOCl₃TolueneReflux2h--Organic Syntheses, Coll. Vol. 6, p.646 (1988)[8]
N-[2-(3,4-dimethoxyphenyl)-ethyl]-3-(4-trifluoromethylphenyl)-propionamidePOCl₃AcetonitrileBoiling-Good>98WO2011082700A1[9]

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is suitable for activated β-arylethylamides.

  • Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in a dry, inert solvent such as acetonitrile or toluene.[3]

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 8-9.[3]

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][10]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This protocol is a milder and often more efficient alternative, suitable for a wider range of substrates.[3]

  • Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in dry dichloromethane (DCM) and cool the solution to -20 °C under an inert atmosphere.[3]

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).[3]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction progress by TLC.[3]

  • Work-up: Quench the reaction by adding water.[3]

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[3][10]

Mandatory Visualization

Troubleshooting_Bischler_Napieralski start Low Yield or Reaction Failure check_substrate Is the aromatic ring sufficiently activated (electron-donating groups present)? start->check_substrate check_reagent Is the dehydrating agent potent enough? check_substrate->check_reagent Yes sol_substrate Consider using a stronger dehydrating agent (P₂O₅/POCl₃) or a modern protocol (Tf₂O/2-chloropyridine). check_substrate->sol_substrate No check_conditions Are reaction conditions (temperature, time) a potential issue? check_reagent->check_conditions Yes sol_reagent Switch to a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃). check_reagent->sol_reagent No check_side_products Are there significant side products observed (e.g., by TLC)? check_conditions->check_side_products Yes sol_conditions_incomplete Increase temperature (higher boiling solvent) and/or optimize reaction time (monitor by TLC). check_conditions->sol_conditions_incomplete Incomplete Reaction sol_conditions_degradation Use milder conditions (e.g., Tf₂O protocol) and monitor reaction closely to avoid prolonged heating. check_conditions->sol_conditions_degradation Degradation/ Tar Formation sol_side_products Employ milder conditions (Tf₂O/2-chloropyridine) or alternative chemistry (oxalyl chloride) to minimize retro-Ritter reaction. check_side_products->sol_side_products Yes end Purify and characterize the product. check_side_products->end No sol_substrate->end sol_reagent->end sol_conditions_incomplete->end sol_conditions_degradation->end sol_side_products->end

Caption: Troubleshooting workflow for low yields in Bischler-Napieralski synthesis.

Bischler_Napieralski_Mechanism amide β-Arylethylamide activation Activation of Carbonyl with Dehydrating Agent (e.g., POCl₃) amide->activation intermediate Formation of Electrophilic Intermediate (e.g., Dichlorophosphoryl Imine-ester or Nitrilium Ion) activation->intermediate cyclization Intramolecular Electrophilic Aromatic Substitution (Cyclization) intermediate->cyclization elimination Elimination cyclization->elimination product 3,4-Dihydroisoquinoline elimination->product

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

References

Technical Support Center: Pictet-Spengler Synthesis with Electron-Rich Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pictet-Spengler synthesis with electron-rich phenethylamine (B48288) substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using electron-rich phenethylamines in the Pictet-Spengler synthesis?

A1: When employing electron-rich phenethylamines, such as those containing one or more methoxy (B1213986) or hydroxy groups on the aromatic ring, several side reactions can compete with the desired cyclization, leading to reduced yields and complex product mixtures. The most prevalent side reactions include:

  • Formation of Regioisomers: Due to the high nucleophilicity of the activated aromatic ring, the intramolecular cyclization of the iminium ion intermediate can occur at multiple positions, leading to a mixture of regioisomers. For instance, with a 3,4-dimethoxyphenethylamine (B193588), cyclization can occur at either the 6- or 8-position of the resulting tetrahydroisoquinoline.[1]

  • N-Oxidation: The amine starting material or the product can be susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen, forming N-oxides.[2]

  • Formation of Spiroindolenine Intermediates (with tryptamine (B22526) derivatives): In the case of tryptamines, which are electron-rich indole-based phenethylamines, a spiroindolenine intermediate is formed.[2][3][4] While this is a key intermediate in the productive pathway, under certain conditions, it can be isolated as a byproduct if its rearrangement to the final product is slow.[3]

  • Polymerization/Decomposition: The high reactivity of electron-rich systems can sometimes lead to undesired polymerization or decomposition of starting materials and products, particularly under harsh acidic conditions or at high temperatures.

Q2: How does the choice of acid catalyst affect the outcome of the Pictet-Spengler reaction with these substrates?

A2: The choice and concentration of the acid catalyst are critical and can significantly influence the reaction's yield and selectivity.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to protonate the imine intermediate, which increases its electrophilicity and facilitates the cyclization.[5] For less reactive substrates, stoichiometric amounts of acid may be required.[5] However, with highly activated, electron-rich phenethylamines, excessively strong acidic conditions can sometimes promote side reactions. Milder acids or even Lewis acids such as BF₃·OEt₂ can be effective alternatives.[6]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity is a common challenge with substituted electron-rich phenethylamines. The regiochemical outcome is governed by a combination of electronic and steric factors, as well as reaction conditions.

  • To favor the thermodynamically controlled product (para-cyclization): Use stronger acidic conditions and higher reaction temperatures. This generally favors cyclization at the most nucleophilic position on the aromatic ring, which is often para to a strong activating group.[1]

  • To favor the kinetically controlled product (ortho-cyclization): This can be more challenging. For substrates with a meta-hydroxyl group, adjusting the pH to neutral or slightly basic conditions may increase the proportion of the ortho-isomer.[1] Lowering the reaction temperature can also sometimes improve selectivity by favoring the kinetic product.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require a longer time or higher temperature than anticipated.
Poor quality of starting materials Ensure the purity of the phenethylamine and aldehyde/ketone. Impurities can inhibit the reaction or lead to undesired side products. Consider purifying starting materials before use.[5]
Inappropriate catalyst The acid catalyst may be too weak to promote the reaction effectively. Try a stronger Brønsted or Lewis acid (e.g., TFA, BF₃·OEt₂).[2] Conversely, if decomposition is observed, consider a milder acid.
Decomposition of starting materials or product Harsh reaction conditions (e.g., strong acid, high temperature) can lead to degradation.[2] Try running the reaction at a lower temperature for a longer duration.
Presence of water The reaction can be sensitive to moisture. Ensure the use of anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Issue 2: Formation of Multiple Products (Poor Selectivity)

Potential Cause Troubleshooting Steps
Formation of regioisomers As detailed in the FAQs, adjust the reaction conditions to favor the desired isomer. For the thermodynamically favored product, consider stronger acids and higher temperatures. For the kinetically favored product, explore milder conditions and lower temperatures.[1][5]
Oxidation of amine Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[2] Use freshly distilled solvents and purified reagents.
Side reactions due to impurities Purify the starting materials to remove any impurities that could be leading to side reactions.[5]

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of the Pictet-Spengler Reaction with 3-Hydroxyphenethylamine

EntryAcid CatalystTemperaturePredominant IsomerNotes
1Strong Acid (e.g., TFA, HCl)High (e.g., reflux)6-hydroxy-tetrahydroisoquinoline (para-cyclization)Thermodynamically controlled product.[1]
2Neutral/Slightly Basic pHRoom TemperatureIncreased proportion of 8-hydroxy-tetrahydroisoquinoline (ortho-cyclization)Kinetically controlled product, favored by a potential zwitterionic intermediate.[1]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction

  • Preparation of the Reaction Mixture: To a solution of the electron-rich β-phenethylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene, 0.1 M), add the aldehyde (1.1 equivalents).

  • Addition of Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Pictet-Spengler Synthesis of Salsolidine (an example with an electron-rich phenethylamine)

This protocol describes the synthesis of Salsolidine from 3,4-dimethoxyphenethylamine and acetaldehyde (B116499).

  • Reactant Preparation: In a round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 equivalent) in a suitable solvent such as ethanol.

  • Aldehyde Addition: Add acetaldehyde (1.1 equivalents) to the solution.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Monitor the progress by TLC.

  • Work-up and Purification: After the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography.

Visualizations

Pictet_Spengler_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenethylamine Electron-Rich Phenethylamine Imine Imine Phenethylamine->Imine + Aldehyde - H₂O Aldehyde Aldehyde/ Ketone Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Desired_Product Tetrahydroisoquinoline (Desired Product) Iminium->Desired_Product Intramolecular Cyclization

Caption: General reaction pathway for the Pictet-Spengler synthesis.

Competing_Pathways cluster_products Potential Products Iminium Iminium Ion Intermediate (from Electron-Rich Phenethylamine) Desired Desired Regioisomer (e.g., para-cyclization) Iminium->Desired Thermodynamic Control (Strong Acid, High Temp) Side_Product Undesired Regioisomer (e.g., ortho-cyclization) Iminium->Side_Product Kinetic Control (Milder Conditions)

Caption: Competing cyclization pathways leading to regioisomers.

Troubleshooting_Workflow Start Low Yield or Multiple Products Check_Purity 1. Check Purity of Starting Materials Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify Impurities Detected Optimize_Conditions 2. Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Purify->Optimize_Conditions Screen_Catalyst Screen Acid Catalysts (Brønsted vs. Lewis) Optimize_Conditions->Screen_Catalyst Screen_Temp Vary Temperature (Low vs. High) Optimize_Conditions->Screen_Temp Inert_Atmosphere Use Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Analyze_Products 3. Analyze Product Mixture (LC-MS, NMR) Screen_Catalyst->Analyze_Products Screen_Temp->Analyze_Products Inert_Atmosphere->Analyze_Products Isolate_Characterize Isolate and Characterize Side Products Analyze_Products->Isolate_Characterize Side Products Present End Improved Yield/ Selectivity Analyze_Products->End Reaction Optimized Isolate_Characterize->End

Caption: A logical workflow for troubleshooting common Pictet-Spengler synthesis issues.

References

Optimizing reaction conditions for the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and widely utilized method for synthesizing this compound is the Bischler-Napieralski reaction.[1][2][3] This reaction involves the intramolecular cyclization of a β-arylethylamide, specifically N-(3,4-dimethoxyphenethyl)formamide, under acidic conditions with a dehydrating agent.[1][2] An alternative, though less common for this specific compound, is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure.[4][5][6]

Q2: What is the general mechanism of the Bischler-Napieralski reaction for this synthesis?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][2][7] The reaction is believed to proceed through one of two main pathways depending on the conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to facilitate cyclization.[2][8]

Q3: What are the most common dehydrating agents used in the Bischler-Napieralski reaction?

Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[2][3][8] For substrates that are less reactive, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[1][2][9] Milder and more modern conditions may employ triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429).[1][2]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Q: My reaction is resulting in a very low yield or is failing completely. What are the common causes and how can I troubleshoot this?

Low or no yield in the Bischler-Napieralski reaction for the synthesis of this compound can be attributed to several factors. The following table summarizes potential causes and recommended solutions.

Potential Cause Troubleshooting & Optimization
Deactivated Aromatic Ring The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is highly sensitive to the electronic nature of the aromatic ring. While the 6,7-dimethoxy substitution provides electron-donating groups, ensure the purity of your starting material (N-(3,4-dimethoxyphenethyl)formamide) to avoid any deactivating impurities.[1]
Insufficiently Potent Dehydrating Agent For this specific substrate, POCl₃ is generally effective. However, if yields are poor, consider using a stronger dehydrating system. A mixture of P₂O₅ in refluxing POCl₃ can be more potent.[1][9] Alternatively, modern, milder protocols using triflic anhydride (Tf₂O) and 2-chloropyridine can be more efficient and suitable for a broader range of substrates.[1]
Inappropriate Reaction Conditions The choice of solvent and temperature is critical. Overly high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in tar formation.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2]
Incomplete Reaction If the reaction is not going to completion, this could be due to insufficient reaction time or too low a temperature. Gradually increase the reaction temperature and continue to monitor by TLC.[9]
Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

A major competing pathway in the Bischler-Napieralski reaction is the retro-Ritter reaction, which leads to the formation of a styrene (B11656) derivative.[1][8] This is particularly prevalent when the resulting styrene is highly conjugated.

Problem Potential Cause Solution
Styrene Formation (Retro-Ritter Reaction) The nitrilium ion intermediate can fragment to form a stable styrene derivative.[1][8]To minimize this side reaction, consider using milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for lower reaction temperatures.[1] Another strategy is to use the corresponding nitrile as a solvent, which can shift the equilibrium away from the retro-Ritter product.[8]
Tar Formation The substrate or product may be unstable under the strongly acidic conditions, especially at elevated temperatures.[1]Reduce the reaction time and temperature.[1] Close monitoring of the reaction progress is crucial. If decomposition persists, exploring alternative synthetic routes might be necessary.[1]

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific scales and equipment.

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the N-(3,4-dimethoxyphenethyl)formamide (1.0 equivalent).

  • Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene (B28343) or acetonitrile.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution.[2] The addition can be exothermic, so cooling in an ice bath may be necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (typically 1-24 hours).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a mixture of ice and a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate solution) to neutralize the excess acid.[2]

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[2]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This modern protocol is suitable for a wider range of substrates and often provides higher yields under milder conditions.[1]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the N-(3,4-dimethoxyphenethyl)formamide (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 equivalents) to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equivalents) dropwise.[1]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]

Data Presentation

The following table summarizes yield and purity data for the synthesis of this compound hydrochloride from a one-pot method described in the literature.[10]

Formylation Reagent Yield Purity (by HPLC) Maximum Single Impurity
Methyl Formate76%99.7%0.08%
Ethyl Formate78%99.3%0.16%

Visualizations

Experimental Workflow for Bischler-Napieralski Synthesis

Bischler_Napieralski_Workflow start Start: N-(3,4-dimethoxyphenethyl)formamide reagents Add Anhydrous Solvent & Dehydrating Agent (e.g., POCl₃ or Tf₂O) start->reagents Step 1 reaction Reaction (Heating/Stirring) reagents->reaction Step 2 quench Quench Reaction (Ice & Base) reaction->quench Step 3 extraction Extraction with Organic Solvent quench->extraction Step 4 purification Purification (Chromatography/ Recrystallization) extraction->purification Step 5 product Product: 6,7-Dimethoxy-3,4- dihydroisoquinoline purification->product Step 6

Caption: General experimental workflow for the Bischler-Napieralski synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_sm Is Starting Material Consumed? (Check TLC) start->check_sm sm_not_consumed No check_sm->sm_not_consumed No sm_consumed Yes check_sm->sm_consumed Yes increase_temp_time Increase Reaction Temperature/Time sm_not_consumed->increase_temp_time stronger_reagent Use Stronger Dehydrating Agent (e.g., P₂O₅/POCl₃) increase_temp_time->stronger_reagent If still no reaction check_side_products Are Side Products Observed? (e.g., Styrene, Tar) sm_consumed->check_side_products side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No check_side_products->side_products_no No milder_conditions Use Milder Conditions (e.g., Tf₂O/2-chloropyridine) side_products_yes->milder_conditions workup_issue Investigate Work-up & Purification Steps (Product Loss) side_products_no->workup_issue

Caption: Troubleshooting workflow for low-yield reactions.

References

How to avoid retro-Ritter reaction in Bischler-Napieralski cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the retro-Ritter reaction during Bischler-Napieralski cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Ritter reaction in the context of the Bischler-Napieralski cyclization?

The retro-Ritter reaction is a common side reaction that competes with the desired intramolecular cyclization in the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines.[1][2][3] It involves the fragmentation of the key nitrilium ion intermediate to form a styrene (B11656) derivative and a nitrile.[1][3] This side reaction is particularly prevalent when the resulting styrene is highly conjugated, as the formation of a stable conjugated system can be thermodynamically favorable.[1][3]

Q2: What are the primary factors that promote the retro-Ritter reaction?

Several factors can favor the undesired retro-Ritter pathway:

  • Substrate Electronics: The electronic nature of the aromatic ring plays a crucial role. Electron-withdrawing groups on the aryl moiety deactivate the ring towards the desired electrophilic aromatic substitution, making the retro-Ritter fragmentation more competitive.[1] Conversely, electron-donating groups activate the ring and favor the Bischler-Napieralski cyclization.[1][2]

  • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures and prolonged reaction times, can promote fragmentation and decomposition, leading to the formation of tar and byproducts like styrenes.[1][4]

  • Dehydrating Agent: The choice and potency of the dehydrating agent can influence the reaction pathway. While a strong dehydrating agent is necessary, certain conditions can favor the formation of the nitrilium ion that is prone to fragmentation.[1]

Q3: How can I detect the occurrence of the retro-Ritter side reaction?

The most common indicator of the retro-Ritter reaction is the isolation of a styrene byproduct in your reaction mixture. This can be identified through standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Appearance of an additional spot corresponding to the styrene derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic signals for vinyl protons in the 1H NMR spectrum.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the expected styrene byproduct.

Troubleshooting Guide

This guide addresses common issues related to the retro-Ritter reaction and provides potential solutions.

Issue Potential Cause Recommended Solution(s)
Low yield of the desired 3,4-dihydroisoquinoline (B110456) and presence of a styrene byproduct. The retro-Ritter reaction is the major competing pathway.Modify Reaction Conditions: - Use Milder Reagents: Employ a modern protocol with triflic anhydride (B1165640) (Tf₂O) and a non-nucleophilic base like 2-chloropyridine (B119429). This allows the reaction to proceed at lower temperatures, suppressing the fragmentation pathway.[1][5][6] - Optimize Temperature: Carefully control the reaction temperature. Avoid excessively high temperatures that can lead to decomposition and favor the retro-Ritter reaction.[1][4]Change the Solvent: - Use the Corresponding Nitrile: Using the nitrile that would be eliminated in the retro-Ritter reaction as the solvent can shift the equilibrium away from the side product.[1][2][3][7] However, the cost of the nitrile can be a limitation.[3]Alternative Chemistry: - Use Oxalyl Chloride: A procedure using oxalyl chloride can form an N-acyliminium intermediate, which is less prone to fragmentation than the nitrilium ion, thus avoiding the retro-Ritter pathway.[1][2][3]
The reaction is not proceeding, or the starting material is recovered. The aromatic ring is not sufficiently activated for the electrophilic substitution.Increase Dehydrating Agent Potency: - For less reactive substrates (e.g., those without electron-donating groups), a stronger dehydrating agent is required. A mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) is often more effective than POCl₃ alone.[1][2][4]
Formation of a complex mixture of products or tar. The reaction conditions are too harsh, leading to decomposition of the starting material or product.Milder Conditions: - Switch to the Tf₂O/2-chloropyridine system, which allows for activation at lower temperatures.[1] - Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-heating and degradation.[4]

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is a standard method but may require optimization to minimize the retro-Ritter reaction.

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equiv).

  • Add an anhydrous solvent such as toluene (B28343) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise.

  • After the addition is complete, slowly warm the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O) and 2-Chloropyridine

This modern protocol often provides higher yields and minimizes the retro-Ritter side reaction.[6]

  • Dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.

  • Cool the mixture to a low temperature, for example, -20 °C.

  • Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).

  • Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise to the cooled solution.

  • Allow the reaction to stir at a low temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

Bischler_Napieralski_vs_Retro_Ritter cluster_0 Bischler-Napieralski Reaction Pathway cluster_1 Retro-Ritter Side Reaction amide β-Arylethylamide intermediate Nitrilium Ion Intermediate amide->intermediate Dehydrating Agent (e.g., POCl₃) cyclization Intramolecular Cyclization intermediate->cyclization Electron-rich Aromatic Ring fragmentation Fragmentation intermediate->fragmentation Unfavorable Conditions product 3,4-Dihydroisoquinoline (Desired Product) cyclization->product styrene Styrene Derivative (Byproduct) fragmentation->styrene nitrile Nitrile (Byproduct) fragmentation->nitrile

Caption: Competing pathways in the Bischler-Napieralski reaction.

Troubleshooting_Workflow start Bischler-Napieralski Reaction Setup check_yield Low Yield or Styrene Byproduct Detected? start->check_yield milder_cond Switch to Milder Conditions (Tf₂O, 2-chloropyridine) check_yield->milder_cond Yes change_solvent Use Corresponding Nitrile as Solvent alt_chem Employ Alternative Chemistry (e.g., Oxalyl Chloride) optimize Optimize Reaction Parameters (Temperature, Time) check_yield->optimize No success Improved Yield of Desired Product milder_cond->success change_solvent->success alt_chem->success optimize->success

Caption: Troubleshooting workflow for avoiding the retro-Ritter reaction.

References

Technical Support Center: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound hydrochloride?

A1: Common impurities can include unreacted starting materials such as N-acetylhomoveratrylamine, residual solvents from the synthesis, and by-products from side reactions. The specific impurities will depend on the synthetic route employed.

Q2: What analytical methods are recommended for assessing the purity of this compound hydrochloride?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound hydrochloride, often achieving purity levels greater than 98.0%. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation and impurity identification.[1]

Q3: What is the expected appearance of pure this compound hydrochloride?

A3: Pure this compound hydrochloride is typically a light yellow to yellow or orange powder or crystal. A significant deviation from this appearance may indicate the presence of impurities.

Troubleshooting Guides

Problem 1: The isolated product is an oil or fails to crystallize.
Possible Cause Suggested Solution
Presence of residual solventDry the product under high vacuum for an extended period.
Impurities inhibiting crystallization1. Attempt to triturate the oil with a non-polar solvent like diethyl ether or hexane (B92381) to induce solidification. 2. Purify the crude product using column chromatography before attempting crystallization.
Incorrect solvent system for crystallizationExperiment with different solvent systems. A mixture of methanol (B129727) and ethyl acetate (B1210297) has been reported to be effective.[2]
Problem 2: The product has a dark color.
Possible Cause Suggested Solution
Presence of colored impurities from the reaction1. Perform a charcoal treatment. Dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of activated charcoal, heat briefly, and then filter through celite to remove the charcoal and adsorbed impurities before crystallization. 2. Recrystallize the product multiple times until the desired color is achieved.
Degradation of the compoundEnsure that the purification process, especially heating, is not overly prolonged or at an excessively high temperature. Store the compound in a cool, dark place.
Problem 3: The purity of the product is low after a single recrystallization.
Possible Cause Suggested Solution
Inefficient removal of impurities1. Perform a second recrystallization, potentially using a different solvent system. 2. If impurities persist, column chromatography may be necessary for effective separation.
Co-precipitation of impuritiesEnsure slow cooling during the recrystallization process to allow for the formation of well-defined crystals, which are less likely to trap impurities.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.

  • Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent or solvent mixture. Methanol or a methanol-ethyl acetate mixture can be effective.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently heat for 5-10 minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same solvent used for crystallization) to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A one-pot synthesis method describes drying at 40-50 °C under vacuum.[3]

Parameter Value Reference
Purity after one-pot synthesis & purification> 99.0%[3]
Single impurity content after one-pot method≤ 0.15%[3]
Yield from one-pot synthesis> 75%[3]
Drying Temperature40-50 °C (vacuum)[3]
Melting Point192.0 to 196.0 °C

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Product dissolution Dissolution in Hot Solvent crude_product->dissolution charcoal Charcoal Treatment (Optional) dissolution->charcoal if colored hot_filtration Hot Filtration dissolution->hot_filtration charcoal->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization filtration Filtration crystallization->filtration washing Washing with Cold Solvent filtration->washing drying Vacuum Drying washing->drying hplc HPLC Analysis drying->hplc pure_product Pure Product (>99%) hplc->pure_product Purity Check

Caption: Experimental workflow for the purification of this compound hydrochloride.

troubleshooting_guide node_action node_action start Low Purity After Initial Isolation is_oily Is the product oily or non-crystalline? start->is_oily is_colored Is the product discolored? is_oily->is_colored No triturate Triturate with non-polar solvent is_oily->triturate Yes column_chromatography_oil Column Chromatography is_oily->column_chromatography_oil If trituration fails low_purity_solid Is the purity still low after one recrystallization? is_colored->low_purity_solid No charcoal_treatment Charcoal Treatment is_colored->charcoal_treatment Yes recrystallize_again Perform Second Recrystallization low_purity_solid->recrystallize_again Yes column_chromatography_solid Column Chromatography low_purity_solid->column_chromatography_solid If impurities persist pure_product Pure Product low_purity_solid->pure_product No recrystallize_color Recrystallize triturate->recrystallize_color column_chromatography_oil->pure_product charcoal_treatment->recrystallize_color recrystallize_color->pure_product recrystallize_again->pure_product column_chromatography_solid->pure_product

Caption: Troubleshooting decision tree for purifying this compound hydrochloride.

References

Challenges in the scale-up of 6,7-Dimethoxy-3,4-dihydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of this compound, particularly when scaling up the reaction.

Frequently Asked Questions (FAQs):

Q1: My Bischler-Napieralski reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the Bischler-Napieralski reaction are a common issue. The primary factors include:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic ring. The presence of electron-donating groups on the benzene (B151609) ring is crucial for activating the ring for cyclization.

  • Insufficiently Potent Dehydrating Agent: For the cyclization of β-arylethylamides, a strong dehydrating agent is necessary. If the agent is not potent enough, the reaction may not proceed to completion.[1]

  • Side Reactions: Competing reactions, such as the retro-Ritter reaction, can lead to the formation of undesired styrenes, thereby reducing the yield of the target molecule.[1]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. Excessively high temperatures can lead to the decomposition of the starting material or product.[1]

To improve the yield, consider the following troubleshooting steps:

  • Use a Stronger Dehydrating Agent: If using a standard dehydrating agent like phosphorus oxychloride (POCl₃) results in low yields, consider a stronger agent such as a mixture of POCl₃ and phosphorus pentoxide (P₂O₅).[1]

  • Optimize Reaction Conditions: Carefully control the reaction temperature and consider using a milder, more modern protocol, such as employing trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with 2-chloropyridine, which can proceed at lower temperatures.[1]

  • Consider Alternative Synthetic Routes: If optimizing the Bischler-Napieralski reaction fails to provide satisfactory yields, alternative methods like the Pictet-Spengler reaction or a one-pot synthesis could be explored.

Q2: I am observing the formation of significant side products. How can I minimize their formation?

The formation of side products is a common challenge. To minimize them:

  • Control Reaction Temperature: Overheating can lead to decomposition and the formation of byproducts. Maintain the recommended temperature range for the specific protocol you are following.

  • Use High-Purity Reagents and Solvents: Impurities in starting materials or solvents can lead to unwanted side reactions.

  • Modified Bischler-Napieralski Procedure: To avoid the retro-Ritter reaction, which forms styrenes, a modified procedure using oxalyl chloride to form an N-acyliminium intermediate can be employed. This intermediate is less prone to fragmentation.

Q3: What are the best practices for purifying the crude this compound product?

Effective purification is crucial to obtain a high-purity product. The two primary methods are recrystallization and column chromatography.[2]

  • Recrystallization: This technique is suitable for purifying solid products. The key is selecting an appropriate solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvent choices for quinoline (B57606) derivatives include ethanol, methanol, or mixtures like ethanol/water.[2]

  • Column Chromatography: This is a versatile method for separating the desired product from impurities. A typical stationary phase is silica (B1680970) gel, and the mobile phase is a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent should be optimized to achieve good separation.[2][3]

  • Salt Formation: If the purified product is an oil, converting it to a salt, such as a hydrochloride salt, can often induce crystallization and facilitate purification.[3]

Q4: Are there any safety concerns I should be aware of when working with the reagents for this synthesis?

Yes, several reagents used in the synthesis of this compound are hazardous and require careful handling:

  • Phosphorus oxychloride (POCl₃): It is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus pentoxide (P₂O₅): It is a powerful dehydrating agent and is corrosive.

  • Thionyl chloride (SOCl₂): It is also corrosive and reacts with water to release toxic gases (HCl and SO₂).[4] All manipulations should be performed in a well-ventilated fume hood.

  • Strong Acids (e.g., polyphosphoric acid, hydrochloric acid): These are corrosive and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to this compound, allowing for easy comparison of different methodologies.

Table 1: Comparison of Yield and Purity for Different Synthesis Methods

Synthesis MethodKey ReagentsYield (%)Purity (%)Single Impurity (%)Reference
One-Pot Method3,4-dimethoxyphenethylamine (B193588), ethyl formate (B1220265), oxalyl chloride, phosphotungstic acid>75>99.0≤0.15[5]
One-Pot Method (Example 1)3,4-dimethoxyphenethylamine, ethyl formate, oxalyl chloride, phosphotungstic acid8099.10.16[5]
One-Pot Method (Example 2)3,4-dimethoxyphenethylamine, ethyl formate, oxalyl chloride, phosphotungstic acid7999.10.17[5]
One-Pot Method (Example 3)3,4-dimethoxyphenethylamine, methyl formate, oxalyl chloride, phosphotungstic acid7699.70.08[5]
One-Pot Method (Example 4)3,4-dimethoxyphenethylamine, ethyl formate, oxalyl chloride, phosphotungstic acid7899.30.16[5]
Bischler-NapieralskiN-formyl-2-(3,4-dimethoxyphenyl)ethylamine, polyphosphoric acidNot specifiedNot specifiedNot specified[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: One-Pot Synthesis of this compound Hydrochloride [5]

This protocol describes a high-yield, one-pot method for preparing the hydrochloride salt of the target compound.

Step 1: Formation of N-(2-(3,4-dimethoxyphenyl)ethyl)formamide

  • To a 250 mL three-neck flask, add 70.8 g of ethyl formate and 86.6 g of 3,4-dimethoxyphenethylamine.

  • Heat the mixture to reflux and maintain for 6 hours.

  • After the reaction is complete, cool the mixture to obtain the intermediate solution.

Step 2: Reaction with Oxalyl Chloride

  • In a separate 1 L three-neck flask, add 600 mL of acetonitrile (B52724) and 126 g of oxalyl chloride.

  • Cool the solution to 10-20 °C.

  • Slowly add the intermediate solution from Step 1 dropwise into the oxalyl chloride solution, maintaining the internal temperature between 10-20 °C.

Step 3: Catalytic Ring Closure

  • After the addition is complete, add a catalytic amount of phosphotungstic acid to the reaction mixture.

Step 4: Quenching and Crystallization

  • Heat the reaction mixture and add an alcohol solvent (e.g., methanol) to quench the reaction and remove oxalic acid.

  • Slowly cool the reaction mixture to 5-10 °C to induce crystallization.

Step 5: Isolation and Drying

  • Filter the crystalline product.

  • Wash the filter cake with 50 mL of cold methanol.

  • Dry the product under vacuum at 40-50 °C to a constant weight to obtain the this compound hydrochloride as a pale yellow solid.

Protocol 2: Bischler-Napieralski Synthesis using Polyphosphoric Acid [6]

This protocol outlines a classical Bischler-Napieralski cyclization.

Step 1: Preparation of N-formyl-2-(3,4-dimethoxyphenyl)ethylamine

  • Synthesize the N-formyl precursor from 3,4-dimethoxyphenethylamine and a suitable formylating agent (e.g., ethyl formate).

Step 2: Cyclization

  • In a suitable reaction vessel, stir the N-formyl-2-(3,4-dimethoxyphenyl)ethylamine with polyphosphoric acid (approximately 1 kg).

  • Heat the mixture to 140 °C (oil bath temperature). The reaction mixture will foam vigorously as the internal temperature rises from 70 °C.

  • Maintain the internal temperature at approximately 140 °C for 30 minutes.

Step 3: Work-up and Extraction

  • Pour the hot reaction mixture onto 1 L of water.

  • Make the solution alkaline by adding concentrated ammonia (B1221849) (approximately 1.8 L) while adding ice to control the temperature.

  • Extract the product repeatedly with ethyl acetate (B1210297).

  • Wash the combined ethyl acetate phases with water.

  • Dry the organic layer over magnesium sulfate.

  • Evaporate the solvent to obtain the crude product as an oil.

Step 4: Purification

  • Purify the crude oil using column chromatography or by converting it to a crystalline salt.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound.

Bischler_Napieralski_Workflow cluster_start Starting Materials cluster_intermediate Amide Formation cluster_cyclization Cyclization cluster_product Product start1 3,4-Dimethoxyphenethylamine amide N-formyl-2-(3,4-dimethoxyphenyl)ethylamine start1->amide start2 Formylating Agent start2->amide cyclization Bischler-Napieralski Reaction (e.g., POCl3, PPA) amide->cyclization product This compound cyclization->product

Caption: Workflow for the Bischler-Napieralski Synthesis.

Pictet_Spengler_Workflow cluster_start_ps Starting Materials cluster_condensation Condensation & Cyclization cluster_product_ps Product start_ps1 β-arylethylamine (e.g., 3,4-Dimethoxyphenethylamine) condensation Pictet-Spengler Reaction (Acid Catalyst) start_ps1->condensation start_ps2 Carbonyl Compound (e.g., Formaldehyde) start_ps2->condensation product_ps Tetrahydroisoquinoline Derivative condensation->product_ps Troubleshooting_Low_Yield issue Low Yield in Bischler-Napieralski Reaction cause1 Deactivated Aromatic Ring issue->cause1 cause2 Weak Dehydrating Agent issue->cause2 cause3 Side Reactions (e.g., retro-Ritter) issue->cause3 cause4 Inappropriate Conditions issue->cause4 solution1 Consider alternative synthesis route cause1->solution1 solution2 Use stronger dehydrating agent (e.g., POCl3/P2O5) cause2->solution2 solution3 Use modified procedure (e.g., oxalyl chloride) cause3->solution3 solution4 Optimize temperature and solvent cause4->solution4

References

Technical Support Center: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Bischler-Napieralski reaction.[1][2] This involves the intramolecular cyclization of an N-acylated β-arylethylamine, typically N-formyl-2-(3,4-dimethoxyphenyl)ethylamine, using a dehydrating agent. Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[1]

Q2: My reaction mixture is dark brown or black and appears tarry. What could be the cause?

A2: Tar formation is a common issue in the Bischler-Napieralski reaction, often resulting from overheating or prolonged reaction times. The strongly acidic and high-temperature conditions can lead to the polymerization of starting materials or products. It is crucial to monitor the reaction temperature and duration closely to minimize the formation of these tarry impurities.

Q3: I'm observing a significant amount of a styrene-like byproduct. What is this and how can I prevent it?

A3: This is likely due to a retro-Ritter reaction, a common side reaction in the Bischler-Napieralski synthesis.[3] This side reaction is favored when the intermediate nitrilium ion fragments. To minimize this, you can try using milder reaction conditions or a different dehydrating agent.

Q4: What are the primary impurities I should expect in my crude product?

A4: Aside from tarry materials and retro-Ritter byproducts, common impurities include:

Q5: What is the best way to purify the crude this compound?

A5: A multi-step approach is often most effective. This typically involves:

  • An initial work-up with an acid-base extraction to remove unreacted basic starting materials.

  • Purification by column chromatography on silica (B1680970) gel.

  • Conversion to the hydrochloride salt followed by recrystallization, which is highly effective for achieving high purity.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete formylation of the starting amine.2. Deactivating groups on the aromatic ring.3. Insufficiently strong dehydrating agent.1. Ensure complete conversion of the starting amine to the N-formyl derivative before cyclization.2. The Bischler-Napieralski reaction works best with electron-rich aromatic rings; consider alternative synthetic routes for deactivated systems.3. For less reactive substrates, consider using a stronger dehydrating agent like P₂O₅ in refluxing POCl₃.
Product is an Oil and Does Not Solidify 1. Presence of residual solvent.2. Significant amount of oily impurities.1. Ensure all solvents are thoroughly removed under high vacuum.2. Purify the crude product using column chromatography.3. Convert the oily freebase to its hydrochloride salt, which is typically a crystalline solid and can be further purified by recrystallization.
Difficulty Removing a Persistent Impurity The impurity may have similar polarity to the desired product.1. Optimize the solvent system for column chromatography to improve separation.2. If the impurity is the over-oxidized isoquinoline, consider a chemical treatment or a different chromatographic technique.3. Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/water) can be very effective in removing closely related impurities.

Data Presentation: Illustrative Purity Improvement

The following table provides an illustrative example of the expected purity improvement of crude this compound after applying standard purification protocols. The initial impurity profile is based on commonly encountered byproducts.

Compound Purity in Crude Product (%) Purity after Column Chromatography (%) Purity after Recrystallization of HCl Salt (%)
This compound85.097.5>99.5
N-formyl-2-(3,4-dimethoxyphenyl)ethylamine8.01.5<0.1
Styrene-type byproduct4.00.5<0.1
6,7-dimethoxyisoquinoline2.00.5<0.2
Other (tar, baseline impurities)1.0<0.1<0.1

Note: The data in this table is for illustrative purposes to demonstrate the efficacy of the purification techniques and is based on typical outcomes described in the literature. A one-pot synthesis method has been reported to achieve a purity of over 99.0% with a single impurity content of less than or equal to 0.15% after cooling, filtering, leaching, and drying.[4]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Column Chromatography
  • Preparation of the Column:

    • A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared.

    • The slurry is poured into a chromatography column and allowed to pack under gravity.

    • The packed column is equilibrated with the starting eluent (e.g., 9:1 hexane:ethyl acetate).

  • Sample Loading:

    • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • A small amount of silica gel is added to this solution, and the solvent is removed by rotary evaporation to yield a free-flowing powder (dry loading).

    • The silica-adsorbed sample is carefully added to the top of the prepared column.

  • Elution and Fraction Collection:

    • The column is eluted with a gradient of increasing polarity (e.g., from 9:1 to 1:1 hexane:ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Isolation of Pure Product:

    • Fractions containing the pure product (as determined by TLC) are combined.

    • The solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound Hydrochloride
  • Salt Formation:

    • The purified freebase is dissolved in a suitable solvent (e.g., isopropanol).

    • A solution of hydrochloric acid in isopropanol (B130326) is added dropwise with stirring until precipitation is complete.

    • The solid hydrochloride salt is collected by filtration and washed with cold isopropanol.

  • Recrystallization:

    • The crude hydrochloride salt is dissolved in a minimal amount of a hot solvent mixture (e.g., 95% ethanol/water).

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered.

    • The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • The purified crystals are collected by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • The crystals are dried in a vacuum oven to a constant weight. The purity can be assessed by HPLC, which should be >98%.[5]

Visualizations

G cluster_synthesis Bischler-Napieralski Synthesis cluster_purification Purification Workflow Start Start AmideFormation N-formyl-2-(3,4-dimethoxyphenyl)ethylamine Formation Start->AmideFormation Cyclization Cyclization with Dehydrating Agent (e.g., POCl3) AmideFormation->Cyclization CrudeProduct Crude 6,7-Dimethoxy-3,4- dihydroisoquinoline Cyclization->CrudeProduct AcidBaseExtraction Acid-Base Extraction CrudeProduct->AcidBaseExtraction ColumnChromatography Column Chromatography AcidBaseExtraction->ColumnChromatography SaltFormation Conversion to HCl Salt ColumnChromatography->SaltFormation Recrystallization Recrystallization SaltFormation->Recrystallization PureProduct Pure Product (>99% Purity) Recrystallization->PureProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

G CrudeProduct Crude Product Impure Tarry Reaction Tarry? CrudeProduct->Tarry CheckPurity Check Purity (TLC/HPLC) HighPurity High Purity? CheckPurity->HighPurity ColumnChrom Perform Column Chromatography HighPurity->ColumnChrom No Finished Finished Product HighPurity->Finished Yes Oily Product Oily? Oily->CheckPurity No Recrystallize Recrystallize HCl Salt Oily->Recrystallize Yes Tarry->Oily No OptimizeReaction Optimize Reaction Temp. & Time Tarry->OptimizeReaction Yes ColumnChrom->Recrystallize

Caption: Troubleshooting decision tree for the purification of this compound.

References

Effect of solvent and temperature on Bischler-Napieralski reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Bischler-Napieralski reaction. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and what are its primary applications?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution reaction. It is used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides or β-arylethylcarbamates using a dehydrating agent under acidic conditions.[1][2][3][4] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to form isoquinolines, which are important structural motifs in many natural products and pharmaceutical agents.[1][2][3]

Q2: My reaction is yielding little to no product. What are the common causes?

Low or non-existent yields in the Bischler-Napieralski reaction can often be attributed to several key factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring will hinder the cyclization, leading to poor or no product formation. The reaction is most effective with electron-donating groups on the benzene (B151609) ring.[1][4]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[1][4]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, often resulting in the formation of tar.[1][4]

Q3: How do I select the appropriate dehydrating agent for my specific substrate?

The choice of dehydrating agent is crucial and depends on the reactivity of your substrate:

  • For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient for β-arylethylamides with activated aromatic rings.[1]

  • For Electron-Deficient or Neutral Substrates: A more potent dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these more challenging substrates. Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (B1165640) (Tf₂O).[2]

  • For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429) often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of substrates.[1][3]

Q4: I am observing a significant amount of a styrene-like side product. How can this be minimized?

The formation of a styrene (B11656) derivative is a common side reaction known as the retro-Ritter reaction.[1][5] This occurs when the nitrilium ion intermediate fragments. To minimize this side reaction, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[1][5]

  • Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]

  • Alternative Chemistry: A procedure developed by Larsen and colleagues utilizes oxalyl chloride to form an N-acyliminium intermediate, which is less prone to fragmentation.[1][5]

Q5: The reaction mixture has turned into a thick, unmanageable tar. What can be done to prevent this?

The formation of tar is typically a result of polymerization or decomposition at high temperatures or with prolonged reaction times.[6] To avoid this:

  • Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[6]

  • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent over-heating and decomposition.[6]

  • Sufficient Solvent: Ensure enough solvent is used to maintain a stirrable reaction mixture.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1]
The dehydrating agent is not potent enough for the specific substrate.If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.
Incomplete Reaction The reaction time is insufficient or the temperature is too low.Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene (B28343) to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[4]
Complex Mixture of Products / Degradation The reaction temperature is too high, or the reaction time is too long for a sensitive substrate.Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.[4]
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene.Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅.[2][6]
Styrene Side Product Observed The retro-Ritter reaction is competing with the desired cyclization.Use the corresponding nitrile as a solvent to shift the equilibrium. Employ milder reaction conditions (e.g., Tf₂O/2-chloropyridine at low temperatures).[1][5]

Data Presentation: Effect of Solvent and Temperature on Yield

The following table summarizes the yields of various 3,4-dihydroisoquinolines obtained under different reaction conditions.

SubstrateDehydrating Agent/ConditionsSolventTemperatureYield (%)
N-PhenethylbenzamideTf₂O, 2-chloropyridineDichloromethane (B109758)0 °C to rt95
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃Acetonitrile (B52724)Reflux85
N-(3-methoxyphenethyl)isobutyramidePPAToluene110 °C78
N-Phenethyl-4-chlorobenzamideP₂O₅, POCl₃XyleneReflux65
N-(4-nitrophenethyl)benzamideTf₂O, 2-chloropyridineDichloromethane-20 °C to 0 °C40

This table is a compilation of representative data and actual yields may vary depending on the specific substrate and experimental setup.

Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Reaction using POCl₃

This protocol is suitable for activated β-arylethylamides.

  • Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in a dry, inert solvent such as acetonitrile or toluene.[1]

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 8-9.[1]

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: Mild Bischler-Napieralski Reaction using Tf₂O and 2-Chloropyridine (Movassaghi's Modification)

This protocol is a milder and often more efficient alternative, suitable for a wider range of substrates.[1]

  • Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in dry dichloromethane (DCM) and cool the solution to -20 °C under an inert atmosphere.[1]

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).[1]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.[1]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Bischler_Napieralski_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve β-arylethylamide in anhydrous solvent reagent Add dehydrating agent (e.g., POCl₃ or Tf₂O) start->reagent 1.0 equiv react Heat to reflux or stir at low temp reagent->react Control temperature monitor Monitor by TLC/LC-MS react->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify end 3,4-Dihydroisoquinoline purify->end Final Product

Caption: General experimental workflow for the Bischler-Napieralski reaction.

Troubleshooting_Logic start Low or No Yield q1 Is the aromatic ring electron-rich? start->q1 q2 Is the reaction temperature and time optimized? q1->q2 Yes sol1 Use a stronger dehydrating agent (P₂O₅/POCl₃ or Tf₂O) q1->sol1 No q3 Is a styrene side product observed? q2->q3 Yes sol2 Increase temperature or prolong reaction time. Monitor by TLC. q2->sol2 No sol3 Use nitrile solvent or milder conditions (Tf₂O at low temp) q3->sol3 Yes sol4 Consider alternative synthetic route q3->sol4 No

References

Technical Support Center: Characterization of Unexpected Products in Pictet-Spengler Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and characterizing unexpected products in Pictet-Spengler reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to help you identify and manage unexpected outcomes in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your Pictet-Spengler experiments in a question-and-answer format.

Issue 1: My reaction produced a mixture of diastereomers. How can I identify and control them?

Q1: I observe two or more spots on my TLC that correspond to the product mass. How can I confirm if they are diastereomers and determine their stereochemistry?

A1: The formation of diastereomers, typically cis and trans isomers, is a common occurrence in Pictet-Spengler reactions when a new chiral center is created at the C-1 position.[1][2]

Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans diastereomers. As a general rule for 1,3-disubstituted tetrahydro-β-carbolines, the ¹³C NMR signals for C1 and C3 are shifted downfield in the cis isomer compared to the trans isomer due to the steric compression effect.[3] 2D NMR techniques such as NOESY can also be used to determine the relative stereochemistry by observing through-space correlations between the substituents at C-1 and C-3.

  • X-ray Crystallography: If one of the diastereomers can be crystallized, X-ray crystallography provides unambiguous proof of its stereochemistry.

Troubleshooting & Control:

  • Temperature Control: The formation of the cis isomer is often kinetically favored and can be promoted by running the reaction at lower temperatures.[3] Higher temperatures can lead to equilibration and favor the thermodynamically more stable trans isomer, but may also cause racemization.[4]

  • Catalyst and Solvent Choice: The choice of acid catalyst and solvent can significantly influence the diastereomeric ratio. Experimenting with different Brønsted or Lewis acids, as well as varying the solvent polarity, can help optimize the selectivity for the desired diastereomer.[5]

  • Protecting Groups: The use of bulky N-protecting groups on the tryptamine (B22526) nitrogen can favor the formation of the trans product.[4]

Issue 2: I've isolated a product with the correct mass, but its NMR spectrum is inconsistent with the expected structure. What could it be?

Q2: My product's mass is correct, but the aromatic region of the ¹H NMR is unusual, and connectivity in the 2D NMR doesn't match the expected tetrahydro-β-carboline. What are the possibilities?

A2: It is possible that an unexpected rearrangement or cyclization has occurred. Two notable, albeit less common, possibilities are the formation of a regioisomer or a seven-membered ring.

  • Regioisomers: With substituted β-phenethylamines, cyclization can occur at different positions on the aromatic ring, leading to regioisomers (e.g., 6-substituted vs. 8-substituted tetrahydroisoquinolines). The regioselectivity is influenced by the electronic and steric nature of the substituents on the aromatic ring and the reaction conditions. Stronger acids and higher temperatures often favor the thermodynamically more stable regioisomer.

  • Skeletal Rearrangements: The initially formed spiroindolenine intermediate in reactions with indoles can potentially undergo rearrangement, leading to unexpected connectivity. The isolation of a stable azaspiroindolenine intermediate has provided insight into these pathways.

  • Seven-Membered Ring Formation: In some cases, particularly with specific substitution patterns on the starting materials, a[3][6]-hydride shift can occur, leading to the formation of a seven-membered ring instead of the expected six-membered ring.

Characterization of Unexpected Structures:

  • 2D NMR Spectroscopy: A full suite of 2D NMR experiments (COSY, HSQC, HMBC) is crucial for elucidating the structure of an unexpected product.[7][8] These experiments will allow you to piece together the carbon skeleton and the proton-carbon connectivities.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Tandem mass spectrometry (MS/MS) can provide fragmentation data that may help to distinguish between isomers.[9]

Issue 3: My reaction is sluggish, and I'm observing multiple side products, including what appears to be starting material degradation.

Q3: The reaction is not going to completion, and the TLC plate is messy with multiple spots. What are the likely causes and how can I improve the reaction?

A3: Low reactivity and the formation of multiple byproducts can stem from several factors, including the nature of your starting materials and the reaction conditions.

Troubleshooting:

  • Aromatic Ring Nucleophilicity: The Pictet-Spengler reaction is an electrophilic aromatic substitution. If your aromatic ring is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, leading to a sluggish reaction and potentially favoring side reactions. Harsher conditions (stronger acids, higher temperatures) may be required, but this can also lead to degradation.[3]

  • Aldehyde/Ketone Stability: Aldehydes, in particular, can be prone to self-condensation or oxidation under acidic conditions. Using a fresh, purified aldehyde is recommended.

  • Reaction Conditions:

    • Acid Catalyst: Ensure the appropriate acid catalyst is being used at the correct concentration. Both Brønsted and Lewis acids can be effective.[6]

    • Solvent: Aprotic solvents sometimes give superior yields compared to protic solvents.[3]

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic evaluation of the reaction temperature is recommended.[10]

    • Exclusion of Water: The reaction involves the formation of an iminium ion via dehydration. Ensuring anhydrous conditions, for example by using molecular sieves, can be beneficial.

Data Presentation

The following tables summarize quantitative data on the influence of reaction conditions on product distribution in Pictet-Spengler reactions.

Table 1: Effect of Catalyst on the Diastereoselectivity of the Pictet-Spengler Reaction

EntryTryptamine DerivativeAldehydeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1Tryptophan methyl esterBenzaldehydeTFA (10)CH₂Cl₂25248580:20
2Tryptophan methyl esterBenzaldehydeSc(OTf)₃ (5)CH₃CN25189270:30
3N-Benzyltryptophan methyl esterBenzaldehydeAcetic Acid (20)Toluene80127810:90
4Tryptaminep-NitrobenzaldehydeHCl (15)Methanol601665-

Data compiled from various literature sources for illustrative purposes.

Table 2: Influence of Temperature and Solvent on Regioselectivity

Entryβ-phenethylamine DerivativeAldehydeAcidSolventTemp (°C)Yield (%)Regioisomer Ratio (6-sub:8-sub)
13-MethoxyphenethylamineFormaldehydeHClWater1007060:40
23-MethoxyphenethylamineFormaldehydeTFACH₂Cl₂085>95:5
33-HydroxyphenethylamineAcetaldehydeH₃PO₄Dioxane806575:25
43-HydroxyphenethylamineAcetaldehydeAcetic AcidEthanol255050:50

Data compiled from various literature sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for a Trial Pictet-Spengler Reaction

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene, approximately 10 mL per mmol of amine).

  • Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 eq) to the stirred solution at the desired starting temperature (e.g., 0 °C or room temperature).

  • Initiation with Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 10-20 mol%) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[11]

Protocol 2: Characterization of an Unknown Product by NMR and MS

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the purified unknown product to determine its elemental composition.

  • 1D NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The ¹H spectrum will provide information on the number and types of protons, while the ¹³C spectrum will reveal the number of unique carbons. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, typically through 2-3 bonds, helping to establish spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for piecing together different fragments of the molecule and establishing the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

  • Structure Elucidation: Integrate the data from all spectroscopic techniques to propose a structure for the unexpected product.[12][13]

Protocol 3: Preparative HPLC for Isomer Separation

For challenging separations of isomers (diastereomers or regioisomers), preparative HPLC can be employed.

  • Analytical Method Development: Develop an analytical HPLC method that shows good separation of the isomers of interest. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions.

  • Scale-up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate. The sample is dissolved in a small amount of the mobile phase and injected onto the column.

  • Fraction Collection: Collect fractions as they elute from the column, guided by the UV detector response.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC or TLC to determine their purity. Pool the pure fractions containing the desired isomer.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified isomer.[14][15]

Mandatory Visualizations

pictet_spengler_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Start Start Reactants β-arylethylamine + Aldehyde/Ketone Start->Reactants Solvent_Catalyst Anhydrous Solvent + Acid Catalyst Reactants->Solvent_Catalyst Reaction_Mixture Reaction Mixture Solvent_Catalyst->Reaction_Mixture Monitoring Monitor by TLC/LC-MS Reaction_Mixture->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying_Concentration Dry & Concentrate Extraction->Drying_Concentration Purification Column Chromatography/ Preparative HPLC Drying_Concentration->Purification Expected_Product Expected Product Purification->Expected_Product Unexpected_Product Unexpected Product Purification->Unexpected_Product Characterization NMR, MS, X-ray Expected_Product->Characterization Unexpected_Product->Characterization

Caption: Experimental workflow for a Pictet-Spengler reaction, from setup to product analysis.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_mixture Troubleshooting Mixture cluster_incorrect_structure Troubleshooting Incorrect Structure Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Mixture_of_Products Mixture of Products Start->Mixture_of_Products Incorrect_Structure Incorrect Structure (Correct Mass) Start->Incorrect_Structure Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Diastereomers Diastereomers? -> Control Temp Mixture_of_Products->Diastereomers Rearrangement Rearrangement? -> 2D NMR Incorrect_Structure->Rearrangement Optimize_Conditions Optimize Catalyst, Temp, Solvent Check_Reagents->Optimize_Conditions Check_Nucleophilicity Assess Aromatic Ring Nucleophilicity Optimize_Conditions->Check_Nucleophilicity Regioisomers Regioisomers? -> Modify Acid/Solvent Diastereomers->Regioisomers Ring_Expansion 7-Membered Ring? -> 2D NMR Rearrangement->Ring_Expansion reaction_pathways Start β-arylethylamine + Aldehyde Imine Schiff Base/Imine Start->Imine Iminium Iminium Ion Imine->Iminium Spiro Spiroindolenine Intermediate Iminium->Spiro Seven_Membered Seven-Membered Ring Product Iminium->Seven_Membered [1,4]-Hydride Shift Expected Expected Product (6-Membered Ring) Spiro->Expected Rearranged Rearranged Product Spiro->Rearranged

References

Validation & Comparative

A Comparative Analysis of Bischler-Napieralski and Pictet-Spengler Routes for the Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of isoquinoline (B145761) alkaloids, the construction of the 6,7-dimethoxy-3,4-dihydroisoquinoline core is a critical step. Two of the most prominent and historically significant methods for achieving this are the Bischler-Napieralski and the Pictet-Spengler reactions. This guide provides an objective comparison of these two synthetic routes, presenting experimental data, detailed protocols, and a visual representation of the synthetic pathways.

The choice between the Bischler-Napieralski and Pictet-Spengler routes for the synthesis of this compound hinges on several factors, including the desired final product, reaction conditions, and overall efficiency. While the Bischler-Napieralski reaction offers a direct, one-pot synthesis to the target dihydroisoquinoline, the traditional Pictet-Spengler reaction yields a tetrahydroisoquinoline, necessitating a subsequent oxidation step to achieve the desired dihydro- form.

At a Glance: Key Differences

FeatureBischler-Napieralski ReactionPictet-Spengler Reaction
Starting Materials N-(2-(3,4-dimethoxyphenyl)ethyl)formamide3,4-Dimethoxyphenethylamine and a formaldehyde (B43269) source
Key Reagents Dehydrating/cyclizing agent (e.g., POCl₃, P₂O₅, or oxalyl chloride with a catalyst)Acid catalyst (e.g., HCl, H₂SO₄)
Initial Product This compound6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971)
Reaction Conditions Typically harsh, often requiring reflux and strong dehydrating agents.Can range from mild to harsh, often requiring strong acids and heat for less reactive substrates.
Overall Steps One-pot synthesis is possible.Typically a two-step process (cyclization followed by oxidation) to obtain the dihydroisoquinoline.

Data Presentation: A Quantitative Comparison

The following table summarizes the quantitative data for the synthesis of this compound via both routes.

ParameterBischler-Napieralski RoutePictet-Spengler Route (Two-Step)
Starting Material N-(2-(3,4-dimethoxyphenyl)ethyl)formamide3,4-Dimethoxyphenethylamine
Key Reagents Oxalyl chloride, phosphotungstic acidHydrochloric acid, Formaldehyde; then an oxidizing agent
Solvent Acetonitrile (B52724), Methanol (B129727)Water, Ethanol (B145695); then a suitable solvent for oxidation
Reaction Temperature 10-20°C for cyclization, then refluxReflux for cyclization; variable for oxidation
Reaction Time Not explicitly stated1.5 hours for cyclization; variable for oxidation
Overall Yield >75% (for the hydrochloride salt)[1]Not specified for the combined two steps
Purity of Final Product >99.0% (for the hydrochloride salt)[1]Not specified

Reaction Pathways and Logical Flow

The fundamental difference between the two synthetic strategies lies in the nature of the cyclization and the oxidation state of the initial product. The Bischler-Napieralski reaction involves an intramolecular cyclization of an N-acyl-β-phenylethylamine, directly forming the imine functionality of the dihydroisoquinoline. In contrast, the Pictet-Spengler reaction is an intermolecular condensation of a β-phenylethylamine with an aldehyde, followed by an intramolecular electrophilic substitution to form a fully saturated tetrahydroisoquinoline ring. To obtain the target this compound via the Pictet-Spengler route, a subsequent oxidation step is required.

G Comparison of Synthetic Routes cluster_0 Bischler-Napieralski Route cluster_1 Pictet-Spengler Route A N-(2-(3,4-dimethoxyphenyl)ethyl)formamide B Cyclization (Oxalyl chloride, Phosphotungstic acid) A->B One-pot C This compound B->C D 3,4-Dimethoxyphenethylamine + Formaldehyde E Pictet-Spengler Cyclization (Acid catalyst) D->E F 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline E->F G Oxidation F->G H This compound G->H

A flowchart comparing the Bischler-Napieralski and Pictet-Spengler synthetic routes.

Experimental Protocols

Bischler-Napieralski Synthesis of this compound Hydrochloride (One-Pot Method)[1]

This protocol is adapted from a patented one-pot procedure which reports a high yield and purity of the final product.

Step 1: Formation of the Intermediate and Cyclization

  • To a solution of N-(2-(3,4-dimethoxyphenyl)ethyl)formamide in acetonitrile, a solution of oxalyl chloride in acetonitrile is added dropwise at a controlled temperature of 10-20°C.

  • After the addition is complete, a catalytic amount of phosphotungstic acid is added to the reaction mixture.

  • The mixture is then heated to facilitate the ring closure.

Step 2: Deprotection and Salt Formation

  • An alcohol solvent (e.g., methanol) is added to the reaction mixture, and it is heated to reflux to remove the oxalyl group.

  • Upon cooling, the product crystallizes as the hydrochloride salt.

Step 3: Isolation and Purification

  • The crystalline product is isolated by filtration.

  • The filter cake is washed with cold methanol and dried under vacuum to yield this compound hydrochloride.

Pictet-Spengler Synthesis of this compound (Two-Step Method)

This route involves the initial synthesis of the corresponding tetrahydroisoquinoline followed by its oxidation.

Step 1: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

A mixture of 3,4-dimethoxyphenethylamine, concentrated hydrochloric acid, and a 37% aqueous solution of formaldehyde is refluxed for 1.5 hours. The reaction mixture is then cooled and made alkaline with a sodium hydroxide (B78521) solution. The product is extracted with an organic solvent (e.g., ether), and the solvent is evaporated to yield the crude 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Step 2: Oxidation to this compound

A common method for the oxidation of tetrahydroisoquinolines to dihydroisoquinolines involves the use of a mild oxidizing agent. One such method is the use of iodine in the presence of a base.

  • The crude 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is dissolved in a suitable solvent like ethanol.

  • A solution of iodine in ethanol is added dropwise to the mixture at room temperature.

  • A base, such as sodium acetate, is added, and the reaction is stirred until completion.

  • The reaction is worked up by removing the solvent and partitioning the residue between water and an organic solvent. The organic layer is then dried and concentrated to yield the this compound.

Conclusion

Both the Bischler-Napieralski and Pictet-Spengler reactions are powerful tools for the synthesis of the this compound scaffold. The Bischler-Napieralski route offers a more direct, one-pot synthesis with a high reported yield, making it an attractive option for efficiency. However, it often requires harsher reagents. The Pictet-Spengler route, while typically a two-step process to obtain the dihydroisoquinoline, may offer milder conditions for the initial cyclization. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for multi-step procedures. For large-scale production where efficiency and yield are paramount, the one-pot Bischler-Napieralski method appears to be a more advantageous approach based on the available data.

References

A Comparative Analysis of the Biological Activities of 6,7-Dimethoxy-3,4-dihydroisoquinoline and its Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 6,7-dimethoxy-3,4-dihydroisoquinoline and its reduced form, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), serve as key building blocks for a diverse array of pharmacologically active molecules. This guide provides a comparative overview of the biological activities of derivatives based on these two core structures, supported by experimental data and detailed methodologies.

Summary of Biological Activities

While direct comparative studies on the unsubstituted parent compounds are limited, the available literature on their derivatives reveals distinct and overlapping pharmacological profiles. The fully saturated tetrahydroisoquinoline ring generally imparts greater conformational flexibility, allowing for interactions with a wider range of biological targets. In contrast, the imine functionality of the dihydroisoquinoline core can be crucial for specific receptor interactions.

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated a broad spectrum of activities, most notably in the fields of oncology and neuropharmacology. These include the reversal of multidrug resistance in cancer cells, inhibition of HIV-1 reverse transcriptase, and high-affinity binding to sigma-2 receptors.[1][2][3] The 6,7-dimethoxy substitution pattern is often crucial for these activities.

On the other hand, derivatives of This compound have been investigated for their effects on smooth muscle contractility, showing interactions with L-type calcium channels and serotonin (B10506) (5-HT) receptors.[4] This suggests a potential role in modulating cardiovascular and gastrointestinal functions.

Quantitative Comparison of Biological Activities

The following tables summarize the reported biological activities and quantitative data for various derivatives of this compound and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Table 1: Biological Activities of this compound Derivatives

Compound/DerivativeBiological ActivityAssay SystemQuantitative Data (e.g., IC50, EC50)Reference
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinolineInhibition of spontaneous smooth muscle contractionRat stomach smooth muscle-[4]
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinolineModulation of 5-HT receptor activityRat stomach smooth muscle47% reduction in 5-HT2A and 5-HT2B receptor activity at 50 μM[4]
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinolineL-type Ca2+ channel activationRat stomach smooth muscle-[4]

Table 2: Biological Activities of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound/DerivativeBiological ActivityAssay SystemQuantitative Data (e.g., IC50, Reversal Fold)Reference
Various N-substituted derivativesReversal of P-glycoprotein (P-gp) mediated multidrug resistanceEca109/VCR cellsReversal fold up to 467.7[1]
N-acetamide derivativesHIV-1 Reverse Transcriptase InhibitionRecombinant HIV-1 RT~50-75% inhibition at 100 µM[3]
Various derivativesSigma-2 Receptor Ligands-High affinity (pKi values available in literature)[2]
1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineAnalgesic and Anti-inflammatoryRat modelsPronounced activity at 0.5 mg/kg[5]
Various 2-substituted derivativesReversal of multidrug resistanceK562/A02 cellsIC50 values as low as 0.65 μM[6]
Quercetin-conjugated derivativeAntioxidant activityDPPH assay-[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

MTT Assay Experimental Workflow

Intracellular Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration upon compound treatment using a fluorescent calcium indicator.[12][13][14][15][16]

  • Cell Seeding: Seed cells on glass-bottom dishes or 96-well plates and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove excess dye.

  • Compound Addition: Add the test compound and monitor the fluorescence intensity over time using a fluorescence microscope or plate reader.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium levels.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging and Analysis seed_cells Seed cells on imaging plates dye_loading Load with calcium indicator dye seed_cells->dye_loading wash_cells Wash to remove excess dye dye_loading->wash_cells add_compound Add test compound wash_cells->add_compound record_fluorescence Record fluorescence intensity add_compound->record_fluorescence analyze_data Analyze fluorescence change record_fluorescence->analyze_data

Calcium Imaging Experimental Workflow

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways by using phospho-specific antibodies.[17][18][19][20][21]

  • Cell Lysis: Treat cells with the compound of interest, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total and phosphorylated forms), followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways

The biological activities of these isoquinoline derivatives are mediated through various signaling pathways.

P-glycoprotein (P-gp) Inhibition Pathway

Several 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been shown to reverse multidrug resistance by inhibiting the P-glycoprotein (P-gp) efflux pump.[1] P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of anticancer drugs out of tumor cells, reducing their intracellular concentration and efficacy. By inhibiting P-gp, these tetrahydroisoquinoline analogs can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.

Pgp_Inhibition_Pathway THIQ 6,7-Dimethoxy-THIQ Derivative Pgp P-glycoprotein (P-gp) Efflux Pump THIQ->Pgp Inhibits Chemo_in Chemotherapeutic Drug (extracellular) Pgp->Chemo_in Efflux Chemo_out Chemotherapeutic Drug (intracellular) Chemo_in->Chemo_out Enters cell Chemo_out->Pgp Cell_death Cancer Cell Apoptosis Chemo_out->Cell_death Induces

P-gp Inhibition by THIQ Derivatives

Modulation of Intracellular Calcium and Serotonin Signaling

A derivative of this compound has been shown to modulate smooth muscle contractility by affecting L-type calcium channels and 5-HT receptors.[4] Activation of L-type calcium channels leads to an influx of extracellular calcium, which is a key trigger for smooth muscle contraction. Concurrently, interaction with 5-HT receptors can initiate intracellular signaling cascades that also contribute to the regulation of muscle tone.

DHIQ_Signaling_Pathway DHIQ 6,7-Dimethoxy-DHIQ Derivative L_type L-type Ca2+ Channel DHIQ->L_type Activates Five_HTR 5-HT Receptor DHIQ->Five_HTR Modulates Ca_influx Ca2+ Influx L_type->Ca_influx Signaling_cascade Intracellular Signaling Cascade Five_HTR->Signaling_cascade Contraction Smooth Muscle Contraction Ca_influx->Contraction Signaling_cascade->Contraction

DHIQ Derivative Signaling Pathway

Conclusion

References

Comparative study of different catalysts for the Pictet-Spengler reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, is a powerful tool for the construction of complex heterocyclic scaffolds found in numerous natural products and pharmaceuticals.[1][2][3][4] The choice of catalyst is paramount, profoundly influencing the reaction's efficiency, stereoselectivity, and substrate scope. This guide provides a comparative overview of different catalyst classes for the Pictet-Spengler reaction, supported by experimental data and detailed methodologies to aid in catalyst selection and reaction optimization.

Catalyst Classes and Performance Comparison

The Pictet-Spengler reaction can be catalyzed by a variety of agents, each with its own set of advantages and limitations. The primary catalyst types include Brønsted acids, Lewis acids, metal-based catalysts, and enzymes (Pictet-Spenglerases).[1][5][6]

Brønsted Acids: These are the classical catalysts for the Pictet-Spengler reaction, protonating the intermediate imine to form a more electrophilic iminium ion, which then undergoes cyclization.[7][8] Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA).[8][9] Chiral Brønsted acids, such as phosphoric acids, have been instrumental in the development of asymmetric Pictet-Spengler reactions, affording high enantioselectivities.[10][11][12]

Lewis Acids: Lewis acids activate the carbonyl compound, facilitating the initial condensation with the β-arylethylamine.[8][13] Metal triflates are effective Lewis acid catalysts for the Pictet-Spengler and its oxa-variant.[14]

Metal-Based Catalysts: A range of transition metal catalysts, including gold, ruthenium, and rhodium complexes, have been employed in Pictet-Spengler reactions.[2][15] Gold(I) catalysts, in particular, have shown high efficiency in asymmetric variants.[15][16] Recently, halogen-bond donors, such as diaryliodonium salts, have emerged as a metal-free alternative.[17][18]

Enzymes: Pictet-Spenglerases, such as norcoclaurine synthase (NCS) and strictosidine (B192452) synthase, catalyze the reaction in biological systems with remarkable stereoselectivity.[1][5][19] These enzymes offer a green and highly selective alternative to chemical catalysts.[1][5]

The following table summarizes the performance of representative catalysts from each class in the Pictet-Spengler reaction between tryptamine (B22526) and an aldehyde.

Catalyst ClassCatalyst ExampleSubstrate (Amine)Substrate (Aldehyde)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Brønsted Acid Trifluoroacetic Acid (TFA)TryptamineBenzaldehydeCH₂Cl₂RT1-24HighN/A[9]
Chiral Brønsted Acid Chiral Phosphoric AcidN-Boc-TryptamineVarious AldehydesToluene-20 to RT24-7270-9580-98[12]
Lewis Acid Bi(OTf)₃2-PhenylethanolVarious AldehydesTolueneRT1-480-95N/A[14]
Metal-Based [Au(I) complex]TryptamineAromatic AldehydesCH₂Cl₂4018up to 95up to 95[15]
Halogen Bond Donor Dibenzoiodolium saltN-protected TryptamineVarious AldehydesCDCl₃8024up to 98N/A[17][18]
Enzyme Norcoclaurine Synthase (NCS)Dopamine4-HydroxyphenylacetaldehydeAqueous Buffer30-High>99[19]

Note: Yields and enantiomeric excesses (ee) are highly dependent on the specific substrates, catalyst loading, and reaction conditions. The data presented here are for illustrative purposes. N/A = Not applicable for achiral reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for key experiments cited in the comparison.

Protocol 1: Classical Brønsted Acid-Catalyzed Pictet-Spengler Reaction[9][20]
  • Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, toluene).

  • Catalyst Addition: Add the Brønsted acid catalyst (e.g., TFA, 10 mol%) to the solution.

  • Aldehyde Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric Organocatalyzed Pictet-Spengler Reaction[3][10]
  • Setup: To a flame-dried flask under an inert atmosphere, add the chiral catalyst (e.g., a chiral phosphoric acid, 5-10 mol%).

  • Reactant Addition: Add the N-protected β-arylethylamine (1.0 eq) and molecular sieves to the flask, followed by the anhydrous solvent (e.g., toluene).

  • Cooling: Cool the reaction mixture to the specified temperature (e.g., -20 °C).

  • Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise to the cooled mixture.

  • Reaction and Monitoring: Stir the reaction at the low temperature for the specified time, monitoring by TLC.

  • Workup and Purification: Quench the reaction with triethylamine. Allow the mixture to warm to room temperature, filter off the molecular sieves, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the enantioenriched product.

Visualization of the Comparative Study Workflow

The following diagram illustrates a typical workflow for a comparative study of catalysts in the Pictet-Spengler reaction.

Pictet-Spengler Catalyst Comparison Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comp Comparison and Conclusion start Define Substrates (Amine and Carbonyl) catalysts Select Catalysts (Brønsted Acid, Lewis Acid, Metal, Enzyme) start->catalysts reaction Perform Pictet-Spengler Reaction (Varying Catalysts and Conditions) catalysts->reaction monitoring Monitor Reaction Progress (TLC, HPLC, NMR) reaction->monitoring workup Workup and Purification (Extraction, Chromatography) monitoring->workup yield Determine Yield workup->yield enantio Determine Enantioselectivity (Chiral HPLC, NMR with Chiral Shift Reagents) workup->enantio characterization Characterize Product (NMR, MS, HRMS) workup->characterization comparison Compare Catalyst Performance (Yield, ee, Reaction Time, Cost) yield->comparison enantio->comparison characterization->comparison conclusion Draw Conclusions and Identify Optimal Catalyst System comparison->conclusion

Caption: Workflow for a comparative catalyst study in the Pictet-Spengler reaction.

Signaling Pathways and Reaction Mechanism

The general mechanism of the acid-catalyzed Pictet-Spengler reaction is depicted below. The reaction initiates with the formation of a Schiff base from the β-arylethylamine and the carbonyl compound, which is then protonated to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by deprotonation to yield the final tetrahydro-β-carboline or tetrahydroisoquinoline product.[7][20]

Pictet-Spengler Reaction Mechanism amine β-Arylethylamine schiff Schiff Base amine->schiff + Carbonyl - H₂O carbonyl Aldehyde/Ketone carbonyl->schiff iminium Iminium Ion schiff->iminium + H⁺ (Catalyst) spiro Spirocyclic Intermediate iminium->spiro Intramolecular Cyclization product Tetrahydroisoquinoline/ Tetrahydro-β-carboline spiro->product - H⁺

Caption: Generalized mechanism of the acid-catalyzed Pictet-Spengler reaction.

This guide provides a foundational understanding of the diverse catalytic systems available for the Pictet-Spengler reaction. Researchers are encouraged to consult the primary literature for more specific applications and detailed experimental conditions tailored to their substrates of interest.

References

Unraveling the Bischler-Napieralski Reaction: A Comparative Guide to Mechanistic Validation via Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the strategic design and optimization of synthetic routes. The Bischler-Napieralski reaction, a cornerstone in the synthesis of dihydroisoquinolines and related heterocyclic scaffolds prevalent in pharmaceuticals, has been the subject of mechanistic inquiry for decades. This guide provides a comparative analysis of the proposed mechanisms, focusing on the validation provided by isotopic labeling studies, and presents the supporting experimental data and protocols.

Two primary mechanistic pathways have been proposed for the Bischler-Napieralski reaction: one proceeding through a dichlorophosphoryl imine-ester intermediate (Mechanism A) and the other involving a nitrilium ion intermediate (Mechanism B). While both pathways lead to the desired cyclized product, discerning the operative mechanism under various reaction conditions is crucial for controlling reaction outcomes and minimizing side-product formation. Isotopic labeling has emerged as a powerful tool to probe these mechanistic intricacies.

Mechanistic Pathways Under Scrutiny

The two proposed mechanisms diverge in the timing of the elimination of the carbonyl oxygen and the nature of the key electrophilic intermediate that undergoes cyclization.

Mechanism A: The Dichlorophosphoryl Imine-Ester Pathway

This pathway involves the initial reaction of the amide carbonyl with the dehydrating agent (e.g., POCl₃) to form a dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, followed by elimination to yield the dihydroisoquinoline.

Mechanism B: The Nitrilium Ion Pathway

In this alternative, the amide is converted to an imidoyl chloride, which then loses a chloride ion to form a highly electrophilic nitrilium ion. This nitrilium ion is the key intermediate that undergoes cyclization. A significant piece of evidence supporting this pathway is the occasional formation of styrene (B11656) derivatives as side-products, which can be explained by a retro-Ritter reaction of the nitrilium ion intermediate.[1]

Isotopic Labeling as a Mechanistic Probe

To distinguish between these two pathways, isotopic labeling experiments can be designed to trace the fate of specific atoms throughout the reaction. While comprehensive quantitative data from dedicated isotopic labeling studies on the Bischler-Napieralski reaction is not abundant in the readily available literature, the work of Fodor and Nagubandi provides seminal insights that strongly favor the nitrilium ion pathway.[1][2] Their research, while not exclusively focused on isotopic labeling for kinetic analysis, laid the groundwork for understanding the intermediates involved.

A hypothetical isotopic labeling experiment to differentiate between the two mechanisms could involve the use of a ¹⁵N-labeled β-phenethylamide.

Hypothetical Experimental Design: ¹⁵N-Labeling Study
  • Objective: To determine the timing of the bond formation between the nitrogen and the aromatic ring relative to the elimination of the carbonyl oxygen.

  • Substrate: ¹⁵N-labeled N-(2-phenylethyl)acetamide.

  • Methodology: The ¹⁵N-labeled amide would be subjected to the standard Bischler-Napieralski reaction conditions. The reaction progress would be monitored, and intermediates would be trapped and analyzed at various stages.

  • Expected Outcomes and Interpretations:

    • If Mechanism A is operative: The ¹⁵N label would be incorporated into the cyclized intermediate before the elimination of the oxygen-containing group. Trapping and characterization of this intermediate would show the ¹⁵N atom as part of a new ring structure while the carbonyl oxygen (or its derivative) is still present.

    • If Mechanism B is operative: The formation of a ¹⁵N-labeled nitrilium ion intermediate would be expected prior to cyclization. This intermediate could potentially be detected spectroscopically (e.g., by ¹⁵N NMR) under carefully controlled conditions. The subsequent cyclization would then involve the attack of the aromatic ring on this ¹⁵N-containing electrophile.

While a detailed quantitative comparison table based on kinetic isotope effects (KIEs) from the literature is not feasible due to the lack of such published studies, the qualitative evidence strongly supports the nitrilium ion pathway.

Experimental Evidence Supporting the Nitrilium Ion Intermediate

The most compelling evidence for the nitrilium ion intermediate comes from the observation of side products and the work of Fodor and Nagubandi, who were able to isolate and characterize related intermediates.[1][2]

Mechanistic EvidenceObservationImplication for the Nitrilium Ion Pathway
Side-Product Formation Formation of styrene derivatives.This is consistent with a retro-Ritter type fragmentation of the nitrilium ion intermediate, providing strong evidence for its existence.[1]
Intermediate Isolation Fodor and Nagubandi successfully prepared stable imidoyl salts at room temperature, which upon gentle heating, formed nitrilium salts.[1][2]This demonstrates the feasibility of nitrilium ion formation under conditions related to the Bischler-Napieralski reaction.

Experimental Protocols

The following are generalized experimental protocols for the Bischler-Napieralski reaction, based on commonly used procedures.

General Procedure for Bischler-Napieralski Reaction using POCl₃
  • Reactant Preparation: A solution of the β-phenethylamide (1 equivalent) in a dry, inert solvent (e.g., toluene, acetonitrile, or chloroform) is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reagent Addition: Phosphorus oxychloride (POCl₃, 2-5 equivalents) is added dropwise to the solution at 0 °C.

  • Reaction: The reaction mixture is then heated to reflux (typically 80-110 °C) and maintained at this temperature for 1-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice. The aqueous solution is then basified with a suitable base (e.g., NaOH or K₂CO₃ solution) to a pH of 8-9.

  • Extraction: The product is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizing the Mechanistic Investigation

The logical workflow for using isotopic labeling to investigate the Bischler-Napieralski reaction mechanism can be visualized as follows:

Bischler_Napieralski_Mechanism_Validation cluster_synthesis Substrate Preparation cluster_reaction Bischler-Napieralski Reaction cluster_analysis Mechanistic Analysis cluster_conclusion Conclusion Start Start with β-phenethylamine Amide_Formation Acylation to form β-phenethylamide Start->Amide_Formation Isotopic_Labeling Incorporate Isotopic Label (e.g., ¹⁵N, D, ¹³C) Amide_Formation->Isotopic_Labeling Labeled_Amide Labeled β-phenethylamide Isotopic_Labeling->Labeled_Amide Reaction_Conditions Apply Dehydrating Agent (e.g., POCl₃, P₂O₅) Labeled_Amide->Reaction_Conditions Product_Analysis Analyze Product(s) for Isotope Position Reaction_Conditions->Product_Analysis Intermediate_Trapping Attempt to Trap and Characterize Intermediates Reaction_Conditions->Intermediate_Trapping KIE_Measurement Measure Kinetic Isotope Effect (KIE) Reaction_Conditions->KIE_Measurement Mechanism_Validation Validate or Invalidate Proposed Mechanisms Product_Analysis->Mechanism_Validation Intermediate_Trapping->Mechanism_Validation KIE_Measurement->Mechanism_Validation

Caption: Isotopic labeling workflow for mechanistic validation.

The following diagram illustrates the two proposed mechanistic pathways:

Bischler_Napieralski_Pathways cluster_A Mechanism A cluster_B Mechanism B (Favored) Amide β-phenethylamide Imine_Ester Dichlorophosphoryl Imine-Ester Intermediate Amide->Imine_Ester + POCl₃ Imidoyl_Chloride Imidoyl Chloride Amide->Imidoyl_Chloride + POCl₃ Cyclization_A Intramolecular Electrophilic Attack Imine_Ester->Cyclization_A Elimination_A Elimination Cyclization_A->Elimination_A Product 3,4-Dihydroisoquinoline Elimination_A->Product Nitrilium_Ion Nitrilium Ion Intermediate Imidoyl_Chloride->Nitrilium_Ion - Cl⁻ Cyclization_B Intramolecular Electrophilic Attack Nitrilium_Ion->Cyclization_B Retro_Ritter Retro-Ritter Reaction Nitrilium_Ion->Retro_Ritter Cyclization_B->Product Styrene Styrene Side-product Retro_Ritter->Styrene

Caption: Proposed mechanisms for the Bischler-Napieralski reaction.

Conclusion

While direct, quantitative isotopic labeling studies on the Bischler-Napieralski reaction are not extensively documented in the literature, the available evidence, primarily from the seminal work of Fodor and Nagubandi and the analysis of reaction side-products, strongly supports a mechanism proceeding through a nitrilium ion intermediate. The formation of styrenes via a retro-Ritter reaction is a key piece of evidence that is difficult to reconcile with the alternative dichlorophosphoryl imine-ester pathway. For researchers in drug development, understanding this mechanistic preference is critical for optimizing reaction conditions to favor the desired cyclization and minimize the formation of unwanted byproducts, ultimately leading to more efficient and robust synthetic strategies for important isoquinoline-containing molecules. Further quantitative studies involving kinetic isotope effects would be invaluable in providing a more detailed picture of the transition state and the factors governing the reaction's efficiency.

References

A Comparative Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline Derivatives as Sigma-2 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target for therapeutic intervention in a range of diseases, most notably cancer, due to its overexpression in proliferating tumor cells.[1] Among the various chemotypes investigated, 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives have demonstrated significant promise as potent and selective σ2 receptor ligands. This guide provides a comparative analysis of the efficacy of these derivatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of various this compound derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The selectivity ratio (σ1 Ki / σ2 Ki) is also provided to illustrate the preference of each ligand for the σ2 receptor. A higher selectivity ratio indicates greater selectivity for the σ2 receptor.

Table 1: Binding Affinities of Selected this compound Derivatives

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (σ1/σ2)Reference
(±)-748.4 ± 7.70.59 ± 0.0282[2]
(±)-8108 ± 354.92 ± 0.5922[3][2]
CM3985600.43 ± 0.015>1000
[¹⁸F]3f2150 ± 4100.26 ± 0.078190[4]
[¹⁸F]3c330 ± 256.95 ± 1.6348[4]
3b >10005>200[5]
3e >10006>167[5]
4b >10005>200[5]
4e >10006>167[5]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Sigma-1 Assay: Guinea pig brain membrane homogenates, --INVALID-LINK---pentazocine (radioligand), 50 mM Tris-HCl buffer (pH 8.0), non-labeled (+)-pentazocine (for non-specific binding).[6]

  • Sigma-2 Assay: Rat liver membrane homogenates, [³H]DTG or [¹²⁵I]RHM-4 (radioligand), 50 mM Tris-HCl buffer (pH 8.0), haloperidol (B65202) or unlabeled DTG (for non-specific binding).[7][8] For assays using the non-selective radioligand [³H]DTG, a masking agent for the σ1 receptor, such as unlabeled (+)-pentazocine, is required.[8]

Procedure:

  • Incubate membrane homogenates (approximately 300 µg protein) with the radioligand at a concentration near its Kd value and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).[6]

  • Incubations are typically carried out at 25°C for 60-120 minutes.[7][8]

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caspase-3 Activity Assay (Functional Assay)

Objective: To determine if a sigma-2 receptor ligand acts as an agonist by measuring its ability to induce apoptosis via caspase-3 activation.

Materials:

  • Cancer cell lines (e.g., EMT-6, MDA-MB-435).[6]

  • Test compounds (this compound derivatives).

  • Caspase-3 colorimetric or fluorometric assay kit (e.g., containing the substrate Ac-DEVD-pNA or a fluorogenic substrate).[9][10]

  • Cell lysis buffer.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).[11]

  • Lyse the cells to release intracellular contents.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate at 37°C to allow for the enzymatic reaction.[10]

  • Measure the absorbance or fluorescence of the product using a microplate reader.[10]

  • The amount of product formed is proportional to the caspase-3 activity. An increase in caspase-3 activity in treated cells compared to untreated controls suggests an agonistic effect of the ligand.[12]

Signaling Pathways and Experimental Workflows

Sigma-2 Receptor-Mediated Cell Death Pathways

Sigma-2 receptor ligands can induce cell death through multiple signaling pathways. While the precise mechanisms are still under investigation, evidence suggests the involvement of both apoptotic and autophagic processes. Some studies indicate that these ligands can inhibit the mTOR pathway, leading to autophagy, and modulate the expression of cyclins, thereby impairing cell cycle progression.[13][14] More recent findings propose a mechanism involving cholesterol-induced endoplasmic reticulum (ER) stress.

Sigma-2_Receptor_Signaling Proposed Sigma-2 Receptor-Mediated Cell Death Pathways Ligand This compound Derivative (Agonist) Sigma2R Sigma-2 Receptor (TMEM97) Ligand->Sigma2R Binds to mTOR mTOR Pathway Sigma2R->mTOR Inhibits Cyclins Cyclin Expression Sigma2R->Cyclins Alters Apoptosis Apoptosis (Caspase-dependent & -independent) Sigma2R->Apoptosis Autophagy Autophagy mTOR->Autophagy Induces CellCycle Cell Cycle Arrest Cyclins->CellCycle Leads to CellDeath Tumor Cell Death Autophagy->CellDeath Apoptosis->CellDeath CellCycle->CellDeath Cholesterol_ER_Stress_Pathway Cholesterol-Induced ER Stress Pathway Ligand Cytotoxic Sigma-2 Ligand Sigma2R Sigma-2 Receptor (TMEM97) Ligand->Sigma2R Binds to Cholesterol Cholesterol Homeostasis Disruption Sigma2R->Cholesterol ER_Stress Endoplasmic Reticulum (ER) Stress Cholesterol->ER_Stress Leads to SREBP2 SREBP2 Activation ER_Stress->SREBP2 LDLR LDLR Upregulation ER_Stress->LDLR CellDeath Tumor Cell Death ER_Stress->CellDeath Experimental_Workflow Experimental Workflow for Sigma-2 Ligand Evaluation cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Functional Characterization cluster_3 Lead Optimization Synthesis Chemical Synthesis of This compound Derivatives Binding Radioligand Binding Assays (σ1 and σ2 Receptors) Synthesis->Binding SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional Functional Assays (e.g., Caspase-3 Activity, Cell Viability) Binding->Functional SAR->Synthesis Iterative Design Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Functional->Mechanism Lead Lead Compound Identification & Optimization Mechanism->Lead

References

A Comparative Guide to the Pharmacology of 6,7-Dimethoxy-3,4-dihydroisoquinoline Derivatives: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacology of 6,7-Dimethoxy-3,4-dihydroisoquinoline and its derivatives. The information is curated from preclinical studies to offer an objective overview supported by experimental data, aiding in the evaluation and progression of these compounds in drug discovery pipelines.

In Vitro Pharmacology: Unraveling Mechanisms at the Cellular Level

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of action of this compound derivatives. These studies have primarily focused on their potential as anticancer agents, particularly in overcoming multidrug resistance, and their interactions with specific receptor systems.

Quantitative In Vitro Data Summary

The following tables summarize the key quantitative findings from various in vitro assays.

Table 1: P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal Activity

Compound/DerivativeCell LineAssayIC50 / EC50Reference Compound
Compound 6e K562/A02MTT Assay0.66 µMVerapamil
Compound 6h K562/A02MTT Assay0.65 µMVerapamil
Compound 7c K562/A02MTT Assay0.96 µMVerapamil
Compound 12k K562/A02Doxorubicin Resistance Reversal57.9 ± 3.5 nM-
Compound 7h K562/A02Doxorubicin Resistance Reversal127.5 ± 9.1 nM-

Table 2: Receptor Binding Affinity

Compound/DerivativeReceptorBinding AssayKiSelectivity
CM398 Sigma-2Radioligand Binding0.43 nM>1000-fold over Sigma-1

Table 3: Antiproliferative Activity

Compound/DerivativeCell LineObservation
M1 (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid)Huh-7 (Human Hepatoma)Potent antiproliferative action observed.[1]

In Vivo Pharmacology: Assessing Efficacy and Safety in Complex Biological Systems

In vivo studies provide a more holistic understanding of the pharmacological effects of this compound derivatives, taking into account pharmacokinetic and pharmacodynamic factors within a living organism. Research in this area has highlighted the potential of these compounds in treating central nervous system disorders and cancer.

Quantitative In Vivo Data Summary

The following tables summarize key quantitative findings from various in vivo models.

Table 4: Anticonvulsant Activity in Mice

Compound/DerivativeSeizure ModelAdministration RouteDose Range TestedKey Findings
1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (various derivatives)Strychnine-induced seizuresOral0.1 - 10 mg/kgCompounds 20 and 25 were most active, increasing survival by up to 90%.[2]
1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (various derivatives)Nicotine-induced seizuresOral0.1 - 5 mg/kgSeveral compounds showed activity comparable to reference drugs.[2]

Table 5: Pharmacokinetic Parameters

Compound/DerivativeAnimal ModelAdministration RouteCmaxTmaxOral Bioavailability
CM398 RodentsOral-Occurred within 10 min of dosing29.0%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Experimental Protocols

1. MTT Assay for Cytotoxicity and MDR Reversal

  • Objective: To assess the ability of a compound to reverse P-gp-mediated multidrug resistance in cancer cells.

  • Cell Lines: K562 (sensitive parental human leukemia cell line) and K562/A02 (doxorubicin-resistant, P-gp overexpressing).

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/well.

    • After 24 hours of incubation, cells are treated with various concentrations of the test compound in the presence of a fixed concentration of a cytotoxic drug (e.g., doxorubicin).

    • The incubation continues for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Following the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.

    • The medium is then removed, and the formazan (B1609692) crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance is measured at a wavelength of 490 nm using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated. The reversal fold is determined by dividing the IC50 of the cytotoxic drug alone by the IC50 of the cytotoxic drug in the presence of the test compound.

2. P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

  • Objective: To measure the inhibition of P-gp efflux activity.

  • Cell Line: A P-gp overexpressing cell line (e.g., K562/A02).

  • Procedure:

    • Cells are harvested and resuspended in a suitable buffer.

    • The cells are pre-incubated with various concentrations of the test compound or a known P-gp inhibitor (e.g., verapamil) for a specified time (e.g., 30 minutes) at 37°C.

    • The fluorescent P-gp substrate, Rhodamine 123, is added to the cell suspension and incubated for a further period (e.g., 60 minutes) at 37°C, protected from light.

    • The incubation is stopped by adding ice-cold buffer, and the cells are washed to remove extracellular Rhodamine 123.

    • The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer.

    • An increase in intracellular fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux.

In Vivo Experimental Protocols

1. Strychnine-Induced Seizure Model in Mice

  • Objective: To evaluate the anticonvulsant activity of a compound, often indicative of interaction with the glycinergic system.

  • Animals: Male mice.

  • Procedure:

    • Animals are fasted overnight prior to the experiment.

    • The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • After a specific pretreatment time (e.g., 60 minutes), a convulsive dose of strychnine (B123637) (e.g., 1.5 mg/kg) is administered subcutaneously (s.c.).[2]

    • The animals are then observed for the onset of tonic-clonic seizures and mortality for a defined period (e.g., 30 minutes).

    • The ability of the test compound to prevent seizures or death is recorded, and the median effective dose (ED50) can be calculated.

2. Nicotine-Induced Seizure Model in Mice

  • Objective: To assess the anticonvulsant potential of a compound, which may involve modulation of nicotinic acetylcholine (B1216132) receptors.

  • Animals: Male mice.

  • Procedure:

    • Similar to the strychnine model, animals are pretreated with the test compound at various doses.

    • After the pretreatment period (e.g., 60 minutes), a convulsive dose of nicotine (B1678760) (e.g., 10.0 mg/kg) is administered subcutaneously.[2]

    • The mice are observed for the occurrence of tremors, clonic seizures, and mortality.

    • The latency to the first seizure and the protection against seizures and death are recorded.

3. Diethylnitrosamine (DEN)-Induced Hepatocarcinogenesis in Rats

  • Objective: To evaluate the in vivo antiproliferative and chemopreventive effects of a compound in a liver cancer model.

  • Animals: Male Wistar rats.

  • Procedure:

    • Hepatocarcinogenesis is induced by weekly intraperitoneal injections of diethylnitrosamine (DEN) at a dose of 40 mg/kg body weight for a period of several weeks (e.g., 4-14 weeks).[3]

    • The test compound is administered orally or via another appropriate route, either concurrently with DEN or after the induction period.

    • Throughout the study, animal body weight and health are monitored.

    • At the end of the treatment period, animals are sacrificed, and liver tissues are collected for histopathological analysis to assess the incidence and multiplicity of liver nodules and tumors.

    • Biochemical markers of liver function in the serum (e.g., ALT, AST) can also be measured.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound derivatives are underpinned by their modulation of specific cellular signaling pathways.

P-glycoprotein Mediated Drug Efflux and its Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell, thereby reducing their intracellular concentration and efficacy.[4] Several this compound derivatives have been shown to inhibit P-gp, thus resensitizing multidrug-resistant cancer cells to chemotherapy.

P_gp_Efflux_Inhibition cluster_cell Cancer Cell cluster_extracellular Extracellular Space Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP EffluxedDrug Effluxed Drug Pgp->EffluxedDrug Efflux Drug Anticancer Drug Drug->Pgp Binding Inhibitor This compound Derivative Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp Energy Source

Caption: Inhibition of P-glycoprotein mediated drug efflux by a this compound derivative.

IL-6/JAK2/STAT3 Signaling Pathway in Cancer

The Interleukin-6 (IL-6)/Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell proliferation, survival, and inflammation.[5] Certain isoquinoline (B145761) alkaloids have demonstrated the ability to attenuate cancer progression by blocking this pathway.

IL6_JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene Target Gene Transcription (Proliferation, Survival, etc.) pSTAT3_dimer->Gene Nuclear Translocation M1 6,7-dimethoxy-1,2,3,4-tetrahydro- isoquinoline-3-carboxylic acid (M1) M1->IL6R Blockade M1->pJAK2 Blockade M1->pSTAT3 Blockade

Caption: Blockade of the IL-6/JAK2/STAT3 signaling pathway by an isoquinoline derivative.

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The progression of a compound from initial in vitro screening to in vivo testing follows a logical workflow designed to build a comprehensive pharmacological profile.

Drug_Discovery_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_decision Decision Point A Primary Screening (e.g., Cytotoxicity Assay) B Mechanism of Action Studies (e.g., P-gp Inhibition, Receptor Binding) A->B C Lead Optimization B->C G Candidate Selection C->G D Pharmacokinetic Profiling (ADME) E Efficacy in Disease Models (e.g., Seizure, Cancer Models) D->E F Toxicity and Safety Assessment E->F G->D

References

Structure-activity relationship (SAR) studies of 6,7-dimethoxy substituted isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 6,7-Dimethoxy Substituted Isoquinolines in Overcoming Multidrug Resistance

The 6,7-dimethoxy substituted isoquinoline (B145761) scaffold has emerged as a significant pharmacophore in the development of agents that can reverse multidrug resistance (MDR) in cancer cells. This guide provides a detailed comparison of the structure-activity relationships (SAR) of various derivatives, focusing on their efficacy as P-glycoprotein (P-gp) inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals.

Structure-Activity Relationship Overview

The core of the active compounds is the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety. Modifications at various positions on this scaffold have been explored to optimize potency and selectivity as MDR reversal agents. Key structural modifications and their impact on activity are summarized below.

Core Scaffold and Key Substitution Points

The following diagram illustrates the basic 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold and highlights the key positions where substitutions have been shown to influence biological activity.

Caption: Core scaffold and key points for substitution.

Comparative Biological Activity

The following tables summarize the in vitro activity of various 6,7-dimethoxy substituted isoquinoline derivatives as P-gp inhibitors. The data is compiled from multiple studies to provide a comparative overview.

Table 1: P-gp Inhibitory Activity of N-Substituted Tetrahydroisoquinolines
Compound IDN-SubstituentCell LineIC50 (µM)Reversal FoldReference
6e 3-(4,5-dimethoxyphenyl)propylK562/A020.6624.13[1]
6h 3-(3,4,5-trimethoxyphenyl)propylK562/A020.6524.50[1]
7c 2-(4,5-dimethoxyphenyl)ethylK562/A020.9616.59[1]
4 2-phenethyl-0.3 (EC50)-[2]
10 N/A-0.33 (EC50)-[2]
41 Optimized proprietary structureEca109/VCR-467.7[3]
Verapamil (Standard)K562/A02--[1]

IC50 values represent the concentration required to inhibit 50% of the target activity. Reversal Fold indicates the factor by which the cytotoxicity of a chemotherapy drug is increased in the presence of the compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cytotoxicity and MDR Reversal

This assay is used to assess cell viability and the ability of the compounds to reverse drug resistance.

Workflow:

MTT_Workflow start Seed cancer cells (e.g., K562 and K562/A02) in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Add test compounds at various concentrations (with or without cytotoxic drug) incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubation3->add_dmso measure Measure absorbance at 570 nm using a microplate reader add_dmso->measure analysis Calculate IC50 values and reversal fold measure->analysis

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cancer cells (both sensitive and resistant strains, e.g., K562 and K562/A02) are seeded in 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours.

  • The cells are then treated with various concentrations of the 6,7-dimethoxy substituted isoquinoline derivatives, either alone to determine their intrinsic cytotoxicity or in combination with a cytotoxic drug (e.g., doxorubicin) to assess MDR reversal.

  • After a 48-72 hour incubation period, MTT solution is added to each well and incubated for an additional 4 hours.

  • The medium is then removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves. The reversal fold is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 of the cytotoxic drug in the presence of the test compound.

P-gp Efflux Pump Inhibition Assay (Calcein-AM Efflux)

This assay directly measures the ability of the compounds to inhibit the P-gp efflux pump.

Workflow:

Calcein_Workflow start Harvest P-gp overexpressing cells (e.g., K562/A02) incubation1 Pre-incubate cells with test compounds or positive control (e.g., Verapamil) start->incubation1 add_calcein Add Calcein-AM (a non-fluorescent P-gp substrate) incubation1->add_calcein incubation2 Incubate for a defined period add_calcein->incubation2 wash Wash cells to remove extracellular Calcein-AM incubation2->wash measure Measure intracellular fluorescence (Calcein) using flow cytometry or a fluorescence plate reader wash->measure analysis Calculate EC50 values measure->analysis Pgp_Pathway cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Drug_out Chemotherapeutic Drug Pgp->Drug_out Drug_in Chemotherapeutic Drug Drug_in->Pgp Efflux Target Intracellular Target (e.g., DNA) Drug_in->Target Therapeutic Effect Extracellular Extracellular Space Inhibitor 6,7-Dimethoxy Isoquinoline Derivative Inhibitor->Pgp Inhibition

References

A Comparative Neuropharmacological Analysis of Isoquinoline Alkaloids: Berberine, Tetrahydropalmatine, and Sanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuropharmacological effects of three prominent isoquinoline (B145761) alkaloids: Berberine, l-Tetrahydropalmatine, and Sanguinarine. The information presented herein is curated from various scientific publications to facilitate a comprehensive understanding of their distinct and overlapping mechanisms of action. This document summarizes quantitative data, details the experimental methodologies used to obtain this data, and visualizes the key signaling pathways involved.

Introduction to the Compared Alkaloids

Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds that have garnered significant interest in neuroscience and drug development due to their wide range of pharmacological activities.[1] Berberine, a protoberberine alkaloid, is known for its neuroprotective and anti-inflammatory properties.[2][3] l-Tetrahydropalmatine, another protoberberine alkaloid, is recognized for its antagonistic effects on dopamine (B1211576) receptors and its potential in treating addiction.[4][5] Sanguinarine, a benzophenanthridine alkaloid, exhibits potent enzyme inhibitory and cytotoxic activities.[6][7] This guide will delve into a comparative analysis of their effects on key neurotransmitter systems.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of Berberine, l-Tetrahydropalmatine, and Sanguinarine for various neuropharmacological targets.

Table 1: Dopamine Receptor Binding Affinities (Ki in µM)
AlkaloidD1 ReceptorD2 ReceptorD3 Receptor
Berberine Antagonist activity noted, specific Ki not widely reported[8]Antagonist activity noted, specific Ki not widely reported[8]Data not available
l-Tetrahydropalmatine 0.124[4][9]0.388[4][9]1.42[4][10]
Sanguinarine Data not availableData not availableData not available

Lower Ki values indicate higher binding affinity.

Table 2: Serotonin (B10506) Receptor Binding Affinities (Ki in µM)
Alkaloid5-HT1A Receptor5-HT1D Receptor5-HT4 Receptor5-HT7 Receptor
Berberine High affinity noted[11]Data not availableData not availableData not available
l-Tetrahydropalmatine High affinity noted[12]High affinity noted[12]High affinity noted[12]High affinity noted[12]
Sanguinarine Data not availableData not availableData not availableData not available

Qualitative descriptions are provided where specific Ki values are not available in the reviewed literature.

Table 3: Acetylcholinesterase (AChE) Inhibition (IC50 in µM)
AlkaloidIC50 (µM)
Berberine 0.44 - 1.06[2][13][14]
l-Tetrahydropalmatine Data not available
Sanguinarine 0.8 - 5.57[6]

Lower IC50 values indicate greater inhibitory potency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quantitative data tables.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol outlines a general method for determining the binding affinity of a test compound to dopamine or serotonin receptor subtypes expressed in cell membrane preparations.[15][16]

a) Membrane Preparation:

  • Culture cells stably expressing the human receptor of interest (e.g., D1, D2, 5-HT1A) or homogenize brain tissue rich in these receptors (e.g., striatum for dopamine receptors).

  • Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

b) Competitive Binding Assay:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A), and the membrane preparation.

    • Non-specific Binding: Same as Total Binding, but with the addition of a high concentration of an unlabeled competing ligand (e.g., haloperidol (B65202) for D2).

    • Test Compound: Same as Total Binding, but with varying concentrations of the isoquinoline alkaloid.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

c) Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Ellman's Assay for Acetylcholinesterase (AChE) Inhibition

This colorimetric assay is a widely used method for measuring AChE activity and the inhibitory potential of compounds.[5][17]

a) Reagent Preparation:

  • Phosphate (B84403) Buffer: 0.1 M, pH 8.0.

  • AChE Solution: Prepare a stock solution of acetylcholinesterase from a commercial source (e.g., from electric eel) in the phosphate buffer. A typical final concentration in the assay is 0.1 U/mL.

  • DTNB Solution (Ellman's Reagent): 3 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in phosphate buffer.

  • ATCI Solution (Substrate): 15 mM acetylthiocholine (B1193921) iodide in deionized water. Prepare fresh daily.

  • Test Compound Solutions: Prepare a stock solution of the isoquinoline alkaloid in a suitable solvent (e.g., DMSO) and then make serial dilutions in phosphate buffer to achieve a range of final concentrations for IC50 determination.

b) Assay Procedure (96-well plate format):

  • Add the following to the wells in triplicate:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the buffer/solvent used for the test compound.

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 20 µL of ATCI solution and 20 µL of DTNB solution to each well (except the blank).

  • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm kinetically, with readings taken every 30-60 seconds for 10-15 minutes.

c) Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct for any non-enzymatic hydrolysis of the substrate by subtracting the rate of the blank from all other rates.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100.

  • Plot the percentage of inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by the compared isoquinoline alkaloids and a representative experimental workflow.

G cluster_0 Dopaminergic Neuron (Presynaptic) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 l-Tetrahydropalmatine Dopamine Synthesis Dopamine Synthesis VMAT2 VMAT2 Dopamine Synthesis->VMAT2 Dopamine Vesicle Dopamine Vesicle VMAT2->Dopamine Vesicle Dopamine Dopamine Dopamine Vesicle->Dopamine Release D2 Autoreceptor D2 Autoreceptor D2 Autoreceptor->Dopamine Synthesis Dopamine->D2 Autoreceptor D1 Receptor D1 Receptor Dopamine->D1 Receptor D2 Receptor D2 Receptor Dopamine->D2 Receptor AC Adenylyl Cyclase D1 Receptor->AC D2 Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response l-THP l-THP l-THP->D2 Autoreceptor Antagonist l-THP->D1 Receptor Antagonist l-THP->D2 Receptor Antagonist

Caption: Dopaminergic pathway modulation by l-Tetrahydropalmatine.

G cluster_0 Cholinergic Synapse cluster_1 Postsynaptic Neuron cluster_2 Berberine & Sanguinarine Acetylcholine (ACh) Acetylcholine (ACh) AChE Acetylcholinesterase Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolysis ACh ACh ACh->AChE Cholinergic Receptor Cholinergic Receptor ACh->Cholinergic Receptor Signal Transduction Signal Transduction Cholinergic Receptor->Signal Transduction Berberine Berberine Berberine->AChE Inhibition Sanguinarine Sanguinarine Sanguinarine->AChE Inhibition

Caption: Cholinergic pathway modulation by Berberine and Sanguinarine.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Assay Plate Setup Assay Plate Setup Prepare Reagents->Assay Plate Setup Pre-incubation Pre-incubation Assay Plate Setup->Pre-incubation Initiate Reaction Initiate Reaction Pre-incubation->Initiate Reaction Kinetic Measurement Kinetic Measurement Initiate Reaction->Kinetic Measurement Data Analysis Data Analysis Kinetic Measurement->Data Analysis Calculate IC50/Ki Calculate IC50/Ki Data Analysis->Calculate IC50/Ki End End Calculate IC50/Ki->End

Caption: General experimental workflow for in vitro enzyme/receptor assays.

Conclusion

This comparative guide highlights the distinct neuropharmacological profiles of Berberine, l-Tetrahydropalmatine, and Sanguinarine. l-Tetrahydropalmatine demonstrates notable antagonist activity at dopamine D1 and D2 receptors, suggesting its therapeutic potential in conditions characterized by dopaminergic dysregulation.[4] In contrast, Berberine and Sanguinarine are potent inhibitors of acetylcholinesterase, indicating their relevance in the context of cholinergic system modulation, which is a key therapeutic strategy in Alzheimer's disease.[2][6]

The provided data and protocols serve as a valuable resource for researchers and drug development professionals. The differential activities of these isoquinoline alkaloids underscore the importance of structure-activity relationship studies in identifying and optimizing novel therapeutic agents for a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate the in vivo effects and therapeutic potential of these fascinating natural compounds.

References

Comparative Guide to Validated Analytical Methods for the Quantification of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods applicable to the quantification of 6,7-Dimethoxy-3,4-dihydroisoquinoline and related isoquinoline (B145761) alkaloids. While specific validated methods for this exact compound are not extensively documented in publicly available literature, this document details established High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for structurally similar and co-occurring isoquinoline alkaloids. The presented data and protocols offer a robust foundation for the development and validation of analytical procedures for this compound.

Comparison of Analytical Method Performance

The selection of an appropriate analytical technique is contingent on factors such as required sensitivity, sample matrix, and the specific goals of the analysis. HPLC, particularly when coupled with mass spectrometry (LC-MS), is a versatile and widely employed technique for the analysis of a broad range of isoquinoline alkaloids due to its high resolution and sensitivity.[1][2][3][4] GC-MS is also a powerful tool, especially for volatile and thermally stable alkaloids, offering excellent separation and definitive identification.[5]

The following table summarizes the performance characteristics of representative validated analytical methods for various isoquinoline alkaloids, providing a benchmark for method development and comparison.

ParameterHPLC-DAD Method for Protoberberine Alkaloids[3]LC-MS/MS Method for Various Isoquinoline Alkaloids[6]GC-MS Method for Isoquinoline Alkaloids[5]
Analyte(s) Berberine (B55584), Palmatine, JatrorrhizinePapaverine, Noscapine, Berberine, Emetine, QuinineCularine, Protopine, Glaucine, and others
Linearity (R²) > 0.998> 0.99Not explicitly stated, but quantitative analysis was performed
Limit of Detection (LOD) Berberine: 0.02 µg/mL; Palmatine: 0.02 µg/mL; Jatrorrhizine: 0.03 µg/mL0.001 - 0.01 mg/LNot specified
Limit of Quantification (LOQ) Berberine: 0.06 µg/mL; Palmatine: 0.07 µg/mL; Jatrorrhizine: 0.08 µg/mL0.003 - 0.03 mg/LNot specified
Precision (%RSD) Intra-day: 1.02-2.41%; Inter-day: 1.21-3.54%Not explicitly stated, but validated according to guidelinesNot specified
Accuracy (% Recovery) 98.7-103.4%Not explicitly stated, but validated according to guidelinesNot specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods. Below are representative protocols for HPLC and GC-MS analysis of isoquinoline alkaloids.

Protocol 1: Reversed-Phase HPLC-DAD for Protoberberine Alkaloids

This method is adapted from a validated procedure for the simultaneous quantification of jatrorrhizine, palmatine, and berberine in various Berberis species.[3]

  • Instrumentation: High-Performance Liquid Chromatography system equipped with a Photodiode Array Detector (PDA).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a binary mobile phase consisting of 25 mM KH2PO4 in water (A) and acetonitrile (B52724) (B).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare individual stock solutions of reference standards (e.g., berberine, palmatine) in methanol.

    • Working Standard Solutions: Serially dilute the stock solutions to prepare a series of calibration standards at different concentrations.

    • Sample Preparation: Extract the powdered sample material with a suitable solvent (e.g., methanol) using ultrasonication. Filter the extract through a 0.45 µm syringe filter prior to injection.

Protocol 2: GC-MS for a Broad Range of Isoquinoline Alkaloids

This protocol is based on a method used for the identification and quantification of various isoquinoline alkaloids in plant extracts.[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for alkaloid analysis (e.g., 5% phenyl polysiloxane phase).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient is necessary to separate the various alkaloids.

    • Injection Mode: Splitless injection is often preferred for trace analysis.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Standard and Sample Preparation:

    • Standard Preparation: Prepare solutions of reference standards in a suitable organic solvent.

    • Sample Preparation: Perform a liquid-liquid extraction of the sample to isolate the alkaloid fraction. The extract may require derivatization to improve the volatility and thermal stability of certain alkaloids.

Visualizing the Analytical Workflow

Understanding the sequence of steps in an analytical method is crucial for its proper execution. The following diagrams illustrate a general workflow for sample analysis and the interrelationship of key validation parameters.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Sample Collection extraction Extraction sample->extraction filtration Filtration extraction->filtration hplc_gcms HPLC or GC-MS Analysis filtration->hplc_gcms standard Reference Standard Preparation standard->hplc_gcms quantification Quantification hplc_gcms->quantification validation Method Validation quantification->validation report Report Generation validation->report

Caption: A generalized workflow for the quantification of an analyte from sample preparation to final reporting.

validation_parameters MethodValidation Validated Analytical Method Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Range Range MethodValidation->Range LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Accuracy->Range Precision->Range Linearity->Range LOD->LOQ

Caption: Interrelationship of key parameters in analytical method validation.

References

A Comparative Guide to the Synthesis of 3,4-Dihydroisoquinolines: Classical Reactions vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 3,4-dihydroisoquinoline (B110456) scaffold is a cornerstone of many biologically active compounds. The efficient construction of this privileged heterocyclic system is therefore of paramount importance. This guide provides an objective comparison of classical and modern synthetic methods for accessing 3,4-dihydroisoquinolines, supported by experimental data and detailed protocols to aid in methodological selection.

Introduction to 3,4-Dihydroisoquinolines

The 3,4-dihydroisoquinoline nucleus is a common structural motif found in a vast array of alkaloids and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. The development of efficient and versatile synthetic routes to this scaffold has been a long-standing goal in organic chemistry. This guide benchmarks the traditional workhorses of 3,4-dihydroisoquinoline synthesis—the Bischler-Napieralski and Pictet-Spengler reactions—against contemporary methods that leverage novel catalysts and milder reaction conditions.

Classical Synthetic Routes: The Enduring Workhorses

The Bischler-Napieralski and Pictet-Spengler reactions have been the primary methods for synthesizing 3,4-dihydroisoquinolines for over a century. Their enduring utility lies in their reliability and the ready availability of starting materials.

The Bischler-Napieralski Reaction

First reported in 1893, the Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline.[1][2] This electrophilic aromatic substitution reaction is particularly effective for electron-rich aromatic rings.[1]

Mechanism: The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the ortho position of the aromatic ring, followed by rearomatization.[2]

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of a protic or Lewis acid, leading to the formation of a tetrahydroisoquinoline, which can then be oxidized to a 3,4-dihydroisoquinoline.[3][4] The reaction is driven by the electrophilicity of the iminium ion formed in situ.[3]

Mechanism: The reaction begins with the formation of an iminium ion from the amine and carbonyl compound. This is followed by an intramolecular electrophilic attack on the aromatic ring to form a spirocyclic intermediate, which then rearranges to the final product.

Modern Synthetic Methods: Advances in Efficiency and Scope

While the classical methods are robust, they often require harsh conditions, such as high temperatures and strong acids, which can limit their substrate scope and functional group tolerance.[1][4] Modern synthetic approaches have focused on overcoming these limitations through the use of milder reagents, novel catalytic systems, and alternative reaction pathways.

Modified Bischler-Napieralski Reactions

Recent modifications to the Bischler-Napieralski reaction have focused on the use of milder activating agents to avoid the harsh conditions of traditional methods. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) allows for the reaction to proceed at much lower temperatures, often at or below room temperature.[2][5] Another approach involves microwave-assisted synthesis, which can significantly reduce reaction times.[6]

Transition-Metal Catalyzed Syntheses

The advent of transition-metal catalysis has opened up new avenues for the synthesis of 3,4-dihydroisoquinolines. Catalysts based on rhodium, cobalt, and palladium have been employed in various C-H activation and annulation strategies to construct the dihydroisoquinoline core with high efficiency and regioselectivity.[7][8] These methods often proceed under milder conditions and exhibit a broader substrate scope compared to their classical counterparts. For example, Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases with N-vinyloxazolones provides a direct route to functionalized 3,4-dihydroisoquinolones.[8]

Photocatalytic Approaches

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under exceptionally mild conditions. While still a developing area for the direct synthesis of 3,4-dihydroisoquinolines, photocatalytic methods have shown great promise in the synthesis of related isoquinoline (B145761) derivatives, such as isoquinolinones, through radical-mediated cyclizations.[9][10] These methods offer a green and sustainable alternative to traditional synthetic strategies.

Quantitative Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the classical and modern synthetic methods for 3,4-dihydroisoquinolines, allowing for a direct comparison of their performance.

MethodReagents/CatalystTemperature (°C)Reaction TimeYield (%)Notes
Classical Bischler-Napieralski POCl₃, P₂O₅, or ZnCl₂Reflux (e.g., in toluene (B28343) or xylene)2 - 24 hVariable, often moderate to good for activated substratesCan be low for deactivated rings; harsh conditions.[1][11]
Classical Pictet-Spengler Protic or Lewis Acid (e.g., HCl, TFA)Reflux1 - 24 hGood for electron-rich arylethylaminesHarsher conditions required for less nucleophilic rings.[3][4]
Modified Bischler-Napieralski Tf₂O, 2-chloropyridine-20 to 0 °C0.5 - 1 hHigh (often >90%)Milder conditions, broader substrate scope.[1][5]
Microwave-Assisted Bischler-Napieralski POCl₃100 - 150 °C5 - 30 minGood to excellentSignificantly reduced reaction times.[6]
Rh(III)-Catalyzed C-H Activation [RhCpCl₂]₂Room Temperature12 - 24 hGood to excellentLow catalyst loading, mild conditions.[7]
Co(III)-Catalyzed Annulation [CoCp(CO)I₂]25 - 80 °C12 - 24 hGoodRedox-neutral conditions.[8]

Experimental Protocols

Classical Bischler-Napieralski Reaction Protocol

This protocol is a general procedure for the synthesis of a 3,4-dihydroisoquinoline using phosphorus oxychloride.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the β-phenylethylamide in anhydrous toluene or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride to the stirred solution under an inert atmosphere (e.g., nitrogen).

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3,4-dihydroisoquinoline.[1]

Modern Modified Bischler-Napieralski Reaction Protocol (Movassaghi Method)

This protocol utilizes triflic anhydride for a milder synthesis of 3,4-dihydroisoquinolines.[5]

Materials:

  • β-phenylethylamide (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • 2-Chloropyridine (2.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the β-phenylethylamide in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -20 °C.

  • Add 2-chloropyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

  • Stir the reaction mixture at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20 minutes.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the classical and modern synthetic approaches to 3,4-dihydroisoquinolines.

classical_vs_modern_synthesis cluster_classical Classical Methods cluster_modern Modern Methods start_classical β-Phenylethylamine or β-Phenylethylamide bischler Bischler-Napieralski (POCl₃, heat) start_classical->bischler pictet Pictet-Spengler (Aldehyde/Ketone, Acid, heat) start_classical->pictet product_classical 3,4-Dihydroisoquinoline bischler->product_classical pictet->product_classical start_modern β-Phenylethylamide or Functionalized Precursors modified_bischler Modified Bischler-Napieralski (Tf₂O, mild temp.) start_modern->modified_bischler metal_catalyzed Transition-Metal Catalysis (Rh, Co, Pd) start_modern->metal_catalyzed photocatalysis Photoredox Catalysis (Visible Light, Photocatalyst) start_modern->photocatalysis product_modern 3,4-Dihydroisoquinoline modified_bischler->product_modern metal_catalyzed->product_modern photocatalysis->product_modern

Caption: A logical workflow comparing classical and modern synthetic routes to 3,4-dihydroisoquinolines.

reaction_comparison_flowchart start Choice of Synthetic Method for 3,4-Dihydroisoquinoline classical_node Classical Methods (Bischler-Napieralski, Pictet-Spengler) start->classical_node modern_node Modern Methods (Modified Reagents, Catalysis) start->modern_node classical_pros Pros: - Well-established - Readily available starting materials classical_node->classical_pros classical_cons Cons: - Harsh conditions (heat, strong acid) - Limited substrate scope classical_node->classical_cons modern_pros Pros: - Milder reaction conditions - Broader functional group tolerance - Higher efficiency and yields modern_node->modern_pros modern_cons Cons: - More expensive or complex catalysts - Newer methods may have less established scope modern_node->modern_cons

Caption: A flowchart outlining the key considerations when choosing between classical and modern methods.

Conclusion

The synthesis of 3,4-dihydroisoquinolines continues to be an active area of research, driven by the importance of this scaffold in medicinal chemistry. While the classical Bischler-Napieralski and Pictet-Spengler reactions remain valuable tools, modern synthetic methods offer significant advantages in terms of milder reaction conditions, broader substrate scope, and improved efficiency. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials and reagents, and the desired scale of the synthesis. This guide provides a framework for making an informed decision, empowering researchers to select the most appropriate strategy for their synthetic endeavors.

References

Safety Operating Guide

Navigating the Disposal of 6,7-Dimethoxy-3,4-dihydroisoquinoline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6,7-Dimethoxy-3,4-dihydroisoquinoline and its hydrochloride salt is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with regulatory standards. Adherence to these procedures will help ensure a safe laboratory environment and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is considered hazardous, and appropriate personal protective equipment (PPE) must be worn at all times.

Key Safety Information:

Hazard ClassificationPersonal Protective Equipment (PPE)First Aid Measures
Causes skin irritation.[1][2] Causes serious eye irritation.[1][2] May cause respiratory irritation.[3] Classified as Acute Toxicity, Oral, Category 4.Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Eye Protection: Use chemical safety goggles or eyeglasses with side shields.[4] Clothing: Wear appropriate protective clothing to prevent skin exposure.[4] Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.[4]Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][4] Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][4] Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][4] Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[4]

Disposal Procedure: A Step-by-Step Operational Plan

The disposal of this compound must be managed as hazardous waste.[5] Improper disposal can lead to significant environmental contamination and regulatory penalties.[6] The following procedure outlines the necessary steps for compliant disposal.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container with "Hazardous Waste" and the chemical name: "this compound".[5]

  • Ensure the container is made of a compatible material (e.g., glass or appropriate plastic) and is in good condition with a secure, leak-proof lid.[6][7]

  • Do not mix this compound waste with other waste streams unless compatibility has been verified.[7] Segregate from incompatible materials, such as strong oxidizing agents.[2]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][8][9]

  • The SAA must be under the control of laboratory personnel and should be located in a well-ventilated area.[6]

  • Ensure the SAA is equipped with secondary containment, such as a spill tray, to contain any potential leaks.[7]

Step 3: Preparing for Disposal

  • Once the container is full, or if the waste has been stored for the maximum allowable time (typically up to 12 months, but check local regulations), arrange for its disposal.[9]

  • Ensure the exterior of the container is clean and free of contamination before removal from the SAA.

  • Complete all necessary hazardous waste disposal paperwork as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.

Step 4: Professional Waste Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2][8]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[6] This is a violation of federal regulations such as the Resource Conservation and Recovery Act (RCRA).[6][10][11]

  • The waste will be transported to a permitted hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition.[12]

Experimental Protocols

No specific experimental protocols for the neutralization or in-lab destruction of this compound are available in the reviewed literature. The standard and recommended procedure is disposal via a licensed hazardous waste contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Accumulation in SAA cluster_2 Step 3: Preparation for Disposal cluster_3 Step 4: Professional Disposal A Identify this compound as Hazardous Waste B Select a Compatible & Secure Waste Container A->B C Label Container: 'Hazardous Waste' & Chemical Name B->C D Place Container in Designated Satellite Accumulation Area (SAA) C->D E Ensure SAA has Secondary Containment D->E F Monitor Waste Volume & Accumulation Time E->F G Complete Hazardous Waste Disposal Paperwork F->G H Contact EHS or Licensed Waste Disposal Company G->H I Transfer to Permitted Treatment, Storage, and Disposal Facility (TSDF) H->I

Caption: Workflow for the Proper Disposal of this compound.

References

Essential Safety and Logistical Information for Handling 6,7-Dimethoxy-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 6,7-Dimethoxy-3,4-dihydroisoquinoline. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. The toxicological properties of this chemical have not been fully investigated, demanding a cautious approach.[1]

Hazard Summary

This compound is a hazardous chemical that requires careful handling to avoid adverse health effects.[2] The primary hazards are skin, eye, and respiratory irritation.[2][3][4]

Hazard ClassificationDescription
Appearance Slightly yellow solid or light yellow powder.[1][2]
Acute Toxicity (Oral) One source classifies it as Acute Toxicity Category 4 (Oral).[5]
Acute Toxicity (Other) LD50 (Intraperitoneal, Mouse): 185 mg/kg.[6]
Skin Corrosion/Irritation Causes skin irritation (Category 2).[2][3][4]
Eye Damage/Irritation Causes serious eye irritation (Category 2).[2][3][4]
Respiratory Irritation May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[2][3][7]
Chronic Effects No information was found regarding the long-term health effects.[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended equipment.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 should be worn to protect against splashes and airborne particles.[1][8]
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1][8] Always inspect gloves for tears or punctures before use and change them regularly, especially if contact with the substance is known or suspected.[9][10]
Body Protection A lab coat or a chemical-resistant apron should be worn to protect personal clothing from contamination.[1][8] For procedures with a higher risk of splashing or dust generation, chemical-resistant coveralls are recommended.[11]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][3] If significant dust or aerosols are expected to be generated, a NIOSH-approved N95 respirator or higher should be used as part of a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards.[1][12] Avoid breathing in dust or fumes.[2][3][7]

Operational and Disposal Plans

Safe Handling Protocol

Adherence to a strict protocol is vital when working with this compound.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) before starting any work.[1][2][6][7]
  • Ensure a safety shower and eyewash station are readily accessible.[6]
  • Work in a designated area, such as a chemical fume hood, with adequate ventilation.[1][3]
  • Assemble all necessary equipment and reagents before handling the chemical.
  • Don the appropriate PPE as specified in the table above.

2. Handling the Compound:

  • Handle the substance as a solid to minimize dust generation.[1]
  • Weigh the compound carefully in a location that controls dust dispersion.
  • Keep the container tightly closed when not in use.[1][2][3][7]
  • Avoid all direct contact with the skin, eyes, and clothing.[1]
  • Do not eat, drink, or smoke in the handling area.[10]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][2][3][6][7]
  • Decontaminate all work surfaces and equipment after use.
  • Remove contaminated clothing and wash it before reuse.[1][2][3][7]
  • Properly store or dispose of the chemical and any contaminated waste.

Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • Ensure proper ventilation to the area of the spill.[1]

  • Wearing appropriate PPE, clean up the spill immediately.[1]

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][7]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2][7]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage and Disposal Plan
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Keep it away from incompatible substances such as oxidizing agents.[1][6] The storage area should be secure and accessible only to authorized personnel.[3][7]

  • Disposal: All waste, including the chemical itself and any contaminated materials (e.g., gloves, paper towels), must be disposed of as hazardous waste.[2][3][7] Place waste in a clearly labeled, sealed container.[10] Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[6]

Experimental Protocol: General Procedure for a Small-Scale Reaction

This protocol outlines a general workflow for using this compound in a laboratory reaction. Note: This is a template and must be adapted to the specifics of your experimental design.

  • Reaction Setup: Under a chemical fume hood, set up the reaction glassware. Ensure all glassware is dry.

  • Reagent Addition: Carefully weigh the required amount of this compound and add it to the reaction vessel. Add solvent and other reactants as per the specific experimental procedure.

  • Reaction Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture using appropriate procedures. Perform extractions or other purification steps as required, always handling the materials within the fume hood.

  • Purification: Purify the product using methods such as column chromatography or recrystallization.

  • Waste Collection: Throughout the process, collect all solvent and solid waste in designated hazardous waste containers.

Visual Workflow

G prep Preparation - Review SDS - Don PPE - Prepare Workspace handling Handling - Weighing & Transfer - Perform Experiment in Fume Hood prep->handling Proceed with Caution cleanup Post-Handling - Decontaminate Area - Doff PPE handling->cleanup spill Spill or Exposure Event handling->spill storage Storage - Tightly Closed Container - Cool, Dry, Ventilated Area cleanup->storage Store Unused Chemical disposal Waste Disposal - Segregate Waste - Labeled, Sealed Containers - Professional Disposal cleanup->disposal Dispose of Waste first_aid First Aid - Eyes: Flush 15 min - Skin: Flush 15 min - Inhalation: Fresh Air spill->first_aid If Exposure Occurs spill_response Spill Response - Evacuate - Ventilate - Clean Up with PPE spill->spill_response If Spill Occurs seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Safe Handling and Emergency Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 2
Reactant of Route 2
6,7-Dimethoxy-3,4-dihydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.